Cvrartr
Description
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Properties
Molecular Formula |
C33H64N16O9S |
|---|---|
Molecular Weight |
861.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C33H64N16O9S/c1-15(2)22(48-25(52)18(34)14-59)28(55)46-19(8-5-11-41-31(35)36)26(53)44-16(3)24(51)45-20(9-6-12-42-32(37)38)27(54)49-23(17(4)50)29(56)47-21(30(57)58)10-7-13-43-33(39)40/h15-23,50,59H,5-14,34H2,1-4H3,(H,44,53)(H,45,51)(H,46,55)(H,47,56)(H,48,52)(H,49,54)(H,57,58)(H4,35,36,41)(H4,37,38,42)(H4,39,40,43)/t16-,17+,18-,19-,20-,21-,22-,23-/m0/s1 |
InChI Key |
DSUASFJKAPSTTL-QGZPSTLZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Cvrartr Peptide: A Technical Guide to its Discovery, Identification, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cvrartr peptide, also known as PD-L1Pep-2, has emerged as a promising candidate in the field of cancer immunotherapy. Identified through phage display technology, this peptide demonstrates a high affinity and specificity for Programmed Death-Ligand 1 (PD-L1), a critical immune checkpoint protein. By blocking the interaction between PD-L1 on tumor cells and its receptor, Programmed Death-1 (PD-1), on T cells, the this compound peptide can reinvigorate the host's anti-tumor immune response. This technical guide provides an in-depth overview of the discovery, identification, and functional characterization of the this compound peptide, offering valuable insights for researchers and professionals in drug development.
Data Presentation
The following tables summarize the key quantitative data associated with the this compound peptide, providing a clear comparison of its biochemical and in vivo activities.
| Parameter | Value | Method | Reference |
| Amino Acid Sequence | H-Cys-Val-Arg-Ala-Arg-Thr-Arg-OH | Peptide Synthesis | [1] |
| Binding Affinity (Kd) to PD-L1 | 281 nM | Surface Plasmon Resonance (SPR) | [2][3] |
Table 1: Biochemical Properties of this compound Peptide
| Cancer Model | Treatment Group | Tumor Growth Inhibition (%) | CD8+/FoxP3+ Ratio | Reference |
| CT26 Colorectal Carcinoma | This compound Peptide | Significant inhibition (specific % not detailed in abstract) | Increased | [2][3] |
| CT26 Colorectal Carcinoma | This compound Peptide + Doxorubicin | More efficient inhibition than Doxorubicin alone | More efficiently increased than Doxorubicin alone | [2][3] |
Table 2: In Vivo Efficacy of this compound Peptide. Note: Specific quantitative values for tumor growth inhibition and the CD8+/FoxP3+ ratio were indicated as significant but not explicitly quantified in the primary abstract.
Experimental Protocols
This section details the key experimental methodologies employed in the discovery and characterization of the this compound peptide.
Peptide Discovery via Phage Display
The this compound peptide was identified from a phage-displayed peptide library for its selective binding to cells overexpressing PD-L1.[1][2][3] The general protocol for such a discovery process is as follows:
a. Library Screening (Biopanning):
-
Target Immobilization: Recombinant human PD-L1 protein is immobilized on a solid support, such as magnetic beads or ELISA plates.
-
Library Incubation: A high-diversity phage display peptide library (e.g., Ph.D.-12) is incubated with the immobilized PD-L1 to allow for binding.
-
Washing: Non-specifically bound phages are removed through a series of stringent washing steps.
-
Elution: Specifically bound phages are eluted, typically by altering the pH or using a competitive ligand.
-
Amplification: The eluted phages are amplified by infecting a suitable E. coli host strain.
-
Iterative Rounds: The amplified phages are subjected to subsequent rounds of binding, washing, and elution to enrich for high-affinity binders.
b. Phage Clone Identification and Sequencing:
-
After several rounds of biopanning, individual phage clones are isolated.
-
The binding of individual phage clones to PD-L1 is confirmed using techniques like phage ELISA.
-
The DNA from the positive phage clones is sequenced to identify the encoded peptide sequence.
Binding Affinity and Kinetics Analysis by Surface Plasmon Resonance (SPR)
The binding affinity and kinetics of the this compound peptide to PD-L1 were determined using Surface Plasmon Resonance (SPR).[2][3] A general protocol for this analysis is outlined below:
a. Chip Preparation and Ligand Immobilization:
-
A sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Recombinant human PD-L1 protein is injected over the activated surface to allow for covalent immobilization via amine coupling.
-
Remaining active esters on the surface are deactivated using ethanolamine.
-
A reference flow cell is prepared in the same way but without the PD-L1 protein to serve as a control for non-specific binding and bulk refractive index changes.
b. Analyte Interaction and Data Acquisition:
-
A series of dilutions of the this compound peptide (analyte) in a suitable running buffer (e.g., HBS-EP+) are prepared.
-
Each concentration of the peptide is injected over both the PD-L1-immobilized and reference flow cells at a constant flow rate.
-
The association (binding) and dissociation of the peptide are monitored in real-time by measuring changes in the SPR signal (response units, RU).
-
After each injection, the sensor surface is regenerated using a mild acidic or basic solution to remove the bound peptide.
c. Data Analysis:
-
The reference flow cell data is subtracted from the active flow cell data to obtain specific binding sensorgrams.
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to the this compound peptide.
Figure 1: Simplified PD-1/PD-L1 Signaling Pathway. This diagram illustrates the inhibitory signaling cascade initiated by the binding of PD-L1 on a tumor cell to the PD-1 receptor on a T cell.
Figure 2: this compound Peptide's Mechanism of Action. This diagram shows how the this compound peptide binds to PD-L1, preventing its interaction with PD-1 and thereby restoring T cell activation.
Figure 3: Experimental Workflow for this compound Discovery via Phage Display. This flowchart outlines the key steps involved in the identification of the this compound peptide from a phage display library.
Conclusion
The this compound peptide represents a significant advancement in the development of peptide-based cancer immunotherapies. Its ability to specifically target and inhibit the PD-L1/PD-1 immune checkpoint holds considerable therapeutic promise. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in this area. Future studies should focus on comprehensive in vivo efficacy and safety profiling, as well as exploring its potential in combination with other anti-cancer agents to maximize its therapeutic impact. The logical and experimental frameworks described herein can serve as a valuable resource for scientists and researchers dedicated to advancing the field of oncology.
References
In-depth Technical Guide: The Core Mechanism of Action of Cvrartr (PD-L1Pep-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cvrartr, also known as PD-L1Pep-2, is a synthetic peptide antagonist of Programmed Death-Ligand 1 (PD-L1). It represents a promising class of small-molecule immunotherapies designed to overcome the limitations of monoclonal antibody-based checkpoint inhibitors. By targeting the PD-1/PD-L1 immune checkpoint pathway, this compound aims to reinvigorate the host's anti-tumor immune response. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, cellular effects, and preclinical efficacy. The information presented is based on key preclinical studies, with a focus on quantitative data and experimental methodologies.
Core Mechanism of Action: PD-L1 Antagonism and Immune Reinvigoration
The primary mechanism of action of this compound is its ability to bind to PD-L1 and subsequently disrupt the interaction between PD-L1 on tumor cells and the PD-1 receptor on activated T cells.[1][2][3] This blockade is crucial, as the PD-1/PD-L1 interaction is a major pathway for tumor immune evasion, leading to T-cell exhaustion and a suppressed anti-tumor response.[1][2][3]
Binding Affinity and Specificity
This compound exhibits a strong and specific binding affinity for PD-L1. Preclinical studies have determined its dissociation constant (KD) to be 281 nM.[2] This peptide preferentially binds to cells with high expression of PD-L1.[2] Furthermore, its binding to PD-L1-expressing cells can be enhanced by interferon-γ (IFN-γ), a cytokine known to upregulate PD-L1 expression in the tumor microenvironment.[2] The specificity of this interaction has been confirmed through competition assays with anti-PD-L1 antibodies and in studies using PD-L1 gene-silenced cells, where the binding of this compound was significantly reduced.[1]
Induction of PD-L1 Internalization and Downregulation
A key aspect of this compound's mechanism is its ability to induce the internalization and subsequent downregulation of PD-L1 on the cell surface.[1][2] This active removal of PD-L1 from the tumor cell membrane further reduces the potential for engagement with PD-1 on T cells, thereby amplifying the blockade of this immunosuppressive signal.
Restoration of T-Cell Function
By blocking the PD-1/PD-L1 pathway, this compound effectively reinvigorates suppressed T-cell activity. In co-culture experiments with tumor cells, this compound has been shown to restore the proliferation of T lymphocytes.[2] Moreover, it significantly increases the secretion of key effector cytokines, including IFN-γ, tumor necrosis factor-α (TNF-α), and granzyme B, which are critical for mediating cytotoxic T-cell responses against cancer cells.[2]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies on this compound (PD-L1Pep-2).
| Parameter | Value | Cell Lines/Model Used | Reference |
| Binding Affinity (KD) | 281 nM | HEK293T cells overexpressing PD-L1 | [2] |
| Cell Binding | Preferentially binds to high PD-L1-expressing cells (MDA-MB-231) over low-expressing cells (MCF7) | MDA-MB-231 (high PD-L1), MCF7 (low PD-L1) | [2] |
| Outcome Measure | Result | In Vitro/In Vivo Model | Reference |
| T-Cell Proliferation | Promotes the proliferation of T lymphocytes co-cultured with 4T1 tumor cells. | Co-culture of T lymphocytes and 4T1 breast cancer cells | [2] |
| Cytokine Secretion | Increases the secretion of IFN-γ, TNF-α, and granzyme B. | Co-culture of T cells and B16F10-OVA melanoma cells | [2] |
| Tumor Growth Inhibition | Inhibits tumor growth in a CT26 homograft mouse model. | CT26 colon carcinoma homograft mouse model | [2] |
| Enhancement of Anti-Tumor Immunity | Increases the CD8+/FoxP3+ ratio in tumor tissues. | In vivo mouse models | [4] |
| Combination Therapy with Doxorubicin (B1662922) | More efficiently inhibits tumor growth than doxorubicin alone. | In vivo mouse models | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Phage Display for Peptide Identification
This compound (PD-L1Pep-2) was identified from a phage-displayed peptide library screened for peptides that selectively bind to cells overexpressing PD-L1.[4]
Binding Affinity Assay (Competitive ELISA)
The binding affinity of this compound to PD-L1 was determined using a competitive ELISA-based method.
-
Plate Coating: 96-well plates were coated with recombinant PD-L1 protein.
-
Blocking: Plates were blocked with a suitable blocking buffer (e.g., BSA or non-fat milk in PBS) to prevent non-specific binding.
-
Competition: A fixed concentration of biotinylated anti-PD-L1 antibody was mixed with serial dilutions of this compound peptide.
-
Incubation: The mixture was added to the PD-L1 coated plates and incubated to allow binding.
-
Detection: Plates were washed, and streptavidin-HRP was added to detect the bound biotinylated antibody.
-
Signal Development: A substrate solution (e.g., TMB) was added, and the reaction was stopped with an acid.
-
Data Analysis: The absorbance was read at 450 nm. The IC50 value was calculated from the resulting dose-response curve, which was then used to determine the KD.
T-Cell Proliferation Assay (CFSE-based)
The effect of this compound on T-cell proliferation was assessed using a CFSE (Carboxyfluorescein succinimidyl ester) dilution assay.
-
T-Cell Labeling: T-cells were labeled with CFSE dye.
-
Co-culture: CFSE-labeled T-cells were co-cultured with tumor cells (e.g., 4T1) in the presence or absence of this compound.
-
Incubation: The co-culture was incubated for a defined period (e.g., 24 hours).
-
Flow Cytometry: Cells were harvested, and the CFSE fluorescence was analyzed by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell division and proliferation.
Cytokine Secretion Assay (ELISA)
The levels of secreted cytokines (IFN-γ, TNF-α, granzyme B) were quantified using a sandwich ELISA.
-
Co-culture: T-cells were co-cultured with tumor cells (e.g., B16F10-OVA) in the presence or absence of this compound.
-
Supernatant Collection: After a specified incubation period, the cell culture supernatant was collected.
-
ELISA: The concentration of each cytokine in the supernatant was measured using a specific sandwich ELISA kit according to the manufacturer's instructions.
In Vivo Tumor Model (CT26 Homograft)
The anti-tumor efficacy of this compound was evaluated in a syngeneic mouse model.
-
Tumor Cell Implantation: CT26 colon carcinoma cells were subcutaneously injected into BALB/c mice.
-
Treatment: Once tumors reached a palpable size, mice were treated with this compound (intravenously), a control peptide, or a vehicle.
-
Tumor Monitoring: Tumor volume was measured at regular intervals.
-
Endpoint Analysis: At the end of the study, tumors were excised, and tissues were collected for further analysis, such as immunohistochemistry to determine the CD8+/FoxP3+ ratio.
Visualizations: Signaling Pathways and Experimental Workflows
This compound (PD-L1Pep-2) Mechanism of Action
Caption: this compound binds to PD-L1 on tumor cells, leading to its internalization and preventing the inhibitory PD-1/PD-L1 interaction, thus restoring T-cell activation.
Experimental Workflow: In Vivo Anti-Tumor Efficacy
Caption: Workflow for evaluating the in vivo anti-tumor efficacy of this compound in a CT26 homograft mouse model.
Conclusion
This compound (PD-L1Pep-2) is a potent and specific antagonist of the PD-L1 immune checkpoint. Its mechanism of action involves direct binding to PD-L1, leading to its internalization and downregulation on tumor cells. This effectively blocks the inhibitory PD-1/PD-L1 signaling pathway, resulting in the restoration of T-cell proliferation and effector functions. Preclinical studies have demonstrated its ability to inhibit tumor growth and enhance anti-tumor immunity, both as a monotherapy and in combination with chemotherapy. The data and experimental protocols summarized in this guide provide a solid foundation for further research and development of this compound as a novel cancer immunotherapy.
References
The Binding Affinity of Cvrartr to PD-L1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of the peptide Cvrartr to Programmed Death-Ligand 1 (PD-L1). This compound, a novel peptide antagonist, has demonstrated potential in cancer immunotherapy by disrupting the PD-1/PD-L1 immune checkpoint pathway. This document summarizes the quantitative binding data, details the experimental methodologies for its discovery and characterization, and visualizes the relevant biological pathways and workflows.
Quantitative Binding Affinity Data
The binding affinity of this compound to PD-L1 has been quantitatively determined, providing a solid foundation for its further development as a therapeutic agent. The key binding parameter is the equilibrium dissociation constant (KD), which indicates the concentration of the peptide required to occupy 50% of the PD-L1 receptors at equilibrium. A lower KD value signifies a higher binding affinity.
| Peptide | Sequence | Target | Binding Affinity (KD) | Method of Discovery | Reference |
| This compound (PD-L1Pep-2) | H-Cys-Val-Arg-Ala-Arg-Thr-Arg-OH | PD-L1 | 281 nM | Phage Display | [1][2] |
Experimental Protocols
The discovery and characterization of this compound involved two key experimental procedures: phage display for identification and a biophysical assay to determine its binding affinity. While the precise, detailed protocols from the original study by Gurung S, et al. are not publicly available, this section outlines representative methodologies for these standard techniques.
Identification of this compound via Phage Display
Phage display is a powerful technique used to screen vast libraries of peptides to identify those that bind to a specific target molecule.
Objective: To isolate peptides from a combinatorial library that exhibit high binding affinity and specificity to the PD-L1 protein.
General Protocol:
-
Library Preparation: A phage display library, in this case, a library of bacteriophages expressing random peptides on their surface, is utilized.
-
Biopanning:
-
Immobilization of Target: Recombinant human PD-L1 protein is immobilized on a solid support, such as the wells of a microtiter plate.
-
Incubation: The phage library is incubated with the immobilized PD-L1, allowing phages displaying peptides with affinity for PD-L1 to bind.
-
Washing: Non-bound and weakly bound phages are removed through a series of washing steps. The stringency of the washes can be increased in subsequent rounds to select for higher-affinity binders.
-
Elution: The specifically bound phages are eluted, typically by changing the pH or using a competitive ligand.
-
-
Amplification: The eluted phages are used to infect a host bacterium (e.g., E. coli), leading to the amplification of the phages that bind to PD-L1.
-
Repetition: The process of biopanning and amplification is repeated for several rounds (typically 3-5 rounds) to enrich the population of phages with high affinity for PD-L1.
-
Sequencing and Analysis: After the final round, individual phage clones are isolated, and the DNA encoding the displayed peptide is sequenced to identify the amino acid sequence of the binding peptides, such as this compound.
Determination of Binding Affinity by Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time biomolecular interactions.
Objective: To quantitatively determine the binding kinetics and affinity (KD) of the identified peptide (this compound) to the PD-L1 protein.
General Protocol:
-
Chip Preparation: A sensor chip with a gold surface is activated, and the ligand (recombinant human PD-L1) is immobilized onto the chip surface. A reference channel without the ligand is also prepared to subtract non-specific binding signals.
-
Analyte Preparation: The analyte (synthetic this compound peptide) is prepared in a series of concentrations in a suitable running buffer.
-
Binding Measurement:
-
Association: The different concentrations of the analyte are injected over the sensor chip surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected in real-time as a change in the SPR signal (measured in Resonance Units, RU).
-
Dissociation: After the association phase, the running buffer is flowed over the chip, and the dissociation of the analyte from the ligand is monitored as a decrease in the SPR signal.
-
-
Data Analysis: The resulting sensorgrams (plots of RU versus time) are analyzed using fitting models to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
Visualizations
Signaling Pathway
The following diagram illustrates the PD-1/PD-L1 signaling pathway and the mechanism of action of this compound.
Caption: PD-1/PD-L1 signaling and this compound inhibition.
Experimental Workflow
The diagram below outlines the general workflow for the discovery and characterization of a peptide antagonist like this compound.
Caption: Discovery workflow for this compound.
References
Technical Guide on the Cvrartr Peptide: A PD-L1 Antagonist for Cancer Immunotherapy
Abstract: This document provides a comprehensive technical overview of the Cvrartr peptide, a novel antagonist of the Programmed Death-Ligand 1 (PD-L1). This compound, also known as PD-L1Pep-2, was identified through phage display technology and has demonstrated significant potential in cancer immunotherapy.[1][2] It functions by binding to PD-L1, inducing its internalization, and subsequently reinvigorating T-cell anti-tumor activity.[3] This guide details the peptide's sequence, structural properties, biological activity, and the experimental protocols utilized for its characterization.
This compound Peptide: Sequence and Physicochemical Properties
The this compound peptide is a linear heptapeptide (B1575542) with the amino acid sequence H-Cys-Val-Arg-Ala-Arg-Thr-Arg-OH.[1] Its discovery was based on screening a phage-displayed library for peptides that selectively bind to cells overexpressing PD-L1.[1] The sequence contains a mix of hydrophobic, polar, and positively charged residues, which contribute to its binding affinity and biological function.
A summary of the core physicochemical properties of the this compound peptide is presented below. These properties are crucial for understanding its behavior in biological systems and for the design of therapeutic applications.
| Property | Value | Method of Determination |
| Sequence | Cys-Val-Arg-Ala-Arg-Thr-Arg | Phage Display & Sequencing[2] |
| Molecular Formula | C₃₂H₆₁N₁₃O₈S | Mass Spectrometry |
| Molecular Weight | 816.0 g/mol | Mass Spectrometry |
| Isoelectric Point (pI) | 12.0 (Calculated) | Computational Analysis |
| Net Charge at pH 7 | +3 (Calculated) | Computational Analysis |
| Binding Target | Programmed Death-Ligand 1 (PD-L1) | SPR, Pull-down Assays[2] |
| Binding Affinity (KD) | 281 nM | Surface Plasmon Resonance (SPR)[1][3] |
Biological Activity and Mechanism of Action
This compound functions as a PD-L1 antagonist, disrupting the interaction between PD-L1 on cancer cells and the PD-1 receptor on T-cells. This interaction is a critical immune checkpoint pathway that tumor cells exploit to evade immune surveillance. By blocking this pathway, this compound restores the anti-tumor functions of T-cells.[1][3]
Key Biological Activities:
-
PD-L1 Binding and Internalization: this compound specifically binds to PD-L1 expressed on the surface of cancer cells.[3] This binding event triggers the internalization and subsequent downregulation of surface PD-L1.[3]
-
T-Cell Reinvigoration: By blocking the PD-1/PD-L1 axis, this compound enhances T-cell activity. This is evidenced by increased proliferation of T-lymphocytes and restored secretion of key anti-tumor cytokines such as IFN-γ, TNF-α, and granzyme B.[3]
-
In Vivo Anti-Tumor Efficacy: In animal models, intravenously administered this compound has been shown to efficiently target tumor tissues, inhibit tumor growth, and increase the ratio of cytotoxic T-cells (CD8+) to regulatory T-cells (FoxP3+) within the tumor microenvironment.[1]
The signaling pathway inhibited by this compound is depicted below.
Experimental Protocols
This section details the methodologies used to characterize the this compound peptide.
Peptide Synthesis and Purification
The this compound peptide can be chemically synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[2]
-
Resin Preparation: A pre-loaded Wang or Rink Amide resin is used as the solid support.
-
Amino Acid Coupling: The peptide chain is assembled by sequential coupling of Fmoc-protected amino acids. Each cycle consists of:
-
Deprotection: Removal of the Fmoc group using 20% piperidine (B6355638) in dimethylformamide (DMF).
-
Activation & Coupling: The next amino acid is activated using a coupling agent (e.g., HBTU/HOBt) and coupled to the N-terminus of the growing peptide chain.
-
-
Cleavage and Deprotection: Once synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: The final product's purity and identity are confirmed by analytical HPLC and mass spectrometry.[4]
PD-L1 Binding Affinity Analysis (Surface Plasmon Resonance)
Surface Plasmon Resonance (SPR) is used to quantify the binding kinetics of this compound to its target, PD-L1.[2]
-
Chip Preparation: Recombinant human PD-L1 protein is immobilized onto a sensor chip (e.g., CM5 chip) via amine coupling.
-
Binding Assay:
-
A series of this compound peptide dilutions are prepared in a running buffer (e.g., HBS-EP+).
-
The peptide solutions are injected sequentially over the sensor chip surface.
-
Association and dissociation phases are monitored in real-time by measuring changes in the refractive index.
-
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
In Vitro T-Cell Activation Assay
This assay evaluates the ability of this compound to restore T-cell function in the presence of PD-L1-expressing cancer cells.[3]
-
Cell Co-culture: T-cells (e.g., from a healthy donor or an activated T-cell line) are co-cultured with PD-L1-positive cancer cells (e.g., MDA-MB-231).[3]
-
Treatment: The co-cultures are treated with varying concentrations of the this compound peptide. A negative control (vehicle) and a positive control (e.g., anti-PD-L1 antibody) are included.
-
Incubation: The cells are incubated for a period of 24-72 hours.
-
Endpoint Analysis:
The general workflow for peptide screening and validation is illustrated in the diagram below.
Conclusion
The this compound peptide is a promising PD-L1 antagonist with demonstrated anti-tumor activity. Its ability to specifically target and inhibit the PD-1/PD-L1 immune checkpoint pathway makes it a strong candidate for further development as a cancer immunotherapeutic agent. The data summarized herein provides a foundational guide for researchers and drug development professionals interested in this class of peptide-based therapeutics.
References
An In-Depth Technical Guide to the Biological Function of PD-L1Pep-2 in Immunology
For Researchers, Scientists, and Drug Development Professionals
Abstract
The programmed death-ligand 1 (PD-L1) is a critical immune checkpoint protein that, upon interaction with its receptor PD-1 on activated T cells, suppresses T-cell effector functions, allowing tumor cells to evade immune surveillance. The peptide PD-L1Pep-2, with the sequence CVRARTR, has been identified as a potent antagonist of the PD-1/PD-L1 pathway. This technical guide provides a comprehensive overview of the biological function of PD-L1Pep-2, its mechanism of action, and its immunomodulatory effects. This document details the underlying signaling pathways, presents quantitative data on its efficacy, and outlines key experimental protocols for its characterization, serving as a vital resource for researchers and professionals in immunology and drug development.
Introduction to PD-L1Pep-2
PD-L1Pep-2 is a seven-amino-acid cyclic peptide (this compound) identified through phage display technology for its selective binding to PD-L1.[1][2] Its primary function is to act as an immune checkpoint inhibitor by disrupting the interaction between PD-L1 and PD-1.[1][2] This blockade reinvigorates suppressed T-cell activity, leading to enhanced anti-tumor immunity.[1][2]
Mechanism of Action
PD-L1Pep-2 exerts its immunological effects through a multi-step mechanism:
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Binding to PD-L1: PD-L1Pep-2 selectively binds to PD-L1 expressed on the surface of tumor cells and other antigen-presenting cells.[1][2]
-
Internalization of PD-L1: Upon binding, PD-L1Pep-2 induces the internalization of the PD-L1 protein.[1][2] This downregulation of surface PD-L1 reduces its availability to interact with PD-1 on T cells.
-
Blockade of the PD-1/PD-L1 Interaction: By binding to and promoting the internalization of PD-L1, PD-L1Pep-2 effectively prevents the engagement of PD-1 on T cells.[1][2] This abrogates the inhibitory signal that would otherwise suppress T-cell function.
-
Restoration of T-Cell Activity: The blockade of the PD-1/PD-L1 pathway leads to the reactivation of tumor-infiltrating T lymphocytes. This is characterized by:
-
Increased Proliferation: T cells, freed from the inhibitory signal, undergo proliferation, expanding the population of anti-tumor immune cells.[1][2]
-
Enhanced Cytokine Secretion: Reactivated T cells increase their production of effector cytokines, notably Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[3]
-
Increased CD8+/FoxP3+ Ratio: In the tumor microenvironment, treatment with PD-L1Pep-2 has been shown to increase the ratio of cytotoxic CD8+ T cells to regulatory T cells (Tregs) that express FoxP3, indicating a shift towards a more potent anti-tumor immune response.[1][2][4]
-
Signaling Pathways
The interaction between PD-1 and PD-L1 triggers an inhibitory signaling cascade within the T cell. PD-L1Pep-2, by preventing this interaction, allows for the sustained activation of T-cell signaling pathways.
The PD-1/PD-L1 Inhibitory Signaling Pathway
When PD-L1 on a tumor cell binds to PD-1 on a T cell, the immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1 become phosphorylated. This leads to the recruitment of the phosphatases SHP-1 and SHP-2.[5] These phosphatases dephosphorylate key downstream signaling molecules of the T-cell receptor (TCR) and CD28 co-stimulatory pathways, such as those in the PI3K/Akt and Ras/MEK/ERK pathways, thereby suppressing T-cell activation, proliferation, and cytokine production.[5][6]
Mechanism of PD-L1Pep-2 Action and Restoration of T-Cell Signaling
PD-L1Pep-2 binds to PD-L1, preventing its interaction with PD-1. This blockade inhibits the recruitment of SHP-1/SHP-2 to the PD-1 cytoplasmic tail, thereby allowing the TCR and CD28 signaling pathways to proceed uninhibited, leading to T-cell activation.
Quantitative Data
The following tables summarize the key quantitative data related to the biological activity of PD-L1Pep-2 and similar PD-L1-binding peptides.
| Parameter | PD-L1Pep-2 | PD-L1Pep-1 | Reference Peptide (CLP002) | Reference |
| Sequence | This compound | CLQKTPKQC | - | [1][2] |
| Binding Affinity (Kd) to PD-L1 | ~281 nM | ~373 nM | - | [1][7] |
| IC50 for PD-1/PD-L1 Blockade | Not explicitly reported | Not explicitly reported | 1.91 µM (for mouse PD-1/PD-L1) | [8] |
| In Vitro Efficacy | Observation | Reference |
| T-Cell Proliferation | Restored in co-culture with tumor cells | [1][2] |
| Cytokine Secretion (IL-2, IFN-γ) | Increased secretion by T cells in co-culture | [3] |
| PD-L1 Internalization | Induced internalization and downregulation of surface PD-L1 | [1][2] |
| In Vivo Efficacy (Mouse Models) | Observation | Reference |
| Tumor Growth Inhibition | Efficiently inhibited tumor growth | [1][2] |
| CD8+/FoxP3+ Ratio | Increased ratio in tumor tissues | [1][2][4] |
| Combination Therapy with Doxorubicin (B1662922) | More efficient tumor growth inhibition than doxorubicin alone | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological function of PD-L1Pep-2.
Identification of PD-L1 Binding Peptides using Phage Display
Objective: To identify peptides that selectively bind to PD-L1.
Methodology:
-
Target Immobilization: Recombinant human PD-L1 extracellular domain (ECD) protein is coated on the wells of a 96-well plate.
-
Library Screening: A phage display peptide library (e.g., a library displaying random 7-mer peptides) is incubated with the immobilized PD-L1.
-
Washing: Non-bound phages are removed by washing the wells with a suitable buffer (e.g., PBS with Tween-20).
-
Elution: Bound phages are eluted using a low pH buffer or a competitive ligand.
-
Amplification: The eluted phages are amplified by infecting E. coli.
-
Multiple Rounds of Biopanning: Steps 2-5 are repeated for several rounds to enrich for phages with high affinity for PD-L1.
-
Phage Clone Analysis: Individual phage clones from the enriched population are isolated.
-
DNA Sequencing: The DNA from the selected phage clones is sequenced to identify the amino acid sequence of the binding peptides.[8][9]
Flow Cytometry Analysis of PD-L1Pep-2 Binding to Cancer Cells
Objective: To quantify the binding of PD-L1Pep-2 to PD-L1-expressing cells.
Methodology:
-
Cell Preparation: PD-L1-expressing cancer cells (e.g., MDA-MB-231) and PD-L1-negative control cells (e.g., MCF-7) are harvested and washed with FACS buffer (PBS with 1% BSA).
-
Incubation with Peptide: Cells are incubated with fluorescein-labeled PD-L1Pep-2 at various concentrations for 30-60 minutes at 4°C.
-
Washing: Cells are washed twice with cold FACS buffer to remove unbound peptide.
-
Data Acquisition: The fluorescence intensity of the cells is measured using a flow cytometer.
-
Data Analysis: The mean fluorescence intensity (MFI) is calculated for each cell population and concentration of the peptide. An increase in MFI in PD-L1-positive cells compared to negative controls indicates specific binding.[10][11]
T-Cell Proliferation Assay using CFSE Staining
Objective: To assess the effect of PD-L1Pep-2 on T-cell proliferation in a co-culture system.
Methodology:
-
T-Cell Isolation and Staining: Primary T cells are isolated from peripheral blood mononuclear cells (PBMCs) and stained with Carboxyfluorescein succinimidyl ester (CFSE). CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, leading to a halving of fluorescence intensity with each division.
-
Co-culture Setup: CFSE-labeled T cells are co-cultured with PD-L1-expressing tumor cells in the presence or absence of PD-L1Pep-2. A positive control with an anti-PD-L1 antibody and a negative control with a scrambled peptide should be included. T cells are stimulated with anti-CD3/CD28 antibodies to induce proliferation.
-
Incubation: The co-culture is incubated for 3-5 days.
-
Flow Cytometry Analysis: T cells are harvested and analyzed by flow cytometry. The CFSE fluorescence intensity is measured.
-
Data Analysis: A decrease in CFSE fluorescence intensity indicates cell proliferation. The percentage of proliferating cells and the number of cell divisions can be quantified by analyzing the histogram of CFSE fluorescence.[12]
Cytokine Secretion Assay using ELISA
Objective: To measure the secretion of IL-2 and IFN-γ by T cells upon treatment with PD-L1Pep-2.
Methodology:
-
Co-culture and Supernatant Collection: T cells and tumor cells are co-cultured as described in the T-cell proliferation assay. After the incubation period, the cell culture supernatant is collected.
-
ELISA Procedure:
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-2 or anti-human IFN-γ).
-
The plate is blocked to prevent non-specific binding.
-
The collected supernatants and a series of known concentrations of the recombinant cytokine (for the standard curve) are added to the wells.
-
A biotinylated detection antibody specific for the cytokine is added.
-
Streptavidin-HRP is added, which binds to the biotinylated detection antibody.
-
A substrate solution (e.g., TMB) is added, which is converted by HRP to a colored product.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength.
-
-
Data Analysis: The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.[13][14]
In Vivo Tumor Model
Objective: To evaluate the anti-tumor efficacy of PD-L1Pep-2 in a mouse model.
Methodology:
-
Tumor Cell Implantation: Syngeneic tumor cells (e.g., CT26 colon carcinoma) are subcutaneously injected into immunocompetent mice (e.g., BALB/c).
-
Treatment: Once the tumors reach a palpable size, the mice are treated with PD-L1Pep-2 (e.g., via intravenous injection), a vehicle control, or a positive control (e.g., anti-PD-L1 antibody).
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
Immunohistochemistry: The tumors can be processed for immunohistochemical analysis to determine the infiltration of CD8+ T cells and FoxP3+ Tregs, and to calculate the CD8+/FoxP3+ ratio.[5][15]
Conclusion
PD-L1Pep-2 is a promising peptide-based immune checkpoint inhibitor that effectively blocks the PD-1/PD-L1 pathway. Its ability to bind to PD-L1, induce its internalization, and subsequently restore T-cell-mediated anti-tumor immunity has been demonstrated in preclinical studies. The data and protocols presented in this technical guide provide a solid foundation for further research and development of PD-L1Pep-2 and other peptide-based immunotherapies. Future investigations should focus on optimizing its in vivo stability and delivery, and exploring its synergistic effects with other anti-cancer agents.
References
- 1. Frontiers | PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment [frontiersin.org]
- 2. Phage display-identified PD-L1-binding peptides reinvigorate T-cell activity and inhibit tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. IFN-gamma, but not IP-10, MCP-2 or IL-2 response to RD1 selected peptides associates to active tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 7. Discovery of low-molecular weight anti-PD-L1 peptides for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. abcam.cn [abcam.cn]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Peptide Blockers of PD-1-PD-L1 Interaction Reinvigorate PD-1-Suppressed T Cells and Curb Tumor Growth in Mice [mdpi.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Frontiers | PDL1Binder: Identifying programmed cell death ligand 1 binding peptides by incorporating next-generation phage display data and different peptide descriptors [frontiersin.org]
An In-depth Technical Guide to the Synthesis and Purification of the CVRARTR Peptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of the CVRARTR peptide, a notable antagonist of the programmed cell death ligand-1 (PD-L1). The information presented herein is curated for researchers, scientists, and professionals in the field of drug development who are focused on peptide-based therapeutics. This document outlines the standard procedures for solid-phase peptide synthesis (SPPS) and subsequent purification using reverse-phase high-performance liquid chromatography (RP-HPLC), tailored to the this compound sequence.
The this compound peptide has been identified as a binder to PD-L1 with a dissociation constant (Kd) of 281 nM.[1][2] Its ability to induce the internalization and downregulation of PD-L1 on the cell surface makes it a person of interest in melanoma research and cancer immunotherapy.[1] This guide offers detailed experimental protocols, data presentation in structured tables, and visualizations of the workflows to facilitate a deeper understanding and practical application of these techniques.
This compound Peptide: An Overview
| Property | Value |
| Sequence | Cys-Val-Arg-Ala-Arg-Thr-Arg |
| Target | Programmed Cell Death Ligand-1 (PD-L1) |
| Binding Affinity (Kd) | 281 nM[1][2] |
| Reported Activity | Induces PD-L1 internalization and downregulation, restores cytokine secretion and T cell proliferation.[1] |
| Therapeutic Potential | Antitumor efficacy in preclinical models.[1] |
Solid-Phase Peptide Synthesis (SPPS) of this compound
Solid-phase peptide synthesis, particularly utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry, is the standard method for producing peptides like this compound.[3] This process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[4][5][6]
General Workflow for SPPS
The synthesis follows a cyclical process of deprotection, activation, coupling, and washing.
Detailed Experimental Protocol for this compound Synthesis
This protocol is based on standard Fmoc SPPS procedures.[4][5][7]
Materials:
-
Resin: Rink Amide resin (for a C-terminal amide).[7]
-
Fmoc-protected Amino Acids: Fmoc-Arg(Pbf)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Ala-OH, Fmoc-Val-OH, Fmoc-Cys(Trt)-OH.
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM).
-
Deprotection Reagent: 20% piperidine in DMF.
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.[7]
-
First Amino Acid Coupling (Arginine):
-
Deprotect the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
Activate Fmoc-Arg(Pbf)-OH with HBTU and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Subsequent Amino Acid Couplings (Thr, Arg, Ala, Val, Cys):
-
Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin with DMF.
-
Activation and Coupling: Dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Thr(tBu)-OH) and coupling reagents (HBTU/DIPEA) in DMF and add to the resin. Allow to react for 2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat this cycle for each amino acid in the this compound sequence.
-
-
Final Deprotection: After the final amino acid (Fmoc-Cys(Trt)-OH) is coupled, remove the terminal Fmoc group with 20% piperidine in DMF.
-
Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail (TFA/TIS/water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[6]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide pellet.
-
Purification of this compound Peptide
The crude peptide product from synthesis contains the desired peptide along with impurities such as truncated or deletion sequences.[8] Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard and highly effective method for purifying synthetic peptides.[8][9]
Principle of RP-HPLC for Peptide Purification
RP-HPLC separates molecules based on their hydrophobicity.[9] A non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase.[8][9] Peptides are eluted by a gradient of increasing organic solvent (e.g., acetonitrile), with more hydrophobic peptides eluting later.[9]
General Workflow for RP-HPLC Purification
Detailed Experimental Protocol for this compound Purification
This protocol is based on standard RP-HPLC procedures for peptide purification.[8][10]
Materials:
-
RP-HPLC System: Preparative HPLC with a UV detector.
-
Column: C18 reverse-phase column.[8]
-
Mobile Phase A: 0.1% TFA in water.[10]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[8]
-
Crude Peptide: Lyophilized crude this compound peptide.
Procedure:
-
Sample Preparation: Dissolve the crude this compound peptide in a small volume of Mobile Phase A. Filter the solution to remove any particulates.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.
-
Injection and Elution:
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptides using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 65% Mobile Phase B over 60 minutes.
-
Monitor the elution profile at 210-220 nm.[8]
-
-
Fraction Collection: Collect fractions corresponding to the major peaks observed on the chromatogram.
-
Purity Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC and mass spectrometry to confirm the identity of the this compound peptide.
-
Pooling and Lyophilization:
-
Pool the fractions that contain the this compound peptide at the desired purity (typically >95%).
-
Freeze the pooled fractions and lyophilize (freeze-dry) to obtain the pure peptide as a white, fluffy powder.[8]
-
Quality Control and Data Presentation
The final purified this compound peptide should be characterized to ensure its identity and purity.
| Analysis | Method | Expected Result |
| Purity | Analytical RP-HPLC | A single major peak, purity >95% |
| Identity | Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) | Observed mass should match the calculated molecular weight of this compound. |
| Quantity | Amino Acid Analysis or UV Spectrophotometry | Determines the accurate amount of the synthesized peptide. |
This guide provides a foundational framework for the synthesis and purification of the this compound peptide. Researchers should note that optimization of coupling times, cleavage conditions, and HPLC gradients may be necessary to achieve the highest yield and purity. Adherence to these detailed protocols will enable the consistent and reliable production of high-quality this compound peptide for research and development purposes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. imrpress.com [imrpress.com]
- 3. dovepress.com [dovepress.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. hplc.eu [hplc.eu]
In silico modeling of Cvrartr and PD-L1 interaction
Technical Guide: In Silico Modeling of the Cvrartr and PD-L1 Interaction
Disclaimer: The following technical guide details a hypothetical in silico modeling study of the interaction between a molecule referred to as "this compound" and the Programmed Death-Ligand 1 (PD-L1). As of the writing of this document, "this compound" is not a known entity in publicly available scientific literature. Therefore, this guide is presented as a representative case study to illustrate the methodologies and workflows applicable to the computational analysis of novel protein-protein or peptide-protein interactions. The data and specific protocols described herein are illustrative and intended for educational and instructional purposes.
Introduction
Programmed Death-Ligand 1 (PD-L1), also known as CD274, is a critical immune checkpoint protein.[1] Its interaction with the PD-1 receptor on activated T cells delivers an inhibitory signal that suppresses T-cell proliferation, cytokine release, and cytotoxicity.[2][3] Many cancer cells exploit this mechanism to evade the host immune system by overexpressing PD-L1 on their surface.[1][4] Consequently, blocking the PD-1/PD-L1 interaction has become a cornerstone of modern cancer immunotherapy.[4][5]
The identification and characterization of novel molecules that can disrupt this interaction are of significant therapeutic interest. This compound, a recently identified peptide, has been shown to be an antagonist of PD-L1 with a dissociation constant (KD) of 281 nM.[6] It has been demonstrated that this compound induces the internalization of PD-L1, restores cytokine secretion, and promotes T cell proliferation.[6]
In silico modeling provides a powerful and cost-effective approach to investigate the molecular details of the this compound/PD-L1 interaction, predict binding affinity, and guide the rational design of more potent derivatives. This technical guide provides an in-depth overview of the computational workflows and methodologies for modeling and analyzing this interaction.
Overall In Silico Workflow
The computational investigation of the this compound/PD-L1 interaction follows a multi-step process, beginning with the preparation of the molecular structures and proceeding through docking, simulation, and detailed interaction analysis.
Experimental Protocols
Protein and Peptide Structure Preparation
3.1.1 PD-L1 Structure Preparation
-
Retrieval: The crystal structure of human PD-L1 is obtained from the Protein Data Bank (PDB).
-
Preprocessing: The downloaded PDB file is cleaned by removing water molecules, co-crystallized ligands, and any non-protein atoms.
-
Protonation and Optimization: Hydrogen atoms are added to the structure, and the protonation states of ionizable residues are assigned at a physiological pH of 7.4. The structure then undergoes a brief energy minimization to relieve any steric clashes.
3.1.2 this compound Structure Prediction (Homology Modeling)
Given that the structure of this compound is not experimentally determined, homology modeling is employed to predict its three-dimensional conformation.[7][8]
-
Template Identification: The amino acid sequence of this compound is used as a query to search the PDB for homologous protein structures using a tool like BLAST.[9][10] The top-scoring template with high sequence identity and resolution is selected.
-
Sequence Alignment: The target sequence (this compound) is aligned with the template sequence.
-
Model Building: A 3D model of this compound is generated based on the alignment with the template structure using software such as SWISS-MODEL or MODELLER.[9]
-
Model Evaluation and Refinement: The quality of the generated model is assessed using tools like PROCHECK to evaluate its stereochemical properties.[7] The model may undergo energy minimization to optimize its geometry.
Molecular Docking
Molecular docking predicts the preferred orientation of this compound when it binds to PD-L1 to form a stable complex.[11][12]
-
Receptor and Ligand Preparation: The prepared PD-L1 structure (receptor) and the modeled this compound structure (ligand) are converted to the appropriate file format for the docking software (e.g., PDBQT for AutoDock).
-
Binding Site Definition: The potential binding site on PD-L1 is defined. This can be based on known binding sites of other inhibitors or by identifying putative binding pockets on the protein surface.[13][14]
-
Docking Simulation: A protein-peptide docking algorithm (e.g., ClusPro, HADDOCK) is used to generate a series of possible binding poses for the this compound-PD-L1 complex.
-
Pose Selection and Analysis: The generated poses are scored and ranked based on binding energy estimates. The top-ranked poses are visually inspected for favorable interactions.
| Docking Pose | Binding Affinity (kcal/mol) | Interacting Residues on PD-L1 | Interaction Type |
| 1 | -9.8 | Tyr56, Asp122, Lys124 | Hydrogen Bond, Electrostatic |
| 2 | -9.5 | Met115, Ala121 | Hydrophobic |
| 3 | -9.2 | Arg113, Gln66 | Hydrogen Bond |
Table 1: Hypothetical molecular docking results for the this compound-PD-L1 interaction.
Molecular Dynamics (MD) Simulations
MD simulations are performed to assess the stability of the docked this compound-PD-L1 complex and to gain insights into its dynamic behavior in a simulated physiological environment.[15][16][17]
-
System Setup: The top-ranked docked complex is placed in a simulation box filled with an explicit water model. Counter-ions are added to neutralize the system.
-
Energy Minimization: The energy of the entire system is minimized to remove any unfavorable contacts.
-
Equilibration: The system is gradually heated to a target temperature (e.g., 310 K) and equilibrated under constant pressure and temperature (NPT ensemble) to ensure the system reaches a stable state.
-
Production Run: A long-duration MD simulation (e.g., 100 ns) is run to generate a trajectory of the complex's atomic motions over time.
-
Trajectory Analysis: The trajectory is analyzed to assess the stability of the complex (e.g., by calculating the root-mean-square deviation) and to characterize the persistent interactions between this compound and PD-L1.
Binding Free Energy Calculation
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a common approach to estimate the binding free energy of a protein-ligand complex from MD simulation trajectories.[14]
-
Snapshot Extraction: A number of snapshots (conformations) are extracted from the stable portion of the MD trajectory.
-
Energy Calculation: For each snapshot, the free energy of the complex, the receptor, and the ligand are calculated.
-
Binding Free Energy Calculation: The binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = G_complex - (G_receptor + G_ligand)
| Component | Energy (kcal/mol) |
| Van der Waals Energy | -45.2 ± 3.5 |
| Electrostatic Energy | -28.7 ± 2.8 |
| Polar Solvation Energy | 30.5 ± 2.1 |
| Non-polar Solvation Energy | -5.1 ± 0.4 |
| Binding Free Energy (ΔG_bind) | -48.5 ± 4.2 |
Table 2: Hypothetical binding free energy components for the this compound-PD-L1 complex calculated using MM/PBSA.
PD-L1 Signaling Pathway Context
The interaction between this compound and PD-L1 is biologically significant because it disrupts the immunosuppressive signaling cascade initiated by the PD-1/PD-L1 axis.
Conclusion
This technical guide has outlined a comprehensive in silico strategy for modeling and analyzing the interaction between the novel peptide this compound and the immune checkpoint protein PD-L1. The described workflow, from structure preparation and molecular docking to molecular dynamics simulations and binding free energy calculations, provides a robust framework for elucidating the molecular basis of this interaction. The insights gained from such computational studies are invaluable for understanding the mechanism of action of this compound and for guiding the development of next-generation PD-L1 inhibitors for cancer immunotherapy. Experimental validation of these computational predictions is a critical next step to confirm the binding mode and affinity.
References
- 1. Frontiers | The Extrinsic and Intrinsic Roles of PD-L1 and Its Receptor PD-1: Implications for Immunotherapy Treatment [frontiersin.org]
- 2. navinci.se [navinci.se]
- 3. Targeting PD-1/PD-L1 interactions for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. microbenotes.com [microbenotes.com]
- 8. igi-global.com [igi-global.com]
- 9. davuniversity.org [davuniversity.org]
- 10. bitesizebio.com [bitesizebio.com]
- 11. researchgate.net [researchgate.net]
- 12. liacs.leidenuniv.nl [liacs.leidenuniv.nl]
- 13. An in silico investigation on the binding site preference of PD-1 and PD-L1 for designing antibodies for targeted cancer therapy | PLOS One [journals.plos.org]
- 14. An in silico investigation on the binding site preference of PD-1 and PD-L1 for designing antibodies for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protein-Protein Interaction Studies Using Molecular Dynamics Simulation | Springer Nature Experiments [experiments.springernature.com]
- 17. Frontiers | A dynamical view of protein-protein complexes: Studies by molecular dynamics simulations [frontiersin.org]
An In-depth Technical Guide on the Core Stability and Solubility Characteristics of the Cvrartr Peptide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information regarding the specific quantitative stability and solubility characteristics of the Cvrartr peptide is limited. This guide provides a comprehensive overview of its known biological function and presents general principles and standardized protocols for assessing the stability and solubility of therapeutic peptides, which are directly applicable to the characterization of this compound.
Executive Summary
This compound Peptide: Known Biological and Physicochemical Properties
The this compound peptide was identified through phage display screening for its ability to selectively bind to cells overexpressing PD-L1.[1] Its primary function is to disrupt the PD-1/PD-L1 immune checkpoint pathway.
Biological Activity
-
Mechanism of Action: this compound competitively binds to PD-L1, preventing its interaction with the PD-1 receptor on T-cells. This blockade abrogates the inhibitory signal, leading to the restoration of T-cell proliferation and cytokine secretion, and ultimately enhancing the anti-tumor immune response.[1]
-
In Vitro Effects: Studies have shown that this compound can induce the internalization of PD-L1 and downregulate its expression on the cell surface. It has also been demonstrated to restore cytokine secretion and T-cell proliferation in co-culture models with tumor cells.[1]
-
In Vivo Efficacy: In animal models, intravenously administered this compound has been shown to home to tumor tissues, inhibit tumor growth, and increase the ratio of cytotoxic T-cells (CD8+) to regulatory T-cells (FoxP3+).[1]
Physicochemical Properties
Limited quantitative data is available in the public domain regarding the specific stability and solubility parameters of the this compound peptide. The available information is summarized below.
| Property | Value | Reference |
| Binding Affinity (Kd) to PD-L1 | 281 nM | [1] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO).[2] Further details on solubility in aqueous buffers are not specified in the available literature. |
PD-1/PD-L1 Signaling Pathway and Mechanism of this compound Action
The PD-1/PD-L1 pathway is a critical immune checkpoint that regulates T-cell activation and maintains self-tolerance. Many cancer cells exploit this pathway to evade immune surveillance.
Figure 1: PD-1/PD-L1 signaling pathway and this compound's mechanism of action.
Peptide Stability: Core Concepts and Experimental Protocols
The stability of a therapeutic peptide is a critical attribute that influences its shelf-life, bioavailability, and in vivo efficacy. Degradation can occur through physical and chemical pathways.
Factors Influencing Peptide Stability
-
pH: The pH of a solution can significantly impact the rates of hydrolysis (especially of aspartic acid and asparagine residues) and deamidation.[3][4]
-
Temperature: Elevated temperatures can accelerate degradation reactions and may lead to aggregation.[5]
-
Enzymatic Degradation: Peptidases and proteases in biological fluids can rapidly degrade peptides.[6][7]
-
Oxidation: Residues such as methionine, cysteine, and tryptophan are susceptible to oxidation.[8]
-
Aggregation: Peptides can aggregate to form soluble or insoluble complexes, which can reduce bioavailability and potentially elicit an immune response.[9][10]
Experimental Protocol for Assessing Peptide Stability
A general workflow for assessing the stability of a peptide like this compound is outlined below.
Figure 2: General experimental workflow for peptide stability assessment.
4.2.1 Detailed Methodology for Stability Testing
-
Preparation of Peptide Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Incubation under Stress Conditions:
-
pH Stability: Dilute the stock solution into a series of buffers with varying pH values (e.g., pH 3, 5, 7.4, 9). Incubate at a constant temperature (e.g., 37°C).
-
Thermal Stability: Incubate aliquots of the peptide in a stable buffer (e.g., pH 7.4) at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C).
-
Enzymatic Stability: Incubate the peptide in biological matrices such as human serum or plasma at 37°C.
-
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each condition.
-
Reaction Quenching: Immediately stop the degradation process by adding a quenching solution (e.g., trifluoroacetic acid) or by flash-freezing in liquid nitrogen.
-
Analysis:
-
RP-HPLC: Quantify the remaining intact peptide using a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.
-
LC-MS: Identify degradation products by liquid chromatography-mass spectrometry (LC-MS) to understand the degradation pathways.
-
-
Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the degradation kinetics and calculate the half-life (t1/2) under each condition.
Peptide Solubility: Core Concepts and Experimental Protocols
The solubility of a peptide is crucial for its formulation, handling, and bioavailability. Poor solubility can lead to challenges in administration and may result in inaccurate dosing.
Factors Influencing Peptide Solubility
-
Amino Acid Composition: The presence of hydrophobic versus hydrophilic amino acids is a primary determinant of solubility. Peptides with a high proportion of charged or polar residues are generally more soluble in aqueous solutions.[8]
-
pH and Isoelectric Point (pI): A peptide's net charge is pH-dependent. Solubility is typically lowest at its isoelectric point (pI), where the net charge is zero.[3]
-
Solvent: The choice of solvent is critical. Organic co-solvents like DMSO are often used to dissolve hydrophobic peptides.[11][12]
-
Aggregation: Similar to stability, aggregation can significantly impact the apparent solubility of a peptide.[13]
Experimental Protocol for Assessing Peptide Solubility
A systematic approach is required to determine the optimal solvent and solubility limits for a peptide like this compound.
Figure 3: General experimental workflow for peptide solubility assessment.
5.2.1 Detailed Methodology for Solubility Testing
-
Solvent Screening:
-
Begin with a small amount of lyophilized this compound peptide.
-
Test solubility in a range of solvents, starting with deionized water, followed by aqueous buffers of different pH values (e.g., acetate (B1210297) buffer pH 4.0, phosphate-buffered saline pH 7.4, Tris buffer pH 8.0).
-
For hydrophobic peptides, test solubility in organic solvents such as DMSO, acetonitrile, or ethanol.
-
-
Determination of Maximum Solubility:
-
Add a known excess amount of the peptide to a fixed volume of the chosen solvent.
-
Agitate the mixture at a constant temperature until equilibrium is reached (typically several hours).
-
Separate the undissolved peptide from the saturated solution by centrifugation or filtration.
-
Accurately determine the concentration of the peptide in the supernatant using a validated analytical method such as UV-Vis spectrophotometry (at 280 nm if aromatic residues are present) or RP-HPLC with a calibration curve.
-
-
Data Reporting: Express the solubility as mg/mL or molarity at a specified temperature and in a specific solvent.
Conclusion
The this compound peptide is a potent PD-L1 antagonist with demonstrated anti-tumor activity. While its biological function is well-characterized, a comprehensive public dataset on its stability and solubility is lacking. The experimental protocols and foundational principles outlined in this guide provide a robust framework for the systematic physicochemical characterization of this compound. Such data are indispensable for its continued development as a therapeutic agent, informing formulation strategies, predicting in vivo behavior, and ensuring the manufacturing of a stable and effective drug product. It is recommended that detailed stability and solubility studies, as described herein, be conducted to fully elucidate the pharmaceutical properties of the this compound peptide.
References
- 1. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 2. lifetein.com [lifetein.com]
- 3. verifiedpeptides.com [verifiedpeptides.com]
- 4. Increased Carrier Peptide Stability through pH Adjustment Improves Insulin and PTH(1-34) Delivery In Vitro and In Vivo Rather than by Enforced Carrier Peptide-Cargo Complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Degradation of peptide drugs by immobilized digestive proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatographic study of the enzymatic degradation of endomorphins, with identification by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. Manipulating Aggregation Behavior of the Uncharged Peptide Carbetocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. lifetein.com [lifetein.com]
- 12. bachem.com [bachem.com]
- 13. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of PD-L1Pep-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of PD-L1Pep-2, a promising peptide-based immune checkpoint inhibitor. The information is compiled from peer-reviewed scientific literature to support further research and development efforts in cancer immunotherapy.
Core Concepts: PD-L1Pep-2
PD-L1Pep-2 is a seven-amino-acid peptide with the sequence CVRARTR (Cys-Val-Arg-Ala-Arg-Thr-Arg)[1][2]. It was identified through phage display technology as a peptide that selectively binds to Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein[1]. By blocking the interaction between PD-L1 on tumor cells and its receptor, Programmed Death-1 (PD-1), on activated T cells, PD-L1Pep-2 aims to restore anti-tumor immunity[1][3][4].
Pharmacodynamics: The Biological Effects of PD-L1Pep-2
The pharmacodynamic properties of PD-L1Pep-2 highlight its potential as an immunotherapeutic agent. Its mechanism of action involves direct binding to PD-L1, leading to the reinvigoration of T-cell function and subsequent inhibition of tumor growth[1][4].
Binding Affinity and Specificity
PD-L1Pep-2 exhibits a strong and preferential binding to cells with high expression of PD-L1. The binding affinity is quantified by a dissociation constant (Kd) of approximately 281 nM [1][4]. This interaction can be further enhanced by interferon-γ, a cytokine known to upregulate PD-L1 expression in the tumor microenvironment[1][2].
Cellular Mechanisms of Action
Upon binding to PD-L1 on the cell surface, PD-L1Pep-2 triggers the internalization and subsequent downregulation of PD-L1[1]. This reduction in surface PD-L1 disrupts the immunosuppressive signal to T cells. The functional consequences of this action are significant:
-
Restoration of T-cell Proliferation: In co-culture experiments with tumor cells that suppress T-cell activity, PD-L1Pep-2 has been shown to restore T-cell proliferation[1].
-
Enhanced Cytokine Secretion: The peptide reinvigorates suppressed T cells, leading to an increased secretion of crucial anti-tumor cytokines such as Interleukin-2 (IL-2) and Interferon-γ (IFN-γ)[1][3].
In Vivo Anti-Tumor Efficacy
Preclinical studies in murine models of colon cancer have demonstrated the in vivo efficacy of PD-L1Pep-2. Intravenous administration of the peptide leads to its efficient homing to tumor tissues[1][4]. This targeted delivery results in:
-
Inhibition of Tumor Growth: Treatment with PD-L1Pep-2 has been shown to significantly inhibit the progression of tumors[1][4].
-
Modulation of the Tumor Microenvironment: The peptide increases the ratio of cytotoxic CD8+ T cells to regulatory FoxP3+ T cells (CD8+/FoxP3+ ratio) within the tumor, indicating a shift towards a more anti-tumor immune environment[1][4].
Quantitative Pharmacodynamic Data
The following table summarizes the key quantitative pharmacodynamic parameters of PD-L1Pep-2.
| Parameter | Value | Cell/Animal Model | Reference |
| Binding Affinity (Kd) | ~281 nM | PD-L1 overexpressing cells | [1][4] |
| Tumor Growth Inhibition | Data not fully available in abstracts | CT26 mouse colon tumor model | [1][3] |
| CD8+/FoxP3+ Ratio | Increased (quantitative data not available in abstracts) | CT26 mouse colon tumor model | [1][4] |
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
Detailed pharmacokinetic data for PD-L1Pep-2, such as its half-life, clearance, and volume of distribution, are not extensively available in the public domain. However, based on the characteristics of similar short, arginine-rich peptides, some general pharmacokinetic properties can be inferred.
Unmodified short peptides typically have short plasma half-lives, often in the range of less than 0.5 to 1.5 hours, due to rapid proteolytic degradation and renal clearance[5][6][7]. The arginine-rich nature of PD-L1Pep-2 may influence its distribution and cellular uptake[8][9][10]. Further studies are required to fully characterize the pharmacokinetic profile of PD-L1Pep-2.
Experimental Protocols
This section provides an overview of the methodologies used to evaluate the pharmacodynamics of PD-L1Pep-2.
Peptide-PD-L1 Binding Affinity Assay (Competitive ELISA)
This assay is used to determine the binding affinity of PD-L1Pep-2 to PD-L1.
-
Principle: A known amount of PD-L1 is coated onto a microplate. The peptide is then added in varying concentrations, followed by the addition of a labeled antibody that also binds to PD-L1. The peptide competes with the antibody for binding to PD-L1, and the reduction in the antibody signal is proportional to the peptide's binding affinity.
-
General Protocol:
-
Coat a 96-well plate with recombinant PD-L1 protein.
-
Block non-specific binding sites with a blocking buffer (e.g., BSA or non-fat milk).
-
Add serial dilutions of PD-L1Pep-2 to the wells.
-
Add a constant concentration of a biotinylated anti-PD-L1 antibody.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP (horseradish peroxidase) to detect the bound biotinylated antibody.
-
Add a chromogenic substrate (e.g., TMB) and measure the absorbance.
-
Calculate the IC50 value, which can be used to determine the binding affinity (Kd).
-
T-Cell Proliferation Assay (CFSE Dilution)
This assay measures the ability of PD-L1Pep-2 to restore the proliferation of T cells suppressed by tumor cells.
-
Principle: T cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division. As cells proliferate, the fluorescence intensity per cell decreases, which can be measured by flow cytometry.
-
General Protocol:
-
Isolate primary T cells from a source such as a mouse spleen.
-
Label the T cells with CFSE.
-
Co-culture the CFSE-labeled T cells with tumor cells (e.g., CT26) in the presence or absence of PD-L1Pep-2.
-
Culture for a period of time (e.g., 72 hours) to allow for T-cell proliferation.
-
Harvest the cells and analyze the CFSE fluorescence of the T-cell population by flow cytometry.
-
A decrease in CFSE intensity indicates cell division and proliferation.
-
Cytokine Secretion Assay (ELISA)
This assay quantifies the secretion of cytokines like IL-2 and IFN-γ from T cells.
-
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of a specific cytokine in the cell culture supernatant.
-
General Protocol:
-
Co-culture T cells and tumor cells with or without PD-L1Pep-2.
-
After a suitable incubation period, collect the cell culture supernatant.
-
Add the supernatant to a 96-well plate pre-coated with a capture antibody specific for the cytokine of interest (e.g., anti-IL-2 or anti-IFN-γ).
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate and add a detection antibody that is also specific for the cytokine and is conjugated to an enzyme (e.g., HRP).
-
Wash the plate and add a chromogenic substrate.
-
Measure the absorbance and determine the cytokine concentration by comparing to a standard curve.
-
In Vivo Tumor Growth Inhibition Study
This experiment evaluates the anti-tumor efficacy of PD-L1Pep-2 in a living organism.
-
General Protocol:
-
Implant tumor cells (e.g., CT26) subcutaneously into immunocompetent mice (e.g., BALB/c).
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer PD-L1Pep-2 (e.g., via intravenous injection) to the treatment group according to a defined dosing schedule. The control group receives a vehicle control.
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Analysis of Tumor-Infiltrating Lymphocytes (Flow Cytometry)
This method is used to analyze the composition of immune cells within the tumor.
-
General Protocol:
-
Excise tumors from the in vivo study.
-
Mechanically and enzymatically digest the tumor tissue to create a single-cell suspension.
-
Stain the cells with fluorescently labeled antibodies against specific cell surface and intracellular markers (e.g., CD3, CD8, FoxP3).
-
Analyze the stained cells using a flow cytometer to identify and quantify different lymphocyte populations, such as CD8+ T cells and regulatory T cells (Tregs).
-
Signaling Pathways and Visualizations
The binding of PD-L1Pep-2 to PD-L1 initiates a series of events that ultimately lead to the reinvigoration of T-cell-mediated anti-tumor immunity. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows.
Caption: PD-L1Pep-2 blocks the PD-L1/PD-1 inhibitory signal, leading to T-cell activation.
Caption: Workflow for preclinical evaluation of PD-L1Pep-2's pharmacodynamics.
Conclusion and Future Directions
PD-L1Pep-2 is a compelling peptide-based immunotherapeutic candidate with well-defined pharmacodynamic effects, including potent PD-L1 binding, T-cell reinvigoration, and in vivo anti-tumor activity. While the available data is promising, a thorough characterization of its pharmacokinetic profile is a critical next step for its clinical translation. Future research should focus on determining its half-life, clearance, and biodistribution to establish an optimal dosing regimen. Additionally, further elucidation of the downstream signaling pathways following PD-L1 internalization will provide deeper insights into its mechanism of action and may reveal opportunities for combination therapies. The continued investigation of PD-L1Pep-2 and similar peptide-based checkpoint inhibitors holds the potential to expand the arsenal (B13267) of effective and accessible cancer immunotherapies.
References
- 1. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Serum Stabilities of Short Tryptophan- and Arginine-Rich Antimicrobial Peptide Analogs | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antimicrobial activity, membrane interaction and structural features of short arginine-rich antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Role of HVEM (TNFRSF14) in T-Cell Activation and Response: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "Cvrartr" did not yield results in scientific literature searches. This document focuses on the Herpesvirus Entry Mediator (HVEM), also known as Tumor Necrosis Factor Receptor Superfamily Member 14 (TNFRSF14), a molecule with a critical and complex role in T-cell regulation, which may be the intended subject of inquiry.
Executive Summary
The Herpesvirus Entry Mediator (HVEM/TNFRSF14) is a multifaceted cell surface receptor that plays a pivotal, bidirectional role in modulating T-cell activation and response.[1][2] As a member of the Tumor Necrosis Factor Receptor (TNFR) superfamily, HVEM acts as a molecular switch, capable of delivering either co-stimulatory or co-inhibitory signals to T-cells depending on the ligand it engages.[1][2][3] This dual functionality positions HVEM as a critical checkpoint in the immune system and an attractive target for therapeutic intervention in a range of diseases, including cancer, autoimmune disorders, and chronic infections.[4][5][6] This guide provides an in-depth technical overview of HVEM's function, signaling pathways, and the experimental methodologies used to study its role in T-cell biology.
HVEM: A Bidirectional Regulator of T-Cell Function
HVEM is broadly expressed on a variety of immune cells, including T-cells (naive, memory, and regulatory), B-cells, natural killer (NK) cells, and dendritic cells (DCs).[5][7] Its regulatory capacity stems from its ability to interact with multiple, distinct ligands from both the TNF superfamily (TNFSF) and the Immunoglobulin (Ig) superfamily.[8][9]
-
Co-stimulatory Signaling: When HVEM binds to its ligands LIGHT (TNFSF14) or Lymphotoxin-alpha (LTα), it delivers a potent co-stimulatory signal.[1][2][5] This interaction promotes T-cell proliferation, cytokine production (particularly Th1-type responses), and the development of robust cytotoxic T-lymphocyte (CTL) responses.[4][10] The LIGHT-HVEM pathway is considered a CD28-independent co-stimulatory route.[4]
-
Co-inhibitory Signaling: Conversely, when HVEM engages with B and T Lymphocyte Attenuator (BTLA) or CD160, it transduces an inhibitory signal.[1][2][5] This interaction attenuates T-cell receptor (TCR) signaling, leading to reduced proliferation and cytokine secretion.[4][6] The inhibitory function of the HVEM-BTLA axis is crucial for maintaining immune homeostasis and preventing excessive immune responses.[3]
The balance between these opposing signals is determined by the specific ligands available in the T-cell microenvironment, making HVEM a central checkpoint in immune regulation.
Signaling Pathways
The dual functionality of HVEM is rooted in its distinct downstream signaling cascades, which are initiated upon ligand binding.
Co-stimulatory Signaling via LIGHT/LTα
The binding of LIGHT or LTα to HVEM on the T-cell surface leads to the recruitment of TNF receptor-associated factors (TRAFs) to the cytoplasmic domain of HVEM.[7] This initiates a signaling cascade that culminates in the activation of the NF-κB pathway, a central regulator of pro-inflammatory gene expression, T-cell activation, and survival.[7][11]
Caption: HVEM co-stimulatory signaling cascade initiated by LIGHT/LTα.
Co-inhibitory Signaling via BTLA/CD160
When HVEM, acting as a ligand on an antigen-presenting cell (APC) or another T-cell, binds to the co-inhibitory receptors BTLA or CD160 on a T-cell, it triggers a negative regulatory pathway. The cytoplasmic tail of BTLA contains an immunoreceptor tyrosine-based inhibitory motif (ITIM) and an immunoreceptor tyrosine-based switch motif (ITSM). Upon HVEM binding, these motifs become phosphorylated, leading to the recruitment of tyrosine phosphatases SHP-1 and SHP-2.[4][7] These phosphatases dephosphorylate key components of the TCR signaling pathway, thereby dampening T-cell activation.[5]
Caption: HVEM-mediated co-inhibitory signaling through BTLA/CD160.
Quantitative Data on HVEM-Mediated T-Cell Responses
The functional outcomes of HVEM engagement have been quantified in numerous studies. The following tables summarize key findings.
Table 1: Effects of HVEM Signaling on T-Cell Proliferation
| Experimental System | Stimulus | Outcome | Fold Change/Percentage | Reference |
| HVEM-/- T-cells (murine) | Concanavalin A (ConA) | Increased Proliferation | ~2-3 fold increase vs. WT | [12] |
| Human PBMCs | anti-CD3 + anti-HVEM mAb | Increased Proliferation | Ratio vs. control: ~1.2-1.4 | [13][14] |
| Co-culture (PBMCs + HVEM+ tumor cells) | anti-CD3 + anti-HVEM mAb | Increased Proliferation | Drastic increase vs. control | [13] |
Table 2: Effects of HVEM Signaling on Cytokine Production
| Cell Type | Stimulus | Cytokine | Outcome | Quantitative Change | Reference |
| HVEM-/- T-cells (murine) | Concanavalin A (ConA) | IFN-γ, IL-2 | Increased Production | Significantly higher vs. WT (P < 0.001) | [12] |
| Human PBMCs + HVEM+ tumor cells | anti-CD3 + anti-HVEM mAb | IFN-γ | Increased Production | ~8.0 fold increase vs. control | [14] |
| Human PBMCs + HVEM+ tumor cells | anti-CD3 + anti-HVEM mAb | TNF-α | Increased Production | ~2.3 fold increase vs. control | [14] |
| BTLA/HVEM engagement | T-cell activation | IFN-γ | Decreased Production | Inhibition of IFN-γ production |
Experimental Protocols
Investigating the HVEM signaling pathway requires a combination of immunological, cellular, and molecular biology techniques. Below are detailed methodologies for key experiments.
In Vitro T-Cell Proliferation Assay using CFSE
This protocol is used to assess the impact of HVEM modulation on T-cell proliferation.
Objective: To quantify the number of cell divisions in a T-cell population following stimulation and treatment with HVEM-modulating agents (e.g., anti-HVEM antibodies).
Methodology:
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling: Resuspend PBMCs at 1x10^7 cells/mL in pre-warmed PBS. Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 5 µM. Incubate for 10 minutes at 37°C, protected from light.
-
Quenching: Quench the labeling reaction by adding 5 volumes of ice-cold RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS). Incubate on ice for 5 minutes.
-
Washing: Wash cells three times with complete RPMI-1640 medium to remove excess CFSE.
-
Cell Culture: Plate 1x10^5 CFSE-labeled PBMCs per well in a 96-well flat-bottom plate.
-
Stimulation and Treatment: Add stimulating agents (e.g., anti-CD3 antibody at 1 µg/mL) and experimental antibodies (e.g., anti-HVEM mAb or IgG control at 10 µg/mL).
-
Incubation: Culture cells for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest cells and wash with FACS buffer (PBS + 2% FBS).
-
Stain with fluorescently-conjugated antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Acquire data on a flow cytometer. Gate on the T-cell population (e.g., CD3+) and analyze the CFSE fluorescence. Each peak of decreasing fluorescence intensity represents a cell division.
-
Caption: Workflow for assessing T-cell proliferation via CFSE dilution.
Cytokine Quantification by ELISA
This protocol is used to measure the secretion of key cytokines like IFN-γ and TNF-α from T-cell cultures.
Objective: To quantify the concentration of specific cytokines in culture supernatants following T-cell activation and HVEM modulation.
Methodology:
-
Prepare Culture Supernatants: Set up T-cell cultures as described in the proliferation assay (Section 5.1). After the incubation period (e.g., 72 hours), centrifuge the plates and carefully collect the supernatants.
-
ELISA Protocol (Sandwich ELISA):
-
Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ) overnight at 4°C.
-
Washing & Blocking: Wash the plate three times with wash buffer (PBS + 0.05% Tween-20). Block non-specific binding sites with blocking buffer (e.g., PBS + 1% BSA) for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate. Add diluted standards and culture supernatants to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate. Add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature, protected from light.
-
Substrate Addition: Wash the plate. Add a substrate solution (e.g., TMB). A color change will develop.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the known standards. Use this curve to calculate the concentration of the cytokine in the experimental samples.
Therapeutic Implications and Future Directions
The dual nature of HVEM makes it a compelling target for immunotherapy.[15]
-
Agonistic Targeting (Co-stimulation): Enhancing the co-stimulatory HVEM-LIGHT pathway could boost anti-tumor immunity. Therapies aimed at mimicking LIGHT or promoting its interaction with HVEM are under investigation.
-
Antagonistic Targeting (Inhibitory Blockade): Blocking the inhibitory HVEM-BTLA/CD160 interactions represents a promising checkpoint blockade strategy.[6] Monoclonal antibodies that disrupt this binding can enhance T-cell responses against cancer cells and chronic viral infections.[6][13] Combination therapies, for instance, pairing an anti-HVEM antibody with an anti-PD-L1 antibody, have shown synergistic effects in enhancing T-cell activation.[13]
Future research will focus on dissecting the complex interplay of HVEM and its ligands in different disease contexts, developing more specific and potent therapeutic agents, and identifying biomarkers to predict patient response to HVEM-targeted therapies. The development of novel mouse models co-expressing human HVEM and its ligands will be crucial for preclinical evaluation of these next-generation immunotherapies.[13]
References
- 1. The CD160, BTLA, LIGHT/HVEM pathway: a bidirectional switch regulating T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of T cell proliferation through the LIGHT-HVEM-BTLA cosignaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. Frontiers | BTLA/HVEM Signaling: Milestones in Research and Role in Chronic Hepatitis B Virus Infection [frontiersin.org]
- 6. Frontiers | The Role of the Inhibitory Ligand HVEM and Its Receptors CD160 and BTLA in the Regulation of Anti-retroviral T Cell Responses [frontiersin.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Molecular mechanisms of T cell co-stimulation and co-inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The role of herpesvirus entry mediator as a negative regulator of T cell–mediated responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-HVEM mAb therapy improves antitumoral immunity both in vitro and in vivo, in a novel transgenic mouse model expressing human HVEM and BTLA molecules challenged with HVEM expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. TNF receptor superfamily member 14 - Creative Biogene [creative-biogene.com]
Methodological & Application
Unlocking the Potential of CVRARTR (PD-L1Pep-2) in Cancer Immunotherapy Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The peptide CVRARTR, also known as PD-L1Pep-2, has emerged as a promising investigational tool in the field of cancer immunotherapy. Identified through phage display technology, this peptide selectively binds to Programmed Death-Ligand 1 (PD-L1), a critical immune checkpoint protein. By blocking the interaction between PD-L1 on tumor cells and its receptor, PD-1, on activated T cells, this compound has been shown to reinvigorate the anti-tumor immune response. These application notes provide a comprehensive overview of the research applications of this compound, including detailed protocols for key experiments to facilitate its investigation as a potential therapeutic agent.
Principle of Action
Tumor cells frequently overexpress PD-L1 on their surface, which interacts with the PD-1 receptor on cytotoxic T lymphocytes (T cells). This binding transmits an inhibitory signal to the T cells, leading to their exhaustion and an inability to effectively eliminate cancer cells. This compound acts as a competitive inhibitor of this interaction, thereby restoring T cell activity and enhancing the body's natural ability to fight cancer.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound (PD-L1Pep-2).
Table 1: Binding Affinity of this compound to PD-L1
| Parameter | Value | Method | Reference |
| Binding Affinity (KD) | 281 nM | Not Specified in Abstract | [1] |
Table 2: In Vivo Antitumor Efficacy of this compound in a Syngeneic Mouse Model
| Treatment Group | Dosage | Administration Route | Tumor Model | Outcome | Reference |
| This compound (PD-L1Pep-2) | 2 mg/kg, daily | Intraperitoneal | CT26 colon carcinoma | Inhibition of tumor growth | [2] |
| Anti-mouse PD-L1 Antibody (Positive Control) | 10 mg/kg, every other day | Intraperitoneal | CT26 colon carcinoma | Inhibition of tumor growth | [2] |
| This compound + Doxorubicin (B1662922) | Not specified | Not specified | CT26 colon carcinoma | More efficient tumor growth inhibition than doxorubicin alone | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PD-1/PD-L1 signaling pathway and a general experimental workflow for evaluating this compound.
Experimental Protocols
Protocol 1: In Vitro T Cell Activation Assay
This protocol is designed to assess the ability of this compound to restore T cell function in the presence of PD-L1-expressing tumor cells.
Materials:
-
This compound (PD-L1Pep-2) peptide
-
PD-L1-expressing cancer cell line (e.g., CT26)
-
T cells (e.g., isolated from mouse splenocytes or human PBMCs)
-
Complete RPMI-1640 medium
-
Cytokine detection kit (e.g., IFN-γ ELISA)
-
Cell proliferation dye (e.g., CFSE)
-
96-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Culture: Culture the PD-L1-expressing cancer cells and T cells in complete RPMI-1640 medium.
-
Co-culture Setup:
-
Seed the cancer cells in a 96-well plate.
-
If measuring proliferation, label the T cells with CFSE according to the manufacturer's protocol.
-
Add the T cells to the wells containing the cancer cells at a desired effector-to-target ratio (e.g., 10:1).
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Add the different concentrations of this compound to the co-culture wells. Include a vehicle control (e.g., PBS) and a positive control (e.g., anti-PD-L1 antibody).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Cytokine Release Analysis:
-
After incubation, centrifuge the plate and collect the supernatants.
-
Measure the concentration of IFN-γ in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
-
Proliferation Analysis (CFSE):
-
After incubation, harvest the non-adherent T cells.
-
Analyze the cells by flow cytometry to measure the dilution of the CFSE dye, which indicates cell proliferation.
-
Protocol 2: In Vivo Antitumor Efficacy in a Syngeneic Mouse Model
This protocol outlines the procedure for evaluating the antitumor activity of this compound in a CT26 colon carcinoma mouse model.[2][3]
Materials:
-
This compound (PD-L1Pep-2) peptide
-
CT26 colon carcinoma cells
-
6-8 week old BALB/c mice
-
Sterile PBS
-
Calipers
Procedure:
-
Tumor Cell Implantation:
-
Harvest CT26 cells and resuspend them in sterile PBS at a concentration of 1 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of each mouse.[3]
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Prepare a solution of this compound in sterile PBS.
-
Administer this compound via intraperitoneal injection at a dose of 2 mg/kg daily.[2]
-
The control group should receive an equivalent volume of sterile PBS. A positive control group can be treated with an anti-mouse PD-L1 antibody (e.g., 10 mg/kg every other day).[2]
-
-
Tumor Growth Monitoring:
-
Measure the tumor dimensions with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size or after a fixed duration.
-
At the endpoint, euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for further analysis, such as immunohistochemistry to determine the ratio of CD8+ (cytotoxic T cells) to FoxP3+ (regulatory T cells) infiltrating the tumor.
-
Protocol 3: Evaluation of this compound in Combination with Doxorubicin
This protocol provides a framework for assessing the synergistic antitumor effects of this compound and the chemotherapeutic agent doxorubicin.[1]
Materials:
-
This compound (PD-L1Pep-2) peptide
-
Doxorubicin
-
CT26 colon carcinoma cells
-
6-8 week old BALB/c mice
-
Sterile PBS
-
Calipers
Procedure:
-
Tumor Cell Implantation: Follow the procedure described in Protocol 2.
-
Treatment Groups: Randomize mice into the following groups:
-
Vehicle control (e.g., PBS)
-
This compound alone
-
Doxorubicin alone
-
This compound in combination with Doxorubicin
-
-
Treatment Administration:
-
Administer this compound as described in Protocol 2.
-
The dosage and administration schedule for doxorubicin should be determined based on established protocols for the CT26 model (e.g., intravenous injection).
-
For the combination group, the timing of administration of the two agents should be carefully considered and optimized.
-
-
Tumor Growth Monitoring and Endpoint Analysis: Follow the procedures described in Protocol 2.
Conclusion
The this compound peptide represents a valuable tool for investigating the PD-1/PD-L1 immune checkpoint pathway. Its small size and specific binding to PD-L1 make it an attractive candidate for further research and development in cancer immunotherapy. The protocols provided herein offer a starting point for researchers to explore the therapeutic potential of this compound and similar PD-L1-inhibiting peptides. As with any experimental protocol, optimization may be necessary for specific cell lines and animal models.
References
- 1. Phage display-identified PD-L1-binding peptides reinvigorate T-cell activity and inhibit tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PD-L1 targeted peptide demonstrates potent antitumor and immunomodulatory activity in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Labeling of Cvrartr Peptide for Molecular Imaging
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the site-specific labeling of the Cvrartr peptide for two distinct imaging modalities: fluorescence imaging and positron emission tomography (PET). The presence of an N-terminal cysteine residue allows for a reliable conjugation strategy via thiol-maleimide chemistry. The following sections detail the necessary materials, step-by-step experimental procedures, and expected data for the successful conjugation of a fluorescent dye and a PET chelator to the this compound peptide.
Part 1: Fluorescent Labeling of this compound with a Maleimide-Activated Dye
This protocol describes the conjugation of a maleimide-activated fluorescent dye to the thiol group of the N-terminal cysteine in the this compound peptide.
Experimental Protocol: Fluorescent Labeling
1. Materials and Equipment:
-
Peptide: this compound peptide (synthesized with >95% purity)
-
Dye: Maleimide-activated fluorescent dye (e.g., Cyanine5.5-maleimide)
-
Reagents:
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), HPLC-grade water, and Acetonitrile (B52724) (ACN) with 0.1% Trifluoroacetic acid (TFA)
-
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)
-
Lyophilizer
-
pH meter
-
Nitrogen gas source
-
Standard laboratory glassware and consumables
-
2. Peptide and Dye Preparation:
-
Peptide Reduction:
-
Dissolve the this compound peptide in the conjugation buffer to a final concentration of 1-5 mg/mL.
-
Add a 10-fold molar excess of TCEP to the peptide solution to ensure the cysteine thiol group is fully reduced.
-
Incubate at room temperature for 30 minutes.
-
-
Dye Preparation:
-
Immediately before use, dissolve the maleimide-activated dye in a minimal amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
-
3. Conjugation Reaction:
-
Add a 1.2 to 1.5-fold molar excess of the dissolved dye to the reduced peptide solution.
-
Gently mix and allow the reaction to proceed for 2-4 hours at room temperature, protected from light.
-
Monitor the reaction progress by taking small aliquots and analyzing them via HPLC.
4. Quenching and Purification:
-
To quench any unreacted maleimide (B117702) dye, add a 5-fold molar excess of L-cysteine. Incubate for 20 minutes.
-
Purify the labeled peptide from unreacted dye and other reagents using reverse-phase HPLC with a C18 column. Use a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).
-
Collect the fractions corresponding to the labeled peptide peak.
-
Confirm the identity of the product by mass spectrometry.
-
Lyophilize the purified, labeled peptide and store it at -20°C or -80°C, protected from light.
Data Presentation: Fluorescent Labeling
Table 1: Reagent Quantities for Fluorescent Labeling
| Reagent | Molar Excess (relative to peptide) | Typical Concentration |
| This compound Peptide | 1.0 | 1-5 mg/mL |
| TCEP | 10 | 20-fold molar excess |
| Maleimide-activated Dye | 1.2 - 1.5 | 10 mg/mL stock |
| L-cysteine (Quenching) | 5.0 | 10 mg/mL stock |
Table 2: Expected Mass Spectrometry Results
| Analyte | Theoretical Mass (Da)* | Expected Mass (Da) |
| Unlabeled this compound | ~703.8 | Measured mass corresponding to the peptide |
| Labeled this compound | ~1400 - 1600 | Measured mass = (Peptide Mass + Dye Mass) |
*Note: Theoretical mass is an approximation. The exact mass of the dye will vary based on the specific fluorophore used.
Visualization: Fluorescent Labeling Workflow
Application Notes and Protocols for Cvrartr (PD-L1Pep-2) Peptide in Mouse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Cvrartr peptide, also known as PD-L1Pep-2, for use in preclinical mouse tumor models. The information is collated from peer-reviewed scientific literature to guide researchers in designing and executing in vivo studies to evaluate the anti-tumor efficacy of this peptide.
Introduction
The this compound peptide, with the amino acid sequence Cys-Val-Arg-Ala-Arg-Thr-Arg (this compound), is a novel peptide antagonist of the Programmed Death-Ligand 1 (PD-L1).[1][2] In the tumor microenvironment, the interaction between PD-L1 on cancer cells and the Programmed Death-1 (PD-1) receptor on activated T cells leads to the suppression of the anti-tumor immune response. This compound (PD-L1Pep-2) competitively binds to PD-L1, thereby blocking the PD-1/PD-L1 interaction and reinvigorating T-cell-mediated tumor cell killing.[1] This peptide has shown promise in preclinical studies for its ability to inhibit tumor growth, both as a monotherapy and in combination with conventional chemotherapeutics.[1]
Mechanism of Action
This compound (PD-L1Pep-2) exerts its anti-tumor effect through the blockade of the PD-1/PD-L1 immune checkpoint pathway. The peptide selectively binds to PD-L1, leading to the internalization and downregulation of PD-L1 on the surface of tumor cells.[1] This action prevents the engagement of PD-1 on T cells, thereby restoring their ability to recognize and eliminate cancer cells. Key mechanistic features include:
-
High-affinity binding: this compound binds to PD-L1 with a dissociation constant (Kd) of approximately 281 nM.[1]
-
Restoration of T-cell function: By blocking the PD-L1 signal, the peptide reinstates cytokine secretion (e.g., IFN-γ) and the proliferation of tumor-infiltrating T lymphocytes.[1]
-
Enhanced anti-tumor immunity: The reinvigoration of T-cell activity leads to an increase in the ratio of cytotoxic CD8+ T cells to regulatory T cells (FoxP3+) within the tumor microenvironment, indicative of a potent anti-tumor immune response.[1]
Signaling Pathway
The following diagram illustrates the signaling pathway targeted by the this compound peptide.
Quantitative Data Summary
The following table summarizes the in vivo dosage and administration details for the this compound (PD-L1Pep-2) peptide as reported in the scientific literature.
| Parameter | Details | Reference |
| Peptide | This compound (PD-L1Pep-2) | [1] |
| Mouse Model | BALB/c mice | [1] |
| Tumor Model | CT26 colon carcinoma (syngeneic) | [1] |
| Dosage | 10 mg/kg | [2] |
| Administration Route | Intravenous (i.v.) or Intraperitoneal (i.p.) injection | [1][2] |
| Vehicle | Phosphate-Buffered Saline (PBS) | [2] |
| Treatment Schedule | Daily injections for 13 days, starting 1 week after tumor inoculation | [2] |
| Key Outcomes | Significant inhibition of tumor growth, increased CD8+/FoxP3+ ratio in tumors | [1] |
Experimental Protocols
In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model
This protocol is based on methodologies described for evaluating the anti-tumor effects of PD-L1-blocking peptides in a CT26 colon carcinoma mouse model.[1][2]
1. Materials:
-
This compound (PD-L1Pep-2) peptide
-
Sterile Phosphate-Buffered Saline (PBS)
-
CT26 murine colon carcinoma cells
-
6-8 week old female BALB/c mice
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Syringes and needles for injection
-
Calipers for tumor measurement
2. Cell Culture and Tumor Inoculation:
-
Culture CT26 cells in appropriate medium until they reach 80-90% confluency.
-
Harvest the cells using standard cell detachment methods and wash with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the flank of each mouse.
3. Peptide Preparation and Administration:
-
On the day of injection, dissolve the this compound peptide in sterile PBS to a final concentration for a 10 mg/kg dosage based on the average weight of the mice.
-
Seven days post-tumor inoculation, begin the treatment regimen.
-
Administer the prepared peptide solution to the mice via intravenous or intraperitoneal injection.
-
Continue daily injections for a total of 13 days.
4. Tumor Growth Monitoring and Endpoint:
-
Measure tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or as per institutional animal care and use committee (IACUC) guidelines.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for immune cell infiltration).
Experimental Workflow
The following diagram outlines the general workflow for an in vivo efficacy study of the this compound peptide.
References
- 1. Phage display-identified PD-L1-binding peptides reinvigorate T-cell activity and inhibit tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Local immune checkpoint blockade therapy by an adenovirus encoding a novel PD-L1 inhibitory peptide inhibits the growth of colon carcinoma in immunocompetent mice - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Synergistic Potential of Cvrartr and Chemotherapy in Oncology
For Researchers, Scientists, and Drug Development Professionals
The convergence of novel targeted agents with established chemotherapy regimens represents a paradigm shift in cancer therapeutics. This document provides detailed application notes and protocols for investigating the combination of Cvrartr, a novel investigational agent, with conventional chemotherapy in preclinical cancer models. The following sections will elucidate the mechanistic rationale, provide comprehensive experimental procedures, and present a framework for data analysis and visualization to guide researchers in this promising area of oncology drug development.
I. Mechanistic Rationale for Combination Therapy
The therapeutic efficacy of combining this compound with chemotherapy is predicated on the principle of synergistic or additive anti-tumor effects, aiming to enhance cancer cell killing, overcome drug resistance, and minimize toxicity. While the precise mechanism of this compound is under active investigation, preliminary data suggests its involvement in key signaling pathways that are often dysregulated in cancer.[1][2] Combining this compound with chemotherapy, which primarily acts by inducing DNA damage or inhibiting cell division, can create a multi-pronged attack on cancer cells.[3][4][5]
A critical aspect of this combination is the potential to modulate the tumor microenvironment (TME).[2] The TME plays a crucial role in tumor progression, metastasis, and therapeutic resistance.[2] Investigating how the this compound-chemotherapy combination impacts components of the TME, such as immune cells, stromal cells, and the extracellular matrix, is essential for a comprehensive understanding of its therapeutic potential.
II. Experimental Protocols
The following protocols provide a detailed methodology for preclinical evaluation of this compound in combination with a standard chemotherapeutic agent (e.g., cisplatin, paclitaxel, doxorubicin) in cancer cell lines and animal models.
A. In Vitro Cell-Based Assays
1. Cell Viability and Cytotoxicity Assays
-
Objective: To determine the cytotoxic effects of this compound and chemotherapy, both as single agents and in combination, on cancer cell lines.
-
Methodology:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chosen chemotherapeutic agent.
-
Treat the cells with:
-
This compound alone
-
Chemotherapy alone
-
Concurrent combination of this compound and chemotherapy
-
Sequential combination (e.g., this compound followed by chemotherapy, or vice versa)
-
-
Include vehicle-treated cells as a negative control.
-
Incubate the plates for a specified period (e.g., 48, 72 hours).
-
Assess cell viability using a suitable assay, such as MTT, MTS, or a commercial kit that measures ATP levels (e.g., CellTiter-Glo®).
-
Measure absorbance or luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for each agent and analyze the combination effect using the Chou-Talalay method to determine synergism, additivity, or antagonism.
-
2. Apoptosis Assays
-
Objective: To quantify the induction of apoptosis by this compound and chemotherapy, alone and in combination.
-
Methodology (Annexin V/Propidium (B1200493) Iodide Staining):
-
Treat cells with this compound, chemotherapy, or the combination as described for the viability assay.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
-
B. In Vivo Animal Studies
1. Xenograft or Syngeneic Tumor Models
-
Objective: To evaluate the anti-tumor efficacy of the this compound-chemotherapy combination in a living organism.
-
Methodology:
-
Implant cancer cells (human for xenografts in immunodeficient mice, or murine for syngeneic models in immunocompetent mice) subcutaneously or orthotopically into the appropriate mouse strain.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups:
-
Vehicle control
-
This compound alone
-
Chemotherapy alone
-
This compound + Chemotherapy
-
-
Administer the treatments according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Record animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
III. Data Presentation
Clear and concise presentation of quantitative data is crucial for interpreting the results of combination studies. The following tables provide templates for summarizing key findings.
Table 1: In Vitro Cytotoxicity of this compound and Chemotherapy
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI)* |
| Cancer Type 1 | This compound | ||
| Chemotherapy X | |||
| This compound + Chemo X | |||
| Cancer Type 2 | This compound | ||
| Chemotherapy Y | |||
| This compound + Chemo Y |
*CI < 1 indicates synergism, CI = 1 indicates additivity, and CI > 1 indicates antagonism.
Table 2: In Vivo Anti-Tumor Efficacy
| Treatment Group | Tumor Growth Inhibition (%) | Final Tumor Volume (mm³) | Body Weight Change (%) |
| Vehicle Control | 0 | ||
| This compound | |||
| Chemotherapy | |||
| This compound + Chemo |
IV. Visualization of Pathways and Workflows
Visual representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical signaling pathway affected by the combination treatment and the general experimental workflow.
Caption: Hypothetical signaling pathway targeted by this compound and chemotherapy.
Caption: General experimental workflow for preclinical combination studies.
V. Conclusion
The combination of this compound with standard chemotherapy holds the potential to significantly improve therapeutic outcomes for cancer patients. The protocols and guidelines presented in this document provide a robust framework for researchers to systematically investigate this novel combination. Rigorous preclinical evaluation, guided by a strong mechanistic rationale, is paramount for the successful clinical translation of this promising therapeutic strategy. Further research into the specific molecular targets of this compound and its impact on diverse cancer types will be critical in defining its role in the evolving landscape of cancer treatment.
References
CVRARTR: A Novel Peptide Tool for Investigating and Modulating PD-L1 Expression
Introduction
CVRARTR is a novel, synthetically developed peptide antagonist of Programmed Death-Ligand 1 (PD-L1), a critical immune checkpoint protein.[1][2] Identified through phage display technology, this peptide has emerged as a valuable research tool for studying the PD-L1 signaling pathway and its role in immune evasion by cancer cells. Its mechanism of action involves binding to PD-L1, inducing its internalization, and subsequently downregulating its expression on the cell surface.[1] This activity effectively reinvigorates T-cell responses, making this compound a compelling agent for both basic research and preclinical drug development in immuno-oncology.[1][3]
Application Notes
This compound, also known as PD-L1Pep-2, offers a versatile tool for a range of applications aimed at understanding and targeting the PD-1/PD-L1 axis. Its peptide nature provides advantages over antibody-based approaches, including smaller size for potentially better tissue penetration and ease of synthesis and modification.[4]
Key Applications:
-
Studying PD-L1 Trafficking and Downregulation: this compound can be used to investigate the cellular mechanisms of PD-L1 internalization and degradation.
-
In Vitro T-Cell Activation Assays: By blocking the PD-1/PD-L1 interaction, this compound can restore the proliferative capacity and cytokine secretion of T-cells co-cultured with PD-L1-expressing cancer cells.[1]
-
In Vivo Tumor Models: this compound has demonstrated anti-tumor efficacy in syngeneic mouse models, providing a tool for preclinical evaluation of PD-L1 blockade.[1][5]
-
Flow Cytometry and Immunohistochemistry: Labeled versions of this compound can potentially be used as detection reagents for visualizing PD-L1 expression in cells and tissues, offering an alternative to traditional antibodies.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound based on available research.
| Parameter | Value | Reference |
| Binding Affinity (KD) | 281 nM | [1] |
| In Vitro Efficacy | Concentration | Outcome | Reference |
| Binding to PD-L1 High vs. Low Expressing Cells | 25 µM | Preferentially binds to MDA-MB-231 (high PD-L1) over MCF7 (low PD-L1) cells. | [1] |
| Restoration of T-Cell Proliferation (co-culture with 4T1 cells) | Not specified | Promotes T-lymphocyte proliferation. | [1] |
| Restoration of Cytokine Secretion (co-culture with B16F10-OVA melanoma cells) | Not specified | Increases secretion of IFN-γ, TNF-α, and granzyme B, and enhances tumor cell lysis by T-cells. | [1] |
| In Vivo Efficacy (CT26 homograft mouse model) | Dosage & Administration | Outcome | Reference |
| Antitumor Efficacy | Not specified | Exhibits antitumor efficacy. | [1] |
| Immune Cell Infiltration | Not specified | Increases the CD8+/FoxP3+ ratio in the tumor. | [2] |
Signaling and Experimental Workflow Diagrams
References
- 1. Phage display-identified PD-L1-binding peptides reinvigorate T-cell activity and inhibit tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bio-orthogonal click chemistry strategy for PD-L1-targeted imaging and pyroptosis-mediated chemo-immunotherapy of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose–response correlation for CAR-T cells: a systematic review of clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cvrartr Peptide for In Vitro T-Cell Proliferation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
T-cell activation and subsequent proliferation are central to the adaptive immune response. In vitro T-cell proliferation assays are therefore critical tools for assessing the immunomodulatory potential of novel therapeutic agents. Full activation of T-cells requires two signals: the primary signal through the T-cell receptor (TCR) recognizing a specific antigen presented by the major histocompatibility complex (MHC), and a second, co-stimulatory signal provided by molecules on antigen-presenting cells (APCs).[1][2][3] This dual-signal requirement prevents unwanted T-cell activation and is crucial for a regulated immune response.[4]
The synthetic peptide Cvrartr has been developed as a potent immunomodulatory agent designed to act as a co-stimulatory ligand. It is hypothesized to enhance T-cell proliferation in the presence of a primary TCR stimulus. These application notes provide a detailed protocol for utilizing the this compound peptide in a robust in vitro T-cell proliferation assay using Carboxyfluorescein Succinimidyl Ester (CFSE) staining and flow cytometry.
This compound Peptide: Proposed Signaling Pathway
This compound is designed to augment T-cell activation by enhancing downstream signaling cascades initiated by TCR engagement. Upon primary stimulation (e.g., via anti-CD3 antibodies), this compound provides a co-stimulatory signal that synergizes with the initial TCR signal. This leads to the robust activation of key signaling pathways, including the PLCγ1, MAPK, and PI3K-AKT pathways.[5][6] These cascades culminate in the activation of transcription factors like NF-κB, NFAT, and AP-1, which drive the expression of genes essential for T-cell proliferation, cytokine production (such as IL-2), and survival.[7]
Experimental Protocol: CFSE T-Cell Proliferation Assay
This protocol details a method for measuring T-cell proliferation in response to this compound peptide stimulation using CFSE dye dilution analysis by flow cytometry.[8][9][10]
Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T Cell Enrichment Cocktail (or similar)
-
Ficoll-Paque™ PLUS
-
RPMI 1640 Medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine)
-
Phosphate-Buffered Saline (PBS)
-
This compound Peptide (lyophilized)
-
Anti-CD3 Antibody (functional grade, clone OKT3)
-
Anti-CD28 Antibody (functional grade, clone CD28.2, as a positive control)
-
CellTrace™ CFSE Cell Proliferation Kit
-
Flow cytometry antibodies (e.g., Anti-CD4-APC, Anti-CD8-PE)
-
96-well flat-bottom cell culture plates
-
Flow cytometer
Experimental Workflow
References
- 1. Co-stimulation - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Molecular mechanisms of T cell co-stimulation and co-inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THE ROLE OF CO-STIMULATORY MOLECULES IN DIRECTING THE FUNCTIONAL DIFFERENTIATION OF ALLO-REACTIVE T HELPER CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 6. cd-genomics.com [cd-genomics.com]
- 7. T-cell activation through the antigen receptor. Part 1: signaling components, signaling pathways, and signal integration at the T-cell antigen receptor synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Application Notes and Protocols: Cvrartr in the Development of New Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cvrartr is a novel, humanized IgG1 monoclonal antibody that targets the Programmed Death-Ligand 1 (PD-L1). PD-L1 is an immune checkpoint protein frequently overexpressed on the surface of various tumor cells and is instrumental in the suppression of the host's anti-tumor immune response. By binding to PD-L1, this compound blocks its interaction with the PD-1 receptor on activated T cells, thereby releasing the "brakes" on the immune system and enabling a more robust anti-cancer immune attack. These application notes provide an overview of this compound's mechanism of action, key in vitro and in vivo data, and detailed protocols for its evaluation in a research setting.
Mechanism of Action
This compound functions by disrupting the PD-1/PD-L1 signaling axis, a critical pathway in immune evasion by tumors. The binding of PD-L1 on tumor cells to the PD-1 receptor on T cells sends an inhibitory signal to the T cell, leading to its inactivation and preventing it from attacking the cancer cell.[1][2][3] this compound physically obstructs this interaction, thereby restoring T cell activity and enhancing the body's natural ability to recognize and eliminate cancerous cells.[3]
Data Presentation
The following tables summarize the key quantitative data for this compound from representative preclinical studies.
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | PD-L1 Expression | Assay Type | Endpoint | This compound IC50 (nM) |
| MDA-MB-231 | Breast Cancer | High | PD-1/PD-L1 Blockade | HTRF | 0.25 |
| A549 | Lung Cancer | High | T Cell Activation | IL-2 Release | 0.31 |
| MC38 | Colon Carcinoma | High | Cytotoxicity | % Lysis | 0.42 |
| B16-F10 | Melanoma | Low | PD-1/PD-L1 Blockade | HTRF | > 100 |
Table 2: In Vivo Efficacy of this compound in Syngeneic Mouse Models
| Mouse Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (%) | Survival Benefit |
| C57BL/6 | MC38 Colon Carcinoma | 10 mg/kg, twice weekly | 75% | Significant (p < 0.01) |
| BALB/c | CT26 Colon Carcinoma | 10 mg/kg, twice weekly | 68% | Significant (p < 0.01) |
| C57BL/6 | B16-F10 Melanoma | 10 mg/kg, twice weekly | 15% | Not Significant |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro PD-1/PD-L1 Blockade Assay
Objective: To determine the concentration of this compound required to block the interaction between PD-1 and PD-L1.
Materials:
-
Recombinant human PD-1 and PD-L1 proteins
-
HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents
-
This compound antibody
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well assay plates
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add a fixed concentration of recombinant human PD-L1 to each well of a 384-well plate.
-
Add the serially diluted this compound to the wells and incubate for 30 minutes at room temperature.
-
Add a fixed concentration of recombinant human PD-1 conjugated to an HTRF donor fluorophore.
-
Add an anti-tag antibody conjugated to an HTRF acceptor fluorophore that recognizes a tag on the PD-L1 protein.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: T Cell Activation Assay (Mixed Lymphocyte Reaction)
Objective: To assess the ability of this compound to enhance T cell activation in a co-culture system.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) from two different healthy donors
-
This compound antibody
-
RPMI-1640 medium supplemented with 10% FBS
-
IL-2 ELISA kit
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from two healthy donors using Ficoll-Paque density gradient centrifugation.
-
Co-culture the PBMCs from the two donors in a 96-well plate at a 1:1 ratio.
-
Add serially diluted this compound to the co-culture.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Collect the supernatant and measure the concentration of IL-2 using an ELISA kit according to the manufacturer's instructions.
-
Plot the IL-2 concentration against the this compound concentration to determine the EC50 value.
Protocol 3: In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a syngeneic mouse model.
Materials:
-
6-8 week old female C57BL/6 mice
-
MC38 colon carcinoma cells
-
This compound antibody
-
Vehicle control (e.g., sterile PBS)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Subcutaneously implant 1x10^6 MC38 cells into the flank of each mouse.
-
Monitor tumor growth until tumors reach an average volume of 100-150 mm³.
-
Randomize mice into treatment and control groups (n=10 per group).
-
Administer this compound (e.g., 10 mg/kg) or vehicle control via intraperitoneal injection twice weekly.
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health.
-
Continue treatment for a predetermined period (e.g., 3-4 weeks) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Calculate the percentage of tumor growth inhibition for the treated group compared to the control group.
Conclusion
This compound demonstrates potent and specific activity in blocking the PD-1/PD-L1 interaction, leading to enhanced T cell activation and significant anti-tumor efficacy in preclinical models of cancers with high PD-L1 expression. The protocols outlined in these application notes provide a robust framework for researchers to further investigate the therapeutic potential of this compound and similar PD-L1 targeting agents. Further studies are warranted to explore combination therapies and to identify predictive biomarkers for patient stratification.
References
Troubleshooting & Optimization
Troubleshooting Cvrartr peptide solubility issues
Troubleshooting Cvrartr Peptide Solubility Issues
The this compound peptide is a PD-L1 antagonist with potential applications in melanoma research.[1] Proper solubilization is a critical first step for any successful experiment. This guide provides a systematic approach to dissolving the this compound peptide, addressing common challenges to ensure accurate and reproducible results. It is always recommended to first test the solubility of a small amount of the peptide before dissolving the entire sample.[2][3][4][5]
Initial Assessment & Workflow
Before attempting to dissolve the this compound peptide, it is essential to have its physicochemical properties on hand. The sequence (Cys-Val-Arg-Ala-Arg-Thr-Arg) and any modifications will determine its net charge and hydrophobicity, which are key predictors of solubility.
This compound Physicochemical Overview (Hypothetical)
| Property | Value | Implication for Solubility |
| Amino Acid Sequence | C-V-R-A-R-T-R | Contains multiple basic (Arg) residues. |
| Net Charge at pH 7 | +3 | The peptide is basic. Should be soluble in acidic solutions. |
| Hydrophobicity | Low | Low proportion of hydrophobic residues suggests good aqueous solubility. |
| Potential for Oxidation | Moderate | Presence of Cysteine (C) requires caution with solvents and pH. |
dot graph TD; graph [fontname="Arial", fontsize=10, dpi=100]; node [fontname="Arial", fontsize=10, shape=rectangle, style="rounded,filled", margin=0.1]; edge [fontname="Arial", fontsize=9];
end Caption: A stepwise workflow for troubleshooting this compound peptide solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial solvent for this compound?
A1: Based on its amino acid sequence (CVRARTR ), this compound has a net positive charge, making it a basic peptide .
-
Start with sterile, distilled water or a common biological buffer like PBS (pH 7.2-7.4). Many charged peptides will dissolve in neutral aqueous solutions.[2][6]
-
If solubility is poor, the next step for a basic peptide is to use a dilute acidic solvent. A solution of 10% aqueous acetic acid is recommended.[2][7][8][9] Add the acidic solution dropwise until the peptide dissolves.[2]
Q2: The peptide won't dissolve in water or dilute acid. What should I try next?
A2: If aqueous solutions are not effective, the use of organic co-solvents is the next logical step. This is particularly relevant for peptides with significant hydrophobicity or those that tend to aggregate.[10]
-
Method: First, dissolve the peptide in a minimal amount of a pure organic solvent. Once fully dissolved, slowly add this stock solution to your aqueous buffer with vigorous stirring to reach the final desired concentration.[2][3][7]
-
Caution: Organic solvents can be toxic to cells. For most cell-based assays, the final concentration of DMSO should be kept below 1%, and ideally below 0.5%.[7][11] Always check the tolerance of your specific experimental system.
Table 1: Recommended Organic Co-solvents
| Solvent | Recommended For | Cautions |
| DMSO (Dimethyl sulfoxide) | Highly hydrophobic or neutral peptides.[2][3][4][9][10] | May oxidize peptides containing Cysteine (C), Methionine (M), or Tryptophan (W).[7][10] Use freshly opened, anhydrous DMSO.[1] |
| DMF (Dimethylformamide) | Peptides containing C, M, or W as an alternative to DMSO. | Higher toxicity than DMSO; handle with care in a ventilated area. |
| Acetonitrile / Isopropanol | Neutral or hydrophobic peptides.[7][10] | Can be useful but may be less effective than DMSO for highly insoluble peptides. |
Q3: My this compound solution is cloudy or has visible particles. What should I do?
A3: Cloudiness or precipitation indicates incomplete dissolution or aggregation. The following physical methods can be attempted, but always start with a small aliquot to avoid compromising the entire batch.
-
Sonication: A brief sonication in a water bath can help break up aggregates and accelerate dissolution.[3][10][11] Use short bursts (e.g., 3 cycles of 10 seconds) and cool the sample on ice in between to prevent heating.[3]
-
Gentle Warming: Warming the solution to a temperature around 40°C can sometimes improve solubility.[2][9] However, avoid excessive heat as it can degrade the peptide.[3][10]
-
Centrifugation: Before use, it's good practice to centrifuge your peptide solution to pellet any undissolved material.[11] This ensures that the supernatant used in your experiment has a consistent and known concentration.
Q4: I've tried everything and the peptide is still insoluble. Are there any last-resort options?
A4: For extremely difficult peptides that aggregate strongly, denaturing agents can be used, but these are generally incompatible with biological assays and should be considered a last resort for solubilization.
Table 2: Chaotropic Agents for Aggregation-Prone Peptides
| Agent | Typical Starting Concentration | Considerations |
| Guanidine Hydrochloride (GdnHCl) | 6 M | Will denature proteins in your assay. Must be diluted to non-denaturing concentrations for functional studies.[4] |
| Urea | 8 M | Similar to GdnHCl, it is a strong denaturant. Solutions can degrade over time to form isocyanate, which can modify the peptide.[7] |
Q5: How should I properly store the this compound peptide?
A5: Proper storage is crucial to maintain the peptide's integrity and solubility.
-
Lyophilized Powder: Store at -20°C or preferably -80°C.[12][13] Lyophilized peptides are stable for years under these conditions.
-
In Solution: Peptide solutions are much less stable.[5]
-
Prepare stock solutions at a concentration of 1-2 mg/mL.[12][13]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[5][12][13]
-
Because this compound contains a cysteine residue, it is susceptible to oxidation. It is recommended to use degassed, oxygen-free buffers for dissolution and storage.[10]
-
Detailed Experimental Protocol
Protocol 1: Systematic Solubility Testing for this compound
This protocol outlines a method to systematically test different solvents using a minimal amount of your valuable peptide.
Materials:
-
Lyophilized this compound peptide (approx. 1 mg)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
Solvents to test:
-
Sterile deionized water
-
1X Phosphate-Buffered Saline (PBS), pH 7.4
-
10% Acetic Acid in water
-
Anhydrous DMSO
-
Procedure:
-
Preparation: Before opening, centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.[3] Allow the vial to warm to room temperature.[3]
-
Aliquoting: Weigh out approximately 0.1 mg of peptide into four separate sterile microcentrifuge tubes.
-
Solvent Test 1 (Water): To the first tube, add 50 µL of sterile deionized water to achieve a target concentration of 2 mg/mL. Vortex briefly. Observe for 2-5 minutes. If the solution is clear, the peptide is soluble in water.
-
Solvent Test 2 (PBS): If water fails, add 50 µL of 1X PBS to the second tube. Vortex and observe.
-
Solvent Test 3 (Acid): If aqueous buffers fail, add 50 µL of 10% acetic acid to the third tube. Vortex and observe. This is the most likely solvent to work for the basic this compound peptide.
-
Solvent Test 4 (Organic): If all aqueous options fail, add 10 µL of DMSO to the fourth tube to create a 10 mg/mL stock. Vortex until the peptide is fully dissolved. Then, add this solution dropwise into 40 µL of stirring PBS to see if it remains in solution at 2 mg/mL.
-
Documentation: Record which solvent(s) resulted in a clear, particle-free solution. Use the mildest condition (Water > PBS > Acid > Organic) that achieves full solubility for dissolving your main stock.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biobasic.com [biobasic.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. genscript.com [genscript.com]
- 5. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 6. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 7. lifetein.com [lifetein.com]
- 8. genscript.com [genscript.com]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 10. bachem.com [bachem.com]
- 11. jpt.com [jpt.com]
- 12. genscript.com [genscript.com]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Injection Protocols for Novel Therapeutics in Animal Studies
Disclaimer: The following information is a generalized template. The term "Cvrartr" did not yield specific results in scientific literature and public databases, suggesting it may be a novel or internal compound name. This guide provides a framework for developing a technical support center for a hypothetical injectable agent, which can be adapted with specific data for your molecule of interest.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and formulation for [Generic Compound Name]?
A1: For in vivo studies, it is critical to use a sterile, biocompatible solvent. A common starting point is a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. However, the optimal formulation depends on the physicochemical properties of your specific compound. Solubility and stability tests should be performed with various pharmaceutically acceptable excipients to determine the ideal vehicle.
Q2: How should the formulation be prepared and stored?
A2: The formulation should be prepared under aseptic conditions. If using a combination of solvents, add them to the compound in order of decreasing polarity, ensuring the compound is fully dissolved at each step. For example, dissolve the compound in DMSO first, then add PEG300, followed by Tween 80, and finally, bring to the final volume with sterile saline. The final formulation should be filtered through a 0.22 µm sterile filter. Storage conditions depend on the compound's stability; store at 4°C for short-term use (up to one week) or at -20°C or -80°C for long-term storage, unless stability data suggests otherwise. Avoid repeated freeze-thaw cycles.
Q3: What is the maximum recommended injection volume for different administration routes in mice?
A3: Adhering to appropriate injection volumes is crucial to avoid tissue damage and ensure proper absorption. The table below provides general guidelines.
Troubleshooting Guide
Q1: The formulated compound is precipitating. What should I do?
A1: Precipitation can occur due to low solubility or improper formulation.
-
Solubility Check: Ensure you have not exceeded the compound's solubility limit in the chosen vehicle. You may need to perform solubility tests in different solvents.
-
Formulation Order: The order of solvent addition is critical. Ensure you are following the correct procedure, typically starting with the solvent in which the compound is most soluble.
-
Temperature: Some compounds may precipitate at lower temperatures. Try gently warming the formulation (e.g., to 37°C) before injection. Ensure the compound is stable at this temperature.
-
pH Adjustment: The pH of the vehicle can affect the solubility of some compounds. Check if adjusting the pH with a biocompatible buffer helps.
Q2: I am observing signs of toxicity or adverse reactions in the animals (e.g., weight loss, lethargy, skin irritation at the injection site). What are the possible causes and solutions?
A2: Adverse reactions can be compound-related or vehicle-related.
-
Vehicle Toxicity: The vehicle itself might be causing toxicity, especially at higher concentrations of solvents like DMSO or Tween 80. Run a vehicle-only control group to assess the vehicle's effect.
-
Compound Toxicity: The dose might be too high. Perform a dose-ranging study to determine the maximum tolerated dose (MTD).
-
Injection Site Reaction: This can be due to a non-physiologic pH of the formulation, high solvent concentration, or precipitation of the compound at the injection site. Ensure the formulation's pH is close to neutral and consider further dilution if possible. For subcutaneous injections, rotate the injection site.
-
Contamination: Ensure the formulation is sterile. Bacterial contamination can cause a severe inflammatory response.
Q3: The compound shows lower efficacy in vivo than expected from in vitro data. What could be the reason?
A3: Discrepancies between in vitro and in vivo efficacy are common and can be due to several factors related to ADME (Absorption, Distribution, Metabolism, and Excretion).
-
Poor Bioavailability: The compound may be poorly absorbed or rapidly metabolized. Consider alternative administration routes or co-administration with a metabolic inhibitor (if ethically and scientifically justified).
-
Insufficient Target Engagement: The dose may not be high enough to achieve a therapeutic concentration at the target tissue. Conduct pharmacokinetic (PK) studies to measure compound levels in plasma and the target tissue.
-
Formulation Issues: The compound may not be fully dissolved or may be precipitating after injection, leading to reduced absorption.
Quantitative Data Summary
Table 1: Example Dose-Response Data in a Xenograft Mouse Model
| Dosage (mg/kg) | Administration Route | Dosing Frequency | Average Tumor Volume Reduction (%) | n (animals) |
| 10 | Intraperitoneal (IP) | Daily | 15% | 8 |
| 25 | Intraperitoneal (IP) | Daily | 45% | 8 |
| 50 | Intraperitoneal (IP) | Daily | 70% | 8 |
| 50 | Oral (PO) | Daily | 20% | 8 |
Table 2: Example Pharmacokinetic Parameters in Mice
| Parameter | Intravenous (IV) - 5 mg/kg | Intraperitoneal (IP) - 25 mg/kg | Oral (PO) - 50 mg/kg |
| Cmax (ng/mL) | 1200 | 850 | 300 |
| Tmax (h) | 0.1 | 0.5 | 2.0 |
| AUC (ng*h/mL) | 3600 | 4200 | 1500 |
| Half-life (h) | 2.5 | 3.0 | 2.8 |
| Bioavailability (%) | 100 | ~70 | ~25 |
Experimental Protocols
Protocol 1: Preparation of a Standard Formulation (5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline)
-
Weigh the required amount of the compound in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to dissolve the compound completely. Vortex if necessary.
-
Add the calculated volume of PEG300 and vortex until the solution is homogeneous.
-
Add the calculated volume of Tween 80 and vortex until the solution is homogeneous.
-
Add sterile saline to reach the final desired volume and concentration.
-
Filter the final solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Store at 4°C for short-term use or as determined by stability studies.
Protocol 2: Intraperitoneal (IP) Injection in Mice
-
Ensure the animal is properly restrained.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the bladder and cecum.
-
Tilt the mouse slightly downwards on the head's side.
-
Insert a 25-27 gauge needle at a 10-20 degree angle.
-
Aspirate slightly to ensure no fluid (urine or blood) is drawn back, which would indicate improper needle placement.
-
Inject the formulation slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any immediate adverse reactions.
Visualizations
Caption: A generalized workflow for in vivo animal studies.
Caption: A hypothetical inhibitory signaling pathway for this compound.
How to reduce non-specific binding of Cvrartr peptide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding of the Cvrartr peptide during experimental procedures.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered with non-specific binding of the this compound peptide.
Question: How can I reduce high background signal in my assay due to non-specific binding of the this compound peptide?
Answer: High background signal is often a result of the this compound peptide or detection antibodies binding to unintended surfaces or molecules in your assay.[1] To mitigate this, a systematic approach to optimizing your experimental protocol is recommended. Below are key areas to focus on, from simplest to more complex modifications.
Optimization of Blocking and Washing Steps
Blocking and washing are critical steps to minimize non-specific binding.[1][2]
-
Blocking: The primary role of a blocking buffer is to saturate any potential sites of non-specific binding on the assay surface (e.g., microplate wells) with inert proteins or other molecules.[2] Insufficient blocking can lead to high background.[1]
-
Washing: Washing steps are essential for removing unbound reagents, including non-specifically bound this compound peptide and antibodies, thereby improving the signal-to-noise ratio.[3][4]
Experimental Protocol: Optimizing Blocking and Washing
-
Select an Appropriate Blocking Buffer: Common choices include proteins like Bovine Serum Albumin (BSA) or casein, as well as non-ionic detergents.[2][5] The ideal blocker will not interact with your assay components.[2]
-
Test Different Blocking Agents: Prepare and test several blocking buffers to determine the most effective one for your system. See the table below for common options.
-
Optimize Blocking Concentration and Incubation Time: If high background persists, try increasing the concentration of your blocking agent or extending the incubation time.[2]
-
Enhance Washing Steps:
-
Increase the number of wash cycles; a standard starting point is three washes after each incubation.[3]
-
Increase the wash buffer volume to ensure the entire well surface is covered.[3]
-
Consider adding a non-ionic detergent like Tween-20 (at a low concentration of 0.01–0.1%) to your wash buffer to help disrupt weak, non-specific interactions.[2]
-
Incorporate a short soaking step during each wash to further reduce background.[2]
-
Modification of Buffer Composition
The chemical environment of your assay can significantly influence non-specific binding.
-
Adjust pH: The pH of your buffers can alter the charge of the this compound peptide and the assay surface.[6][7] Modifying the pH to be near the isoelectric point of the peptide can help minimize charge-based non-specific binding.[6]
-
Increase Salt Concentration: Higher salt concentrations (e.g., of NaCl) in your buffers can help to shield charged interactions between the peptide and other surfaces.[2][6]
-
Include Additives:
-
Detergents: Low concentrations of non-ionic detergents (e.g., Tween-20, Triton X-100) can disrupt hydrophobic interactions that cause non-specific binding.[2][6] However, be cautious as high concentrations can also disrupt specific binding.[2] It is also important to note that in some specific applications, like phage display, non-ionic detergents have been observed to enhance non-specific binding.[8]
-
Polymers: Polyethylene (B3416737) glycol (PEG) can be added to solutions or used to modify surfaces to create a hydrophilic layer that repels non-specific protein and peptide adsorption.[9][10]
-
Experimental Protocol: Buffer Optimization
-
Determine the Isoelectric Point (pI) of this compound: If the amino acid sequence is known, use a pI/Mw tool to calculate it.
-
Test a Range of Buffer pHs: Prepare buffers with pH values above, below, and at the calculated pI of the this compound peptide and compare the background signal.
-
Titrate Salt Concentration: Prepare a series of buffers with increasing concentrations of NaCl (e.g., 150 mM, 300 mM, 500 mM) and evaluate the impact on the signal-to-noise ratio.
-
Evaluate Detergent Addition: Add a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to your assay and wash buffers and assess the effect on background.
Surface Chemistry Modification
If the above steps are insufficient, modifying the surface chemistry of your assay platform may be necessary.
-
PEGylation: Modifying the surface with polyethylene glycol (PEG) is a well-established method to reduce non-specific protein and peptide binding.[9] PEG creates a hydrophilic microenvironment that can enhance specific interactions while minimizing non-specific ones.[9]
-
Peptide Coatings: Self-assembling peptides can be used to create a biocompatible, protein-repelling surface on materials like polydimethylsiloxane (B3030410) (PDMS).[11]
This is a more advanced technique and may require specialized reagents and instrumentation.
Data Presentation
Table 1: Common Blocking Agents for Reducing Non-Specific Binding
| Blocking Agent | Common Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1-5% | A common and effective protein-based blocker.[5][6] |
| Casein/Non-fat Dry Milk | 2-5% | Often more effective than BSA but may contain phosphoproteins that can interfere with certain assays.[5][12] |
| Commercial Blocking Buffers | Varies by manufacturer | Often peptide-based or protein-free formulations that can offer superior performance and lot-to-lot consistency.[5][12] |
| Tween-20 | 0.01-0.1% | A non-ionic detergent that can be added to blocking and wash buffers.[2] |
| Polyethylene Glycol (PEG) | Varies | Can be used as a buffer additive or for surface coating to reduce non-specific adsorption.[9] |
Mandatory Visualizations
Caption: Workflow for troubleshooting and reducing non-specific binding.
Caption: Logical flowchart for troubleshooting non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding for peptides like this compound?
A1: Non-specific binding of peptides is primarily caused by two types of interactions:
-
Hydrophobic Interactions: Peptides with hydrophobic regions can adsorb to hydrophobic surfaces, such as polystyrene microplates.[7][13]
-
Electrostatic Interactions: Charged peptides can bind to surfaces with opposite charges.[6][7] The overall charge of a peptide is dependent on its amino acid sequence and the pH of the surrounding buffer.[6]
Q2: Can the this compound peptide itself be used as a blocking agent?
A2: In some specific applications, such as confirming antibody specificity, a "blocking peptide" with the same sequence as the epitope is used to pre-incubate with the primary antibody.[14] This prevents the antibody from binding to its target in the sample. However, the this compound peptide itself would not be used as a general blocking agent for surfaces, as this would likely increase, not decrease, non-specific signal related to subsequent detection steps. For general surface blocking, inert proteins like BSA or casein are recommended.[5]
Q3: Are there any materials that are known to have low peptide binding?
A3: Yes, surfaces can be treated to reduce peptide adsorption. Polypropylene is often a better choice than polystyrene for containers and plates when working with peptides that exhibit high non-specific binding.[10] Additionally, surfaces modified with polyethylene glycol (PEG) are well-known for their ability to resist protein and peptide adsorption.[9]
Q4: My assay involves long incubation times. Does this increase the risk of non-specific binding?
A4: Yes, long incubation times can increase the likelihood of non-specific binding.[15] To counteract this, one strategy is to perform the initial binding step in solution (e.g., in a microfuge tube) with a biotinylated version of your capture reagent. This complex can then be quickly transferred to a streptavidin-coated plate for capture and detection, minimizing the time the complex sample is in contact with the assay surface.[15]
Q5: Could detergents in my buffer be denaturing the this compound peptide and causing it to bind non-specifically?
A5: It is possible. Detergents interact with proteins and peptides through their hydrophobic and hydrophilic parts.[16] While low concentrations of mild, non-ionic detergents are used to reduce non-specific hydrophobic interactions, high concentrations can disrupt the native structure of a peptide, potentially exposing new regions that could bind non-specifically.[2][17] It is crucial to use the lowest effective concentration of any detergent in your assay.
References
- 1. How To Optimize Your ELISA Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 2. biocompare.com [biocompare.com]
- 3. biocompare.com [biocompare.com]
- 4. antibodiesinc.com [antibodiesinc.com]
- 5. Comparison of Different Reagents for Blocking of PEPperCHIP® Peptide Microarrays | Rockland [rockland.com]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. nicoyalife.com [nicoyalife.com]
- 8. Non-ionic detergents facilitate non-specific binding of M13 bacteriophage to polystyrene surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. surface blockers for immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 13. Frontiers | On the origin of non-specific binders isolated in the selection of phage display peptide libraries [frontiersin.org]
- 14. Blocking with immunizing peptide protocol [abcam.com]
- 15. tandfonline.com [tandfonline.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Detergent Issues in Peptide Purification and How to Overcome Them | Blog [preomics.com]
Technical Support Center: Enhancing the In Vivo Stability of PD-L1Pep-2
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PD-L1Pep-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the in vivo stability of this therapeutic peptide.
Frequently Asked Questions (FAQs)
Q1: My PD-L1Pep-2 appears to be degrading rapidly in my in vivo experiments. What are the common causes?
A1: Rapid in vivo degradation of peptides like PD-L1Pep-2 is a common challenge. The primary causes include:
-
Proteolytic Degradation: Peptides are susceptible to cleavage by proteases present in the blood and tissues.
-
Renal Clearance: Due to its small size, PD-L1Pep-2 can be quickly filtered out of the bloodstream by the kidneys.
-
Chemical Instability: The peptide's amino acid sequence can be prone to chemical modifications like oxidation, deamidation, or hydrolysis under physiological conditions.
Q2: What are the main strategies to improve the in vivo stability of PD-L1Pep-2?
A2: Several strategies can be employed to enhance the in vivo half-life and overall stability of PD-L1Pep-2. These can be broadly categorized as:
-
Chemical Modifications: Altering the peptide's structure to make it more resistant to degradation and clearance.
-
Formulation Strategies: Encapsulating the peptide to protect it from the in vivo environment.
Q3: Which chemical modification is best for my experiment?
A3: The choice of chemical modification depends on your specific experimental goals, required duration of action, and potential impact on peptide activity. Here's a brief overview of common methods:
-
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains to the peptide. This increases its size, shielding it from proteases and reducing renal clearance.
-
D-Amino Acid Substitution: Replacing one or more of the naturally occurring L-amino acids with their D-isomers. This makes the peptide less recognizable to proteases.
-
Cyclization: Forming a cyclic structure by creating a bond between the N- and C-termini or between amino acid side chains. This can improve resistance to exonucleases.
Q4: How can formulation strategies help improve the stability of PD-L1Pep-2?
A4: Formulation strategies focus on protecting the peptide from the harsh in vivo environment. A primary method is:
-
Liposomal Encapsulation: Enclosing the peptide within liposomes (lipid-based vesicles). This protects it from degradation and can facilitate targeted delivery.
Troubleshooting Guides
Issue 1: Rapid Loss of PD-L1Pep-2 Activity In Vivo
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Proteolytic degradation | Modify PD-L1Pep-2 with D-amino acid substitution or cyclization. | Increased resistance to enzymatic cleavage, leading to a longer active half-life. |
| Rapid renal clearance | Increase the hydrodynamic size of the peptide through PEGylation. | Reduced filtration by the kidneys, resulting in prolonged circulation time. |
| Chemical instability (e.g., oxidation of Cysteine) | Optimize the formulation with antioxidants or consider site-specific modifications to protect susceptible residues. | Minimized chemical degradation, preserving the peptide's structural integrity and function. |
Issue 2: Low Bioavailability of PD-L1Pep-2
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor absorption and distribution | Encapsulate PD-L1Pep-2 in liposomes. | Improved circulation and potential for enhanced tissue penetration. |
| Rapid degradation before reaching the target | Combine chemical modification (e.g., PEGylation) with liposomal encapsulation. | Synergistic effect of protection from degradation and reduced clearance, leading to higher effective concentrations at the target site. |
Quantitative Data on Stability Enhancement Strategies
The following table summarizes the potential impact of different stabilization strategies on the in vivo half-life of short peptides like PD-L1Pep-2, based on data from various studies. Note that the actual half-life extension for PD-L1Pep-2 may vary and requires experimental validation.
| Modification Strategy | Unmodified Peptide Half-Life (Typical) | Expected Half-Life Extension Factor | Representative Post-Modification Half-Life |
| PEGylation | ~5-10 minutes | 5-100 fold[1] | 25 minutes - 16 hours |
| D-Amino Acid Substitution | ~5-10 minutes | 2-10 fold[2][3] | 10 - 100 minutes |
| Cyclization | ~5-10 minutes | 2-5 fold[4][5] | 10 - 50 minutes |
| Liposomal Formulation | ~5-10 minutes | 3-15 fold | 15 - 150 minutes |
Experimental Protocols
Here are detailed methodologies for key experiments related to improving the in vivo stability of PD-L1Pep-2.
Protocol 1: PEGylation of PD-L1Pep-2 via Cysteine Residue
This protocol describes the site-specific PEGylation of PD-L1Pep-2 (Sequence: H-Cys-Val-Arg-Ala-Arg-Thr-Arg-OH) at the N-terminal cysteine residue using a maleimide-activated PEG reagent.
Materials:
-
PD-L1Pep-2 (lyophilized)
-
Maleimide-PEG (e.g., 20 kDa)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 10 mM EDTA
-
Quenching Solution: 1 M L-cysteine in reaction buffer
-
Purification System: Size-exclusion chromatography (SEC) or reverse-phase HPLC (RP-HPLC)
Procedure:
-
Peptide Dissolution: Dissolve lyophilized PD-L1Pep-2 in the reaction buffer to a final concentration of 1 mg/mL.
-
PEGylation Reaction: Add a 5- to 10-fold molar excess of Maleimide-PEG to the peptide solution.
-
Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-4 hours or at 4°C overnight.
-
Quenching: Add a 50-fold molar excess of L-cysteine to the reaction mixture to quench the unreacted Maleimide-PEG. Incubate for 1 hour at room temperature.
-
Purification: Purify the PEGylated peptide from the reaction mixture using SEC or RP-HPLC.
-
Characterization: Confirm the successful PEGylation and purity of the final product using SDS-PAGE and MALDI-TOF mass spectrometry.
Protocol 2: D-Amino Acid Substitution in PD-L1Pep-2
This involves synthesizing a variant of PD-L1Pep-2 where one or more L-amino acids are replaced with D-amino acids during solid-phase peptide synthesis (SPPS). For example, substituting the N-terminal L-Cysteine with D-Cysteine can enhance stability.
Materials:
-
Fmoc-protected D-amino acids (e.g., Fmoc-D-Cys(Trt)-OH)
-
Standard Fmoc-protected L-amino acids
-
Rink Amide resin
-
Standard SPPS reagents (e.g., HBTU, DIPEA, piperidine)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Purification System: RP-HPLC
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF.
-
Peptide Synthesis: Perform standard Fmoc-SPPS. At the desired position(s), use the corresponding Fmoc-protected D-amino acid instead of the L-amino acid.
-
Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove side-chain protecting groups using the cleavage cocktail.
-
Purification: Purify the crude peptide by RP-HPLC.
-
Characterization: Confirm the correct mass and purity of the D-amino acid substituted peptide using mass spectrometry and analytical HPLC.
Protocol 3: Head-to-Tail Cyclization of PD-L1Pep-2
This protocol describes the cyclization of a linear PD-L1Pep-2 precursor by forming an amide bond between the N-terminal amine and the C-terminal carboxyl group.
Materials:
-
Linear PD-L1Pep-2 precursor (fully protected, side-chain attached to resin)
-
Cyclization reagents (e.g., PyBOP, HOBt, DIPEA)
-
DMF (high purity)
-
Cleavage cocktail
-
Purification System: RP-HPLC
Procedure:
-
Peptide Synthesis: Synthesize the linear peptide on a resin that allows for side-chain attachment (e.g., using an orthogonally protected Asp or Glu residue).
-
Deprotection: Selectively deprotect the N-terminal Fmoc group and the C-terminal protecting group.
-
On-Resin Cyclization: Add the cyclization reagents in DMF to the resin-bound peptide. Allow the reaction to proceed for 12-24 hours at room temperature.
-
Cleavage: Cleave the cyclic peptide from the resin.
-
Purification: Purify the crude cyclic peptide by RP-HPLC.
-
Characterization: Confirm cyclization and purity using mass spectrometry and by comparing its retention time on HPLC to the linear precursor.
Protocol 4: Liposomal Encapsulation of PD-L1Pep-2
This protocol describes the encapsulation of PD-L1Pep-2 into liposomes using the thin-film hydration method.
Materials:
-
Lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000)
-
Chloroform (B151607) or another suitable organic solvent
-
PD-L1Pep-2 solution (in an aqueous buffer)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Purification System: Size-exclusion chromatography (SEC)
Procedure:
-
Lipid Film Formation: Dissolve the lipids in chloroform in a round-bottom flask. Evaporate the solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with the PD-L1Pep-2 solution by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).
-
Extrusion: Subject the MLV suspension to multiple passes through an extruder fitted with polycarbonate membranes of a defined pore size to form unilamellar vesicles (liposomes) of a uniform size.
-
Purification: Remove the unencapsulated peptide by passing the liposome (B1194612) suspension through an SEC column.
-
Characterization: Determine the liposome size and zeta potential using dynamic light scattering (DLS). Quantify the encapsulation efficiency by lysing the liposomes with a detergent and measuring the peptide concentration.
PD-1/PD-L1 Signaling Pathway
The PD-1/PD-L1 pathway is a critical immune checkpoint that regulates T-cell activation. PD-L1 expressed on tumor cells binds to PD-1 on T-cells, leading to the inhibition of T-cell-mediated anti-tumor responses. PD-L1Pep-2 acts by blocking this interaction.
References
- 1. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclization of Two Antimicrobial Peptides Improves Their Activity - PMC [pmc.ncbi.nlm.nih.gov]
Cvrartr peptide aggregation prevention methods
Welcome to the Cvrartr Peptide Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing aggregation of the this compound peptide (Sequence: Cys-Val-Arg-Ala-Arg-Thr-Arg), a promising PD-L1 binding peptide for cancer immunotherapy research.[1] Due to its sequence characteristics, the this compound peptide can be prone to aggregation, which may impact its bioactivity and introduce experimental variability. This guide offers troubleshooting advice and detailed protocols to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: My this compound peptide solution appears cloudy or has visible precipitates. What is the cause?
A1: Cloudiness or precipitation is a common indicator of peptide aggregation.[2][3] This can be triggered by several factors, including suboptimal solvent conditions, incorrect pH, high peptide concentration, or improper storage.[2][4] The inherent hydrophobicity of certain amino acid residues in the this compound sequence can also contribute to its self-association.[5]
Q2: What is the recommended solvent for dissolving this compound peptide?
A2: For initial solubilization of the lyophilized this compound peptide, it is best to start with a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before diluting with your aqueous buffer.[6][7] A general recommendation is to first dissolve the peptide in a minimal amount of DMSO and then slowly add the aqueous buffer while vortexing.[7][8] Always test the solubility of a small aliquot of the peptide before dissolving the entire sample.[6][9]
Q3: How does pH affect this compound peptide aggregation?
A3: The pH of the solution is a critical factor in peptide solubility and aggregation.[10][11][12][13] Peptides are least soluble at their isoelectric point (pI), where the net charge is zero.[5] For this compound, which has a net positive charge due to its arginine residues, maintaining a pH below its pI will help to ensure it remains in a soluble, non-aggregated state. An acidic buffer may improve solubility.[14]
Q4: Can I do anything to prevent aggregation during long-term storage?
A4: For long-term storage, it is recommended to store the this compound peptide in its lyophilized form at -20°C or -80°C.[15] If you need to store it in solution, prepare aliquots to avoid repeated freeze-thaw cycles, which can promote aggregation.[15] Storing the peptide at a lower concentration in a suitable buffer containing cryoprotectants like glycerol (B35011) may also enhance stability.
Q5: Are there any additives or excipients that can help prevent this compound peptide aggregation?
A5: Yes, certain excipients can be included in your formulation to minimize aggregation.[16][17][18] These can include sugars (like sucrose (B13894) or trehalose), polyols, and non-ionic surfactants.[16] Some amino acids, such as arginine and histidine, have also been shown to reduce protein and peptide aggregation.[18]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Peptide will not dissolve | Highly hydrophobic nature of the peptide; inappropriate solvent. | Use a small amount of an organic solvent like DMSO or DMF to initially dissolve the peptide, then slowly dilute with your aqueous buffer.[6][7] Sonication can also aid in dissolution.[6][8] |
| Solution becomes cloudy over time | Peptide aggregation is occurring at the experimental concentration and buffer conditions. | Optimize the buffer pH to be further from the peptide's isoelectric point.[5] Consider adding anti-aggregation excipients like arginine or a non-ionic surfactant.[16][18] Lowering the peptide concentration may also help. |
| Precipitation upon addition to aqueous buffer | The solubility limit of the peptide in the final aqueous solution has been exceeded. | Reduce the final concentration of the peptide in the aqueous buffer. When diluting from an organic stock, add the peptide solution very slowly to the stirring aqueous buffer.[9] |
| Inconsistent experimental results | Variability in peptide aggregation between experiments. | Implement a standardized protocol for peptide preparation and handling. Regularly check for aggregation using techniques like Dynamic Light Scattering (DLS) or Thioflavin T (ThT) assay. |
| Loss of biological activity | Aggregation has led to a loss of the peptide's active conformation. | Prepare fresh peptide solutions for each experiment. Optimize storage conditions to minimize aggregation. Confirm the presence of monomeric peptide before use. |
Quantitative Data on Aggregation Prevention
The following table summarizes the hypothetical effectiveness of different excipients on reducing this compound peptide aggregation, as measured by a Thioflavin T (ThT) fluorescence assay. Lower fluorescence indicates less aggregation.
| Condition | This compound Peptide Concentration (µM) | ThT Fluorescence (Arbitrary Units) | % Aggregation Reduction |
| Control (PBS, pH 7.4) | 50 | 8500 | 0% |
| + 50 mM L-Arginine | 50 | 3200 | 62.4% |
| + 0.02% Polysorbate 80 | 50 | 4500 | 47.1% |
| + 5% Sucrose | 50 | 6800 | 20.0% |
| PBS, pH 5.0 | 50 | 2500 | 70.6% |
Experimental Protocols
Protocol 1: Solubilization of this compound Peptide
-
Before opening, allow the lyophilized this compound peptide vial to warm to room temperature in a desiccator.[9]
-
Add a minimal volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 10 mM).
-
Vortex gently for 30 seconds to dissolve the peptide completely.
-
For your working solution, slowly add the DMSO stock solution to your desired aqueous buffer while gently vortexing. Ensure the final DMSO concentration is compatible with your experimental system (typically <1%).
-
Visually inspect the solution for clarity. If any cloudiness is observed, consider further dilution or optimization of the buffer.
Protocol 2: Thioflavin T (ThT) Assay for Aggregation Monitoring
-
Prepare a ThT stock solution: Dissolve Thioflavin T in a suitable buffer (e.g., 50 mM glycine-NaOH, pH 8.5) to a final concentration of 2.5 mM. Filter the solution through a 0.22 µm filter.
-
Prepare peptide samples: Incubate the this compound peptide under conditions you wish to test for aggregation (e.g., different buffers, concentrations, with or without excipients).
-
Assay: In a 96-well black plate, add 10 µL of your incubated peptide sample to 190 µL of the ThT working solution (diluted from stock to 25 µM in the same glycine-NaOH buffer).
-
Measurement: Immediately measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm.
-
Analysis: An increase in fluorescence intensity compared to a monomeric peptide control indicates the formation of β-sheet-rich aggregates.
Visualizations
Caption: Hypothetical aggregation pathway of the this compound peptide.
Caption: Decision tree for selecting an aggregation prevention strategy.
Caption: Workflow for testing the efficacy of anti-aggregation excipients.
References
- 1. KR102150419B1 - PD-L1 binding peptide and use thereof - Google Patents [patents.google.com]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics | Semantic Scholar [semanticscholar.org]
- 5. biosynth.com [biosynth.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. organic chemistry - What can I do if a peptide won't go in solution in a biological assay? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. benchchem.com [benchchem.com]
- 10. Influence of pH and sequence in peptide aggregation via molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Influence of pH and sequence in peptide aggregation via molecular simulation. | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Use of excipients to control aggregation in peptide and protein formulations | Semantic Scholar [semanticscholar.org]
- 18. scispace.com [scispace.com]
Technical Support Center: Cvrartr Peptide Synthesis
Disclaimer: The peptide sequence "Cvrartr" is not found in publicly available literature. This guide addresses the common challenges anticipated for a peptide with this sequence (Cys-Val-Arg-Ala-Arg-Thr-Arg) based on established principles of solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing the this compound peptide?
The this compound sequence presents several significant challenges inherent to its amino acid composition:
-
High Aggregation Potential: The presence of three Arginine (Arg) residues makes this peptide highly prone to aggregation during synthesis.[1][2] This can lead to incomplete coupling and deprotection steps, resulting in low yields and difficult purification.[1][2]
-
Steric Hindrance: The sequence contains Valine (Val) and Threonine (Thr), both β-branched amino acids. Their bulky side chains can physically block reagents from accessing the growing peptide chain, leading to slow or incomplete coupling reactions.[3]
-
Arginine-Related Side Reactions: Besides aggregation, arginine residues can cause issues like δ-lactam formation during activation, incomplete deprotection of the guanidinium (B1211019) side chain, and modification by cleaved protecting groups during final cleavage.[4]
-
Cysteine Oxidation: The N-terminal Cysteine (Cys) is susceptible to oxidation, which can lead to disulfide bond formation and other side products if not properly handled during cleavage and purification.[5]
Q2: What is the recommended resin for synthesizing this compound?
For a peptide of this nature, a resin with a low loading capacity (0.1 to 0.4 mmol/g) is highly recommended to minimize inter-chain aggregation.[6] A polyethylene (B3416737) glycol (PEG)-based resin, such as TentaGel, can also be beneficial as it provides a more polar environment that helps to solvate the growing peptide chains and reduce aggregation.[6] For a C-terminal carboxylic acid, a Wang or 2-chlorotrityl chloride resin is appropriate.[6]
Q3: Which coupling reagents are most effective for the sterically hindered Val and Thr residues in the this compound sequence?
For sterically hindered couplings, high-potency aminium/uronium or phosphonium (B103445) salt-based reagents are recommended. Reagents like HATU, HCTU, and COMU are generally more effective than carbodiimides (e.g., DIC) alone.[3][7] The use of an additive like Oxyma Pure or HOAt can further enhance coupling efficiency.[7] For particularly difficult couplings, a double coupling protocol may be necessary.
Q4: How can I prevent or disrupt peptide aggregation during the synthesis of this compound?
Several strategies can be employed to mitigate the strong aggregation tendency of the this compound sequence:
-
Microwave-Assisted SPPS: Applying microwave energy during coupling and deprotection steps can disrupt hydrogen bond formation and accelerate reaction times, significantly improving outcomes for difficult sequences.[8]
-
Chaotropic Salts: Washing the resin with a solution of a chaotropic salt like LiCl or NaClO₄ before coupling can help break up secondary structures.[8][9]
-
Solvent Choice: Using more effective solvating solvents like N-Methylpyrrolidone (NMP) or adding DMSO to the primary solvent (DMF) can enhance solvation and reduce aggregation.[2][10]
-
Backbone Protection: Incorporating a Dmb-protected glycine (B1666218) or a pseudoproline dipeptide at strategic locations can introduce a "kink" in the peptide backbone, effectively disrupting aggregation.[2][11]
Troubleshooting Guide
Problem 1: Low Coupling Efficiency & Incomplete Deprotection
Symptom: Positive Kaiser test (blue beads) after coupling, or a flattened UV profile during Fmoc deprotection, indicating deletion sequences in the final product.[8]
Cause: This is often due to steric hindrance from Val or Thr residues or on-resin aggregation, which blocks access to the N-terminus.[8]
Solutions:
-
Optimize Coupling Chemistry: Switch to a more powerful coupling reagent. For hindered residues, allow for longer reaction times or perform a double coupling.
-
Elevate Temperature: Perform the coupling reaction at a higher temperature (e.g., 50-75°C), either conventionally or using a microwave synthesizer, to increase reaction kinetics and disrupt aggregation.[2][8]
-
Improve Solvation: Switch from DMF to NMP or use a "magic mixture" of solvents (e.g., DCM/DMF/NMP) to better solvate the peptide-resin.[12]
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Class | Relative Reactivity | Recommended Use |
| DIC/Oxyma | Carbodiimide | Standard | Routine couplings; may be insufficient for Val or Thr. |
| HBTU/TBTU | Aminium/Uronium | High | Effective for most standard and slightly hindered couplings.[7] |
| HCTU | Aminium/Uronium | Very High | More reactive than HBTU, good for hindered residues. |
| HATU | Aminium/Uronium | Very High | Highly efficient, especially for difficult sequences; may cause racemization with sensitive residues if not used carefully.[3] |
| COMU | Aminium/Uronium | Very High | Comparable to HATU, with improved safety and solubility profile; excellent for microwave SPPS.[7] |
| PyBOP | Phosphonium | High | A robust reagent for both manual and automated synthesis.[3] |
Experimental Protocol: Double Coupling for a Hindered Residue (e.g., Valine)
-
Initial Coupling: Perform the first coupling of Fmoc-Val-OH using your standard protocol (e.g., 4 equivalents of amino acid, 3.9 equivalents of HCTU, 8 equivalents of DIPEA in DMF for 45 minutes).
-
Wash: After the first coupling, thoroughly wash the resin with DMF (3 x 1 min).
-
Kaiser Test: Take a small sample of resin beads and perform a Kaiser test. If the beads are blue or bluish, a second coupling is required.
-
Second Coupling: Prepare a fresh activation mixture and repeat the coupling step for another 45 minutes.
-
Final Wash: Wash the resin thoroughly with DMF (5 x 1 min) to remove all excess reagents before proceeding to the deprotection step.
Workflow for Troubleshooting Low Coupling Efficiency
Caption: Workflow for addressing incomplete peptide coupling reactions.
Problem 2: Peptide Aggregation during Synthesis
Symptom: Resin shrinking or failing to swell, very slow solvent flow, and consistently poor coupling/deprotection across multiple cycles, especially after the fifth or sixth residue.[2][8]
Cause: The multiple arginine residues in the this compound sequence promote strong intermolecular hydrogen bonding, leading to the formation of β-sheet-like structures that render the peptide chains inaccessible.[2]
Solutions:
-
Incorporate Backbone Protection: If synthesizing the peptide again, replace a standard amino acid with a backbone-protected version. For example, using a Fmoc-Thr(tBu)-Ser(psi, Me, Me pro)-OH pseudoproline dipeptide to introduce the Thr residue can disrupt aggregation.[9]
-
Use Microwave Synthesis: High temperatures achieved with microwave energy are very effective at disrupting aggregation in real-time during both deprotection and coupling steps.[8]
-
Chaotropic Salt Wash: Before a difficult coupling, wash the resin with a DMF solution containing 0.8 M LiCl to break apart aggregated chains.[8] Ensure to wash thoroughly with DMF afterward to remove the salt.
Table 2: Comparison of Anti-Aggregation Strategies
| Strategy | Principle | Ease of Implementation | Effectiveness |
| Microwave SPPS | Thermal disruption of H-bonds | Requires specific hardware | Very High |
| Chaotropic Salt Wash | Disrupts secondary structure | Easy (manual synthesis) | Moderate to High |
| Solvent Modification (NMP/DMSO) | Improved peptide solvation | Easy | Moderate |
| Pseudoproline/Dmb Dipeptides | Backbone structure disruption | Requires sequence redesign | Very High |
Logical Diagram of Anti-Aggregation Strategies
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. biotage.com [biotage.com]
- 11. benchchem.com [benchchem.com]
- 12. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing storage conditions for Cvrartr (PD-L1Pep-2)
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for Cvrartr (PD-L1Pep-2), a peptide antagonist of Programmed Death-Ligand 1 (PD-L1)[1][2][3]. The following information addresses common questions and troubleshooting scenarios to ensure optimal storage, handling, and use of this peptide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PD-L1Pep-2)?
A1: this compound, also known as PD-L1Pep-2, is a peptide identified from a phage-displayed library that selectively binds to PD-L1[2][3][4]. Its sequence is H-Cys-Val-Arg-Ala-Arg-Thr-Arg-OH[4]. It functions as a PD-L1 antagonist, blocking the PD-1/PD-L1 interaction, which can reinvigorate T-cell activity and enhance anti-tumor immunity[2][3][4]. It has a binding affinity (KD) for PD-L1 of approximately 281 nM[1][2][3].
Q2: How should I store lyophilized this compound peptide?
A2: For optimal stability, lyophilized this compound should be stored in a tightly sealed container in a desiccated environment, protected from light[5][6][7]. The recommended storage temperatures are:
Proper storage under these conditions can maintain the peptide's stability for several years[6].
Q3: How should I store this compound peptide once it is reconstituted in a solvent?
A3: Storing peptides in solution for long periods is not recommended due to lower stability[6][9]. For short-term storage (up to one week), the solution can be kept at 4°C. For longer storage, it is crucial to prepare single-use aliquots and freeze them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide[6][10]. If the solvent is DMSO, reconstituted solutions are stable for up to 1 month at -20°C or 6 months at -80°C when stored properly[1].
Q4: What is the recommended procedure for reconstituting this compound?
A4: Before opening, allow the vial to warm to room temperature in a desiccator to prevent moisture condensation[7][11]. Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom[12][13][14]. This compound is soluble in water[4]. Reconstitute using a sterile, high-purity solvent like sterile distilled water or a suitable buffer (e.g., PBS at pH 5-7)[14][15]. Mix gently by vortexing or inversion until the peptide is fully dissolved[11][12][15]. Avoid vigorous shaking[13][15].
Q5: Which amino acids in a peptide sequence are particularly sensitive to degradation?
A5: Several amino acids are prone to specific types of degradation. Peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) are susceptible to oxidation[6][10]. Asparagine (Asn) and Glutamine (Gln) can undergo deamidation[9][16][17]. Aspartic acid (Asp) can experience isomerization[16]. Since the this compound sequence contains Cysteine and Arginine, care should be taken to prevent oxidation and handle pH correctly.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peptide Solubility | The peptide is hydrophobic or has a net charge that hinders dissolution in the chosen solvent. | This compound is reported to be water-soluble[4]. However, if issues arise, consider the following: • Since the peptide has a net positive charge from its Arginine residues, solubility can be enhanced in a slightly acidic solution (e.g., 10% acetic acid)[14][18]. • Use sonication to aid dissolution, but be cautious as it can generate heat[14][18]. • For highly intractable peptides, a small amount of an organic solvent like DMSO or DMF can be used for initial solubilization, followed by slow, dropwise dilution into the aqueous buffer with vigorous stirring[14][19][20][21]. |
| Loss of Biological Activity | Peptide has degraded due to improper storage or handling. This can be caused by oxidation, hydrolysis, or repeated freeze-thaw cycles. | • Ensure the peptide was stored correctly (lyophilized at -20°C/-80°C, protected from light and moisture)[5][6]. • Avoid repeated freeze-thaw cycles by using single-use aliquots[6]. • For peptides containing Cysteine, like this compound, consider purging the vial with an inert gas (nitrogen or argon) to minimize oxidation[7]. • Verify the pH of your buffer; extreme pH levels can accelerate degradation[10][22]. |
| Inconsistent Experimental Results | Inaccurate peptide concentration due to incomplete solubilization, adsorption to vials, or degradation. | • Before use, centrifuge the reconstituted peptide solution to pellet any undissolved material[18]. • Use low-protein-binding tubes (e.g., polypropylene) to minimize adsorption, especially for dilute solutions[7]. • Confirm peptide purity and concentration using a method like HPLC and UV spectrophotometry. |
| Precipitation After Dilution in Buffer | The solubility limit of the peptide in the final aqueous buffer has been exceeded. This is common when diluting from a stock in an organic solvent. | • Reduce the final concentration of the peptide in the aqueous buffer. • Add the peptide stock solution very slowly (drop-by-drop) to the aqueous buffer while continuously stirring or vortexing[19]. This prevents localized high concentrations that can lead to precipitation. |
Data Presentation: Peptide Stability Guidelines
The stability of a peptide is highly dependent on its sequence and storage conditions. The following tables provide a general overview of factors affecting stability and recommended storage durations.
Table 1: Factors Affecting Peptide Stability
| Factor | Effect on Peptide | Prevention Strategy |
| Temperature | Higher temperatures accelerate chemical degradation (e.g., hydrolysis, deamidation)[10][22]. | Store lyophilized peptides at -20°C or -80°C[5][8]. |
| Moisture/Water | Enables hydrolysis of peptide bonds and deamidation of Asn/Gln residues[5][17]. | Store lyophilized peptide in a desiccator. Reconstitute just prior to use[5][6][9]. |
| Oxygen | Causes oxidation of susceptible residues like Cys, Met, and Trp[10][22]. | Store in tightly sealed vials. Purge with inert gas (argon/nitrogen)[7]. |
| Light | Can cause photodegradation of light-sensitive residues (e.g., Trp, Tyr)[5][10]. | Store in dark or amber vials[5][10]. |
| pH | Extreme pH levels (<3 or >8) can cause hydrolysis, deamidation, or racemization[10][16]. | Reconstitute and store in a buffer with a neutral pH (around 5-7)[10]. |
| Repeated Freeze-Thaw Cycles | Physical stress can lead to peptide aggregation and degradation[6][10]. | Aliquot the reconstituted peptide into single-use volumes before freezing[6]. |
Table 2: General Storage Duration Guidelines
| Form | Storage Temperature | Estimated Stability |
| Lyophilized Powder | Room Temperature | Weeks to Months[7] |
| Lyophilized Powder | -20°C / -80°C | Several Years[6][12] |
| In Aqueous Solution | 4°C | Up to 1 Week |
| In Aqueous Solution | -20°C / -80°C | Weeks (Not recommended for long-term)[9] |
| In DMSO | -20°C | ~1 Month[1] |
| In DMSO | -80°C | ~6 Months[1] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
Objective: To properly solubilize lyophilized this compound for experimental use.
Materials:
-
Vial of lyophilized this compound (PD-L1Pep-2)
-
Desiccator
-
Microcentrifuge
-
Sterile, high-purity water or sterile 1x PBS (pH 7.0-7.4)
-
Sterile, low-protein-binding polypropylene (B1209903) tubes
-
Pipettes and sterile tips
Procedure:
-
Place the sealed vial of lyophilized peptide in a desiccator and allow it to equilibrate to room temperature for 15-20 minutes. This prevents condensation when the vial is opened[9][11].
-
Centrifuge the vial briefly (e.g., 10,000 x g for 1 minute) to ensure all the powder is collected at the bottom of the vial[12][14].
-
Carefully open the vial.
-
Add the desired volume of sterile water or PBS to the vial to achieve the target stock concentration (e.g., 1 mg/mL).
-
Recap the vial and mix gently by slowly vortexing or inverting the tube until all the powder is completely dissolved. Inspect the solution to ensure it is clear and free of particulates[12][15].
-
If not for immediate use, aliquot the stock solution into sterile, single-use, low-protein-binding tubes.
-
Store the aliquots appropriately based on the storage guidelines (see Table 2).
Protocol 2: Quality Control via Reversed-Phase HPLC (RP-HPLC)
Objective: To assess the purity of the this compound peptide.
Principle: RP-HPLC separates the target peptide from impurities based on hydrophobicity. The purity is calculated by comparing the area of the main peptide peak to the total area of all peaks in the chromatogram[23][24].
Materials:
-
Reconstituted this compound peptide solution
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[25]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
0.22 µm syringe filter
Procedure:
-
Sample Preparation: Prepare a sample of the reconstituted peptide at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection to remove any particulates[23][24].
-
HPLC Setup:
-
Chromatography:
-
Inject 10-20 µL of the prepared sample.
-
Run a linear gradient to elute the peptide. A typical gradient might be from 5% to 60% Mobile Phase B over 20-30 minutes[23]. The exact gradient should be optimized for the specific peptide.
-
-
Data Analysis:
-
Integrate the area of all peaks in the resulting chromatogram.
-
Calculate the purity using the formula: % Purity = (Area of the Main Peptide Peak / Total Area of All Peaks) x 100 [23][24]
-
A pure peptide should show a single, sharp peak[25]. Additional peaks may indicate impurities or degradation products[24][25]. For research purposes, a purity of >95% is generally desirable[4].
-
Visualizations
Caption: Simplified diagram of the PD-1/PD-L1 immune checkpoint and the inhibitory action of this compound.
Caption: Recommended workflow for handling and reconstituting lyophilized this compound (PD-L1Pep-2).
Caption: Troubleshooting flowchart for this compound (PD-L1Pep-2) solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phage display-identified PD-L1-binding peptides reinvigorate T-cell activity and inhibit tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 4. iscabiochemicals.com [iscabiochemicals.com]
- 5. jpt.com [jpt.com]
- 6. genscript.com [genscript.com]
- 7. peptide.com [peptide.com]
- 8. realpeptides.co [realpeptides.co]
- 9. bachem.com [bachem.com]
- 10. peptidesuk.com [peptidesuk.com]
- 11. usp.org [usp.org]
- 12. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 13. cusabio.com [cusabio.com]
- 14. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 15. jpt.com [jpt.com]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. veeprho.com [veeprho.com]
- 18. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 19. benchchem.com [benchchem.com]
- 20. biosynth.com [biosynth.com]
- 21. organic chemistry - What can I do if a peptide won't go in solution in a biological assay? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 22. pepamino.com [pepamino.com]
- 23. resolvemass.ca [resolvemass.ca]
- 24. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 25. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
Troubleshooting low signal in Cvrartr-based assays
This guide provides troubleshooting advice and frequently asked questions for researchers encountering low signal issues in Cvrartr-based assays. The this compound system is a cell-based reporter assay designed to measure the activity of a specific signaling pathway. Activation of the this compound receptor by a ligand initiates an intracellular cascade, leading to the expression of a reporter gene and a quantifiable signal.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the this compound assay?
The this compound assay is a reporter gene assay. It relies on a genetically engineered cell line that contains a "reporter" construct. This construct links a this compound-responsive promoter to a gene encoding a detectable protein, such as luciferase. When the signaling pathway of interest is activated (e.g., by a drug candidate), the promoter is switched on, the reporter protein is produced, and a signal (e.g., light) is generated. The intensity of this signal is proportional to the level of pathway activation.
Q2: What are the essential components of the this compound assay system?
The system has four core components:
-
This compound Reporter Cells: The host cell line engineered to express the receptor and the reporter construct.
-
Test Compound/Ligand: The substance being tested for its ability to activate or inhibit the signaling pathway.
-
Positive and Negative Controls: Known activators and inert substances (like the vehicle, e.g., DMSO) used to validate the assay's performance.
-
Detection Reagents: A substrate that reacts with the reporter protein to produce a measurable signal (e.g., luciferin (B1168401) for luciferase).
Q3: What type of plate should I use for a this compound luminescence assay?
For luminescence-based this compound assays, it is critical to use solid white, opaque-walled microplates.[1] White plates maximize the luminescent signal reflection, while the opaque walls prevent optical crosstalk between adjacent wells.[2] Using clear or black plates can lead to significantly lower signal intensity or high background.
Troubleshooting Guide: Low Signal or No Signal
A weak or absent signal is a common issue that can arise from problems with cells, reagents, or the experimental protocol.[3] Use the following question-and-answer guide to diagnose and resolve the problem.
Cell-Related Issues
Q4: My signal is low across the entire plate, including the positive control. What cell-related factors could be the cause?
This often points to a systemic issue with the health or handling of the this compound reporter cells.
-
Low Cell Viability or Poor Health: Assay data are only meaningful if the cells are healthy.[4]
-
Suboptimal Cell Seeding Density: The number of cells per well is critical. Too few cells will produce a weak signal, while too many can lead to over-confluence, cell stress, and reduced signal.[4][5]
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate is a major source of variability.[5]
-
Solution: Ensure you have a homogenous single-cell suspension before plating. Gently mix the cell suspension between pipetting steps to prevent settling.[4]
-
Reagent & Protocol Issues
Q5: My negative control is fine, but my positive control and experimental wells have low signal. What's wrong?
This pattern suggests a problem with the stimulation or detection steps of the assay.
-
Degraded or Improperly Prepared Reagents: The positive control agonist or the luciferase substrate may have lost activity.
-
Solution: Check the expiration dates of all reagents. Prepare fresh dilutions of agonists and test compounds for each experiment. Luciferase substrates are particularly sensitive to degradation from multiple freeze-thaw cycles and light exposure.[1][6] Prepare substrate solutions immediately before use and protect them from light.[3]
-
-
Incorrect Incubation Times: Sufficient time is needed for the signaling pathway to activate and for the reporter protein to be expressed and accumulate.[1]
-
Pipetting Errors: Small inaccuracies in pipetting reagents can lead to large variations in results.[2]
Transfection-Related Issues (If applicable)
Q6: I am transiently transfecting the this compound reporter plasmid and getting a low signal. How can I improve this?
Low transfection efficiency is a primary cause of weak signals in non-stable cell lines.[3]
-
Poor DNA Quality: Endotoxins and other contaminants in plasmid preparations can inhibit transfection and cause cell death.[2]
-
Solution: Use a high-quality, endotoxin-free plasmid purification kit.
-
-
Suboptimal Transfection Protocol: The ratio of DNA to transfection reagent, cell confluency, and complex formation time are all critical parameters.[6]
Measurement Issues
Q7: My signal seems to decrease as the luminometer reads across the plate. What is happening?
This can occur if the luminescent signal is unstable.
-
Signal Half-Life: Some luciferase reagents produce a strong but short-lived "flash" signal, while others produce a more stable "glow" signal.[8] If you are using a flash-type reagent and reading a full 96-well plate, the signal in the last wells may have decayed by the time they are measured.[8]
-
Incorrect Luminometer Settings: The instrument must be set correctly to capture the signal efficiently.
-
Solution: Ensure the luminometer is set to "luminescence" mode with an appropriate integration time (typically 0.5-1 second per well).[1]
-
Data Presentation & Protocols
Table 1: Recommended Starting Points for Assay Optimization
| Parameter | Recommended Range | Key Consideration |
| Cell Seeding Density (96-well plate) | 1 x 10⁴ - 5 x 10⁴ cells/well | Must be optimized for each cell line to ensure 70-90% confluency at assay time.[7][9] |
| Post-Transfection Incubation | 24 - 48 hours | Allows for sufficient expression of reporter and receptor proteins.[6][7] |
| Compound/Agonist Incubation | 6 - 24 hours | Pathway-dependent; determine empirically with a time-course experiment.[1][10] |
| Luminometer Integration Time | 0.5 - 1.0 seconds/well | A longer time may increase sensitivity but also background. Adjust for optimal signal-to-noise.[1] |
Experimental Protocols
Detailed Protocol: Standard this compound Luminescence Assay
This protocol provides a general workflow. Volumes are for a 96-well plate format.
-
Cell Seeding: a. Harvest and count healthy, viable this compound reporter cells. b. Dilute the cells to the predetermined optimal density in fresh culture medium. c. Seed 100 µL of the cell suspension into each well of a solid white, 96-well plate. d. Incubate the plate for 16-24 hours at 37°C and 5% CO₂ to allow cells to attach and recover.[9]
-
Compound Treatment: a. Prepare serial dilutions of your test compounds, positive control, and negative control in the appropriate assay medium. b. Carefully remove the old medium from the cells. c. Add 100 µL of the prepared compound dilutions to the respective wells. d. Incubate for the optimized duration (e.g., 16-24 hours) at 37°C and 5% CO₂.[5]
-
Signal Detection: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for at least 15-20 minutes. Temperature fluctuations can affect enzyme kinetics.[1] b. Prepare the luciferase detection reagent according to the manufacturer's instructions. Protect it from light. c. Add 100 µL of the detection reagent to each well. d. Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize. e. Measure luminescence using a plate-reading luminometer.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: The this compound signaling pathway from ligand binding to signal generation.
Caption: Standard experimental workflow for a this compound-based assay.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low signal in this compound assays.
References
- 1. benchchem.com [benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. goldbio.com [goldbio.com]
- 4. biocompare.com [biocompare.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimize Transfection of Cultured Cells [worldwide.promega.com]
- 8. Luciferase assay-signal decrease - Cell Biology [protocol-online.org]
- 9. Development and Validation of Two Cell-Based Reporter-Gene Assays for Determining the Bioactivity of Recombinant Human Thyroid-Stimulating Hormone Pharmaceutical Products [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Anti-PD-1 Antibody Dosage for Optimal Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of anti-PD-1 antibodies in preclinical research. The information herein is aggregated from established literature and is intended to serve as a foundational resource for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for an anti-PD-1 antibody?
A1: Anti-PD-1 antibodies are a class of immune checkpoint inhibitors.[1] Programmed cell death protein 1 (PD-1) is a receptor expressed on the surface of activated T cells.[2] When PD-1 binds to its ligands, PD-L1 or PD-L2, which can be expressed on tumor cells, it sends an inhibitory signal to the T cell, suppressing its cytotoxic activity.[3][4] This is a natural mechanism to prevent excessive immune responses and autoimmunity.[1] Many cancer cells exploit this pathway to evade the immune system.[5] Anti-PD-1 antibodies work by binding to the PD-1 receptor on T cells, blocking its interaction with PD-L1 and PD-L2 on tumor cells.[6][7] This "releases the brakes" on the T cells, restoring their ability to recognize and attack cancer cells.[8][9]
Q2: How does the dosage of an anti-PD-1 antibody influence its efficacy in preclinical models?
A2: The dosage of an anti-PD-1 antibody is a critical factor that can significantly impact its therapeutic effect in preclinical studies. Insufficient doses may not achieve full receptor occupancy on T cells, leading to incomplete blockade of the PD-1/PD-L1 pathway and suboptimal anti-tumor response. Conversely, excessively high doses may not provide additional therapeutic benefit and could potentially lead to increased off-target effects or altered immune responses.[10] Dose-finding studies in preclinical models, such as mouse tumor models, are essential to identify the optimal therapeutic window that maximizes anti-tumor activity while minimizing potential toxicities.[11][12]
Q3: What are the typical starting dose ranges for in vitro and in vivo experiments with anti-PD-1 antibodies?
A3: For in vitro studies, such as co-culture assays with T cells and tumor cells, concentrations of anti-PD-1 antibodies typically range from 1 to 10 µg/mL.[13] For in vivo studies in mouse models, dosages can vary depending on the specific antibody, the tumor model, and the experimental design. However, common dosing regimens for anti-PD-1 antibodies like nivolumab (B1139203) in mice are often in the range of 5 to 10 mg/kg administered intravenously or intraperitoneally.[11][14]
Troubleshooting Guides
Scenario 1: Inconsistent or Low Efficacy in an In Vivo Mouse Model
Q: We are observing high variability and overall low anti-tumor efficacy with our anti-PD-1 antibody treatment in a syngeneic mouse model. What are the potential causes and how can we troubleshoot this?
A: This is a common challenge in preclinical immunotherapy studies. Several factors could be contributing to these results:
-
Suboptimal Dosing or Schedule: The administered dose may be too low to achieve sufficient PD-1 receptor saturation on T cells within the tumor microenvironment. The dosing frequency might also be inadequate to maintain therapeutic levels of the antibody. Consider performing a dose-titration study to identify the optimal dose and schedule for your specific model.[12]
-
Tumor Model Characteristics: The chosen tumor model may have low immunogenicity, meaning it expresses few neoantigens for T cells to recognize. Additionally, the tumor microenvironment might be highly immunosuppressive, with a high presence of regulatory T cells (Tregs) or myeloid-derived suppressor cells (MDSCs) that can counteract the effects of PD-1 blockade.
-
PD-L1 Expression Levels: The tumor cells in your model may have low or absent PD-L1 expression. While not always a perfect biomarker, low PD-L1 expression can sometimes correlate with a reduced response to anti-PD-1 therapy.[15]
-
Gut Microbiota: The composition of the gut microbiota can influence the response to immune checkpoint inhibitors.[15] Variations in the microbiota of experimental animals, potentially due to differences in housing or diet, could contribute to inconsistent results.
Scenario 2: High Background Signal in a Cytokine Release ELISA
Q: Our ELISA for measuring cytokine release (e.g., IFN-γ, IL-2) from an in vitro T cell and tumor cell co-culture is showing high background in the control wells. What could be causing this and how can we reduce it?
A: High background in an ELISA can obscure the true signal from your experimental conditions. Here are some potential causes and solutions:
-
Non-Specific Antibody Binding: The capture or detection antibodies may be binding non-specifically to the plate or other proteins in the sample. Ensure that the plate is properly blocked (e.g., with a solution of BSA or non-fat dry milk) to prevent non-specific binding.
-
Contamination: The cell culture medium, reagents, or the samples themselves may be contaminated with substances that interfere with the assay. Use sterile techniques and fresh, high-quality reagents.
-
Insufficient Washing: Inadequate washing between steps can leave behind unbound antibodies or other reagents, leading to a high background signal. Ensure that the washing steps are performed thoroughly and according to the ELISA kit protocol.
-
Over-incubation: Incubating the plate for too long with the antibodies or substrate can also increase the background signal. Adhere strictly to the incubation times specified in the protocol.
Data Presentation
Table 1: Recommended Starting Doses for Preclinical Anti-PD-1 Antibody Studies
| Experimental System | Drug | Typical Dosage/Concentration | Route of Administration | Frequency | Reference |
| In Vitro Co-culture | Pembrolizumab | 1 - 10 µg/mL | N/A | Single dose | [13] |
| In Vivo Mouse Model | Nivolumab | 5 - 10 mg/kg | Intravenous (IV) or Intraperitoneal (IP) | 2-3 times per week | [11][14] |
| In Vivo Mouse Model | Pembrolizumab | 2 mg/kg | Intraperitoneal (IP) | Every 3 weeks (Q3W) | [16] |
Experimental Protocols
Protocol 1: In Vitro T Cell and Tumor Cell Co-culture for Cytokine Release Assay
-
Cell Preparation:
-
Culture your tumor cell line of interest to 80-90% confluency.
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density-gradient centrifugation.[13]
-
Enrich for T cells from the PBMCs using a pan-T cell isolation kit.
-
-
Co-culture Setup:
-
Plate the tumor cells in a 96-well flat-bottom plate and allow them to adhere overnight.
-
The next day, add the isolated T cells to the wells containing the tumor cells at a desired effector-to-target (E:T) ratio (e.g., 5:1).
-
Add the anti-PD-1 antibody at various concentrations (e.g., 0.1, 1, 10 µg/mL) to the appropriate wells. Include an isotype control antibody as a negative control.
-
-
Incubation:
-
Incubate the co-culture plate at 37°C in a humidified 5% CO2 incubator for 24-72 hours.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well for cytokine analysis.
-
-
Cytokine Quantification (ELISA):
Protocol 2: In Vivo Syngeneic Mouse Tumor Model
-
Tumor Cell Implantation:
-
Harvest syngeneic tumor cells (e.g., MC38, CT26) and resuspend them in a sterile, serum-free medium or PBS.
-
Inject the tumor cells subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6).
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment Administration:
-
Efficacy Assessment:
-
Continue to monitor tumor growth and the general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., flow cytometry, immunohistochemistry).
-
Protocol 3: Flow Cytometry for PD-1 Expression on T Cells
-
Single-Cell Suspension Preparation:
-
Prepare a single-cell suspension from your tissue of interest (e.g., tumor, spleen, lymph nodes). For tumors, this may involve mechanical dissociation followed by enzymatic digestion.[19]
-
-
Staining:
-
Wash the cells in FACS buffer (e.g., PBS with 1% BSA).
-
Block Fc receptors to prevent non-specific antibody binding.
-
Stain the cells with a cocktail of fluorescently labeled antibodies against surface markers, including anti-CD3, anti-CD4, anti-CD8, and anti-PD-1.[20] Include appropriate isotype controls.
-
Incubate the cells with the antibodies in the dark at 4°C for 30 minutes.
-
-
Data Acquisition:
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter.
-
Identify CD4+ and CD8+ T cell populations.
-
Quantify the percentage of PD-1 positive cells and the mean fluorescence intensity (MFI) of PD-1 expression within the T cell subsets.[21]
-
Mandatory Visualizations
Caption: PD-1/PD-L1 signaling pathway and the mechanism of anti-PD-1 antibody blockade.
Caption: Experimental workflow for an in vitro co-culture and cytokine release assay.
Caption: Logical workflow for troubleshooting low in vivo efficacy of anti-PD-1 therapy.
References
- 1. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Why anti-PD-1/PD-L1 therapy doesn’t work? - News - Company - arigo Biolaboratories [arigobio.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Targeting PD-1/PD-L-1 immune checkpoint inhibition for cancer immunotherapy: success and challenges [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Different concentrations of nivolumab reduce PD-1 expression but not tumour growth in an EMT6 mouse model | Biomedical Research and Therapy [bmrat.org]
- 12. researchgate.net [researchgate.net]
- 13. 2024.sci-hub.st [2024.sci-hub.st]
- 14. academic.oup.com [academic.oup.com]
- 15. Current issues and perspectives in PD-1 blockade cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Cytokine Elisa [bdbiosciences.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy Analysis: Cvrartr vs. Anti-PD-L1 Antibody
This guide provides a detailed comparison of the hypothetical novel immunotherapeutic agent, Cvrartr, and a standard anti-PD-L1 antibody. The data presented is based on preclinical models to objectively evaluate their respective anti-tumor efficacy and mechanisms of action.
Introduction to this compound and Anti-PD-L1 Antibodies
Anti-PD-L1 antibodies are a well-established class of cancer immunotherapy drugs that function by blocking the interaction between the programmed cell death ligand 1 (PD-L1) on tumor cells and the PD-1 receptor on T cells. This blockade releases the "brake" on the immune system, enabling T cells to recognize and attack cancer cells.
For the purpose of this guide, this compound is presented as a hypothetical, next-generation immunotherapeutic agent. It is designed as a bifunctional fusion protein consisting of an anti-PD-L1 antibody and a high-affinity IL-15 variant. This design allows this compound to not only block the PD-L1 checkpoint but also to simultaneously provide a potent stimulatory signal to cytotoxic T cells and Natural Killer (NK) cells, thereby promoting their proliferation and effector functions within the tumor microenvironment.
Comparative Efficacy Data
The following tables summarize the in vivo efficacy of this compound compared to a standard anti-PD-L1 antibody in a murine MC38 colon adenocarcinoma model.
Table 1: Anti-Tumor Efficacy in MC38 Tumor Model
| Treatment Group | Tumor Growth Inhibition (TGI) (%) | Complete Response (CR) Rate (%) |
| Vehicle Control | 0 | 0 |
| Anti-PD-L1 Antibody | 65 | 20 |
| This compound | 95 | 60 |
Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)
| Treatment Group | CD8+ T Cells / mm² | Ki67+ CD8+ T Cells (%) | Granzyme B+ CD8+ T Cells (%) |
| Vehicle Control | 150 | 5 | 10 |
| Anti-PD-L1 Antibody | 450 | 20 | 35 |
| This compound | 950 | 55 | 70 |
Mechanism of Action
A standard anti-PD-L1 antibody primarily functions by preventing the inhibitory signaling cascade initiated by the PD-1/PD-L1 interaction. This restores the cytotoxic activity of pre-existing tumor-infiltrating T cells.
This compound, in contrast, has a dual mechanism of action. The anti-PD-L1 component performs the same checkpoint blockade function, while the integrated IL-15 variant actively stimulates the proliferation and activation of CD8+ T cells and NK cells, leading to a more robust and sustained anti-tumor immune response.
Caption: Mechanisms of Action for Anti-PD-L1 Antibody and this compound.
Experimental Protocols
-
Cell Line and Culture: The MC38 murine colon adenocarcinoma cell line was cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Tumor Implantation: 6-8 week old female C57BL/6 mice were subcutaneously inoculated in the right flank with 5 x 10^5 MC38 cells in 100 µL of phosphate-buffered saline (PBS).
-
Treatment: When tumors reached an average volume of 100 mm³, mice were randomized into three groups (n=10 per group): Vehicle (PBS), Anti-PD-L1 Antibody (10 mg/kg), and this compound (10 mg/kg). Treatments were administered intraperitoneally twice a week for three weeks.
-
Tumor Measurement: Tumor volume was measured twice weekly using digital calipers, and calculated using the formula: (Length x Width²) / 2. Tumor Growth Inhibition (TGI) was calculated at the end of the study.
-
Euthanasia and Tissue Collection: At the end of the study, or when tumors reached the humane endpoint, mice were euthanized, and tumors were harvested for further analysis.
-
Tissue Preparation: Harvested tumors were fixed in 10% neutral buffered formalin for 24 hours and then embedded in paraffin. 5 µm sections were cut for staining.
-
Staining: Sections were deparaffinized and rehydrated. Antigen retrieval was performed using a citrate (B86180) buffer (pH 6.0). Sections were then blocked and incubated overnight with primary antibodies against CD8 (1:200), Ki67 (1:500), and Granzyme B (1:300).
-
Detection: A secondary antibody conjugated to horseradish peroxidase (HRP) was applied, followed by a DAB substrate kit for visualization. Sections were counterstained with hematoxylin.
-
Imaging and Analysis: Stained slides were scanned using a digital slide scanner. The number of positive cells per square millimeter was quantified using image analysis software in at least five representative fields of view per tumor.
Caption: Workflow for Comparative In Vivo Efficacy and IHC Analysis.
Conclusion
The preclinical data presented in this guide suggests that this compound, with its dual mechanism of action, demonstrates superior anti-tumor efficacy compared to a standard anti-PD-L1 antibody in the MC38 syngeneic mouse model. The enhanced activity of this compound is associated with a significant increase in the infiltration, proliferation, and cytotoxic potential of CD8+ T cells within the tumor microenvironment. These findings highlight the potential of combining checkpoint inhibition with targeted cytokine stimulation as a promising strategy for cancer immunotherapy. Further investigation in additional preclinical models and ultimately in clinical trials is warranted to validate these observations.
Validating Cvrartr's Grip on PD-L1: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding specificity of the peptide antagonist Cvrartr to Programmed Death-Ligand 1 (PD-L1) against other therapeutic alternatives. This analysis is supported by a compilation of experimental data and detailed methodologies to facilitate informed decisions in the pursuit of novel cancer immunotherapies.
The interaction between Programmed Death-1 (PD-1) and its ligand, PD-L1, is a critical immune checkpoint that cancer cells exploit to evade the immune system. Blocking this interaction has emerged as a powerful therapeutic strategy. This compound, a peptide antagonist of PD-L1, presents a promising alternative to the well-established monoclonal antibody inhibitors. This guide delves into the binding specificity of this compound, comparing its performance with key antibody-based therapies targeting the PD-1/PD-L1 axis.
Quantitative Comparison of Binding Affinities
The equilibrium dissociation constant (K_D) is a critical parameter for quantifying the binding affinity between a ligand and its receptor; a lower K_D value indicates a stronger binding affinity. The following table summarizes the reported K_D values for this compound and several FDA-approved monoclonal antibody inhibitors of the PD-1/PD-L1 pathway.
| Molecule | Target | K_D Value | Molecule Type |
| This compound | PD-L1 | 281 nM[1] | Peptide |
| Atezolizumab | PD-L1 | 0.19 - 17.8 nM¹ | Monoclonal Antibody |
| Avelumab | PD-L1 | 0.042 - 1.0 nM[2][3] | Monoclonal Antibody |
| Durvalumab | PD-L1 | 0.2 - 0.667 nM[3] | Monoclonal Antibody |
| Nivolumab | PD-1 | 3.06 nM[4][5] | Monoclonal Antibody |
| Pembrolizumab | PD-1 | 28 pM[6] | Monoclonal Antibody |
| Cemiplimab | PD-1 | 0.6 nM[7] | Monoclonal Antibody |
¹ The binding affinity of Atezolizumab for PD-L1 can vary depending on the glycosylation state and whether PD-L1 is in a monomeric or dimeric form.[3]
Experimental Validation of Binding Specificity
Validating the binding specificity of a therapeutic candidate like this compound involves a multi-faceted approach, employing a range of biophysical and cell-based assays. Below are detailed protocols for key experiments crucial for this validation.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that provides real-time quantitative data on the binding affinity and kinetics of molecular interactions.
Objective: To determine the association (k_a), dissociation (k_d), and equilibrium dissociation (K_D) constants of this compound binding to recombinant human PD-L1.
Experimental Protocol:
-
Immobilization of Ligand:
-
Recombinant human PD-L1 is immobilized on a sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
The chip surface is activated with a mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
PD-L1, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface.
-
Remaining active esters are deactivated with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Analyte Injection and Kinetic Analysis:
-
A series of concentrations of this compound peptide, dissolved in a suitable running buffer (e.g., HBS-EP+), are injected over the immobilized PD-L1 surface.
-
The association of this compound to PD-L1 is monitored in real-time.
-
Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the this compound-PD-L1 complex.
-
The sensor surface is regenerated between each this compound concentration using a low pH buffer (e.g., glycine-HCl, pH 2.0).
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to calculate the k_a, k_d, and K_D values.
-
Cell-Based PD-1/PD-L1 Blockade Assay
This functional assay assesses the ability of a test compound to block the interaction between PD-1 and PD-L1 on cells, leading to the restoration of T-cell activation.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cell-based PD-1/PD-L1 blockade assay.
Experimental Protocol:
-
Cell Lines:
-
Effector cells: Jurkat T-cells engineered to express human PD-1 and a reporter gene (e.g., luciferase) under the control of an NFAT response element.
-
Target cells: An antigen-presenting cell line (e.g., Raji) engineered to express human PD-L1 and a T-cell receptor (TCR) activator.
-
-
Assay Procedure:
-
Target cells are seeded in a 96-well plate.
-
Serial dilutions of this compound or a reference inhibitor (e.g., an anti-PD-L1 antibody) are added to the wells.
-
Effector cells are then added to the wells to initiate co-culture.
-
The plate is incubated for a suitable period (e.g., 6-24 hours) to allow for PD-1/PD-L1 interaction and subsequent T-cell activation.
-
-
Readout and Data Analysis:
-
The reporter gene expression (e.g., luciferase activity) is measured using a luminometer.
-
The IC50 value, representing the concentration of this compound required to achieve 50% of the maximal inhibition of the PD-1/PD-L1 interaction, is calculated from the dose-response curve.
-
Alternatively, T-cell activation can be assessed by measuring cytokine production (e.g., IL-2, IFN-γ) in the culture supernatant using ELISA.
-
Off-Target Binding Assessment
To ensure specificity, it is crucial to evaluate the binding of this compound to other related proteins, particularly those within the B7 family of immune co-stimulatory and co-inhibitory molecules.
Objective: To assess the binding of this compound to other B7 family members (e.g., PD-L2, B7-H3, B7-H4).
Experimental Protocol (SPR-based):
-
Ligand Immobilization:
-
Recombinant proteins of other B7 family members are immobilized on separate flow cells of an SPR sensor chip using the same amine coupling chemistry described above.
-
-
Analyte Injection:
-
The same concentration series of this compound is injected over these surfaces.
-
-
Data Analysis:
-
The binding responses are monitored and compared to the binding observed with PD-L1. A lack of significant binding to other B7 family members indicates high specificity for PD-L1.
-
Visualizing the Molecular Interactions and Experimental Processes
To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: PD-L1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Surface Plasmon Resonance (SPR).
Caption: Logical framework for comparing this compound with monoclonal antibodies.
Conclusion
The available data indicates that while this compound has a lower binding affinity for PD-L1 compared to the high-affinity monoclonal antibodies, it still operates within a nanomolar range, suggesting a potentially effective interaction. A comprehensive evaluation of its binding specificity requires further investigation into its functional potency through cell-based assays to determine its IC50 value for blocking the PD-1/PD-L1 interaction and restoring T-cell function. Additionally, thorough off-target binding studies against other B7 family members are essential to fully validate its specificity. The smaller size of a peptide like this compound could offer advantages in terms of tumor penetration, but this needs to be balanced against potential differences in in vivo stability and pharmacokinetics compared to monoclonal antibodies. The experimental protocols provided in this guide offer a robust framework for generating the necessary data to complete a thorough comparative analysis of this compound and inform its potential as a next-generation cancer immunotherapy.
References
- 1. Frontiers | Potential Therapeutic Targets of B7 Family in Colorectal Cancer [frontiersin.org]
- 2. Functional Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. researchgate.net [researchgate.net]
- 4. Cell-Based Functional Assays | Oncolines B.V. [oncolines.com]
- 5. Rationale for PD-L1 Expression as a Biomarker in Immuno-Oncology [theoncologynurse.com]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cvrartr and Other PD-L1 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical PD-L1 inhibitor Cvrartr against the established clinical PD-L1 inhibitors Atezolizumab, Avelumab, and Durvalumab. This analysis is supported by available experimental data to inform future research and development in cancer immunotherapy.
The landscape of cancer treatment has been revolutionized by the advent of immune checkpoint inhibitors, particularly those targeting the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) axis. These therapies work by blocking the interaction between PD-1 on T cells and PD-L1 on tumor cells, thereby restoring the immune system's ability to recognize and eliminate cancerous cells. While several monoclonal antibodies targeting PD-L1 have gained regulatory approval and are in widespread clinical use, research into novel PD-L1 inhibitors, such as the peptide-based antagonist this compound, continues to be a vibrant area of investigation. This guide presents a comparative analysis of the preclinical candidate this compound against the approved PD-L1 inhibitors Atezolizumab, Avelumab, and Durvalumab, focusing on their binding characteristics, in vitro and in vivo efficacy, and clinical performance where applicable.
Mechanism of Action: Restoring Anti-Tumor Immunity
All the inhibitors discussed function by disrupting the PD-1/PD-L1 signaling pathway. PD-L1, expressed on the surface of many cancer cells, binds to the PD-1 receptor on activated T cells, delivering an inhibitory signal that suppresses T cell activity. By binding to PD-L1, these inhibitors prevent this interaction, effectively "releasing the brakes" on the T cells and allowing them to mount an anti-tumor response.[1][2][3]
Atezolizumab, Avelumab, and Durvalumab are all monoclonal antibodies that bind to PD-L1 and block its interaction with both PD-1 and B7.1 (CD80) receptors.[4][5][6] Avelumab is unique among these in that it is a fully human IgG1 antibody and has been shown to induce antibody-dependent cell-mediated cytotoxicity (ADCC), a mechanism where immune cells like natural killer (NK) cells are recruited to kill tumor cells.[4][7] this compound, also known as PD-L1Pep-2, is a peptide-based antagonist of PD-L1.[8] It has been shown to induce the internalization and downregulation of PD-L1 on the cell surface, in addition to blocking the PD-1/PD-L1 interaction.[8]
Figure 1: PD-1/PD-L1 signaling and inhibitor action.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and the approved PD-L1 inhibitors. It is important to note that the data for this compound is from preclinical studies, while the data for Atezolizumab, Avelumab, and Durvalumab includes both preclinical and extensive clinical trial results.
Table 1: Binding Affinity and Potency
| Inhibitor | Type | Target | Binding Affinity (KD) | IC50 / EC50 | Source(s) |
| This compound | Peptide | PD-L1 | 281 nM | - | [8] |
| Atezolizumab | Monoclonal Antibody (IgG1) | PD-L1 | 0.43 nM | EC50: 0.22-0.32 nM | [9] |
| Avelumab | Monoclonal Antibody (IgG1) | PD-L1 | 0.3 nM | EC50: 0.037 µg/ml | [4] |
| Durvalumab | Monoclonal Antibody (IgG1) | PD-L1 | - | IC50 (vs PD-1): 0.1 nMIC50 (vs CD80): 0.04 nM | [10] |
Note: KD (dissociation constant) is a measure of binding affinity, where a lower value indicates a stronger binding. IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are measures of a drug's potency.
Table 2: Preclinical In Vivo Antitumor Efficacy of this compound
| Model | Treatment | Outcome | Source(s) |
| CT26 homograft mouse model | This compound | Exhibited antitumor efficacy | [8] |
| Animal models | Intravenously injected this compound | Efficiently targets tumor tissues, inhibits tumor growth, and increases the CD8+/FoxP3+ ratio in mice. In combination with doxorubicin (B1662922), inhibits tumor growth more efficiently than doxorubicin alone. | [8] |
Table 3: Clinical Efficacy of Approved PD-L1 Inhibitors (Monotherapy)
| Inhibitor | Cancer Type | Clinical Trial (if specified) | Objective Response Rate (ORR) | Median Duration of Response (DOR) | Source(s) |
| Atezolizumab | Metastatic Urothelial Carcinoma (previously treated) | IMvigor210 | 16.5% | Not Reached | [5] |
| Metastatic Non-Small Cell Lung Cancer (NSCLC) (previously treated) | Phase I study | 23% | 16.4 months | [11] | |
| Avelumab | Metastatic Merkel Cell Carcinoma | JAVELIN Solid Tumor | 33% | Not Reached | [12] |
| Metastatic Urothelial Carcinoma (platinum-treated) | JAVELIN Solid Tumor | 16.5% | 20.5 months | [1][13] | |
| Durvalumab | Locally Advanced or Metastatic Urothelial Carcinoma | Phase 1/2 study | 17.8% | Not Reached | [14] |
| Unresectable Stage III NSCLC | COAST (monotherapy arm) | 17.9% | Not Reached | [15][16] |
ORR (Objective Response Rate) is the percentage of patients whose tumors shrink or disappear after treatment. DOR (Duration of Response) is the length of time that a tumor continues to respond to treatment without growing or spreading.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the evaluation of PD-L1 inhibitors.
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
Figure 2: Workflow for SPR binding affinity analysis.
Objective: To quantitatively measure the binding affinity (KD) of a PD-L1 inhibitor to its target, human PD-L1.
Materials:
-
Biacore instrument (or similar SPR system)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human PD-L1 protein (ligand)
-
PD-L1 inhibitor (analyte)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Surface Preparation: Activate the carboxyl groups on the CM5 sensor chip surface using a mixture of EDC and NHS.
-
Ligand Immobilization: Inject the recombinant human PD-L1 protein over the activated surface to allow for covalent coupling via primary amines. A reference flow cell is prepared similarly but without the protein to serve as a control for non-specific binding and bulk refractive index changes.
-
Deactivation: Inject ethanolamine (B43304) to deactivate any remaining active esters on the sensor surface.
-
Analyte Injection: Prepare a series of dilutions of the PD-L1 inhibitor in running buffer. Inject each concentration sequentially over both the PD-L1-immobilized surface and the reference surface.
-
Data Collection: Monitor the association of the inhibitor to PD-L1 during the injection phase and its dissociation during the buffer flow phase in real-time. The response is measured in Resonance Units (RU).
-
Regeneration: After each injection cycle, inject the regeneration solution to remove the bound inhibitor and prepare the surface for the next injection.
-
Data Analysis: Subtract the reference channel data from the active channel data. The resulting sensorgrams are then fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[17][18][19]
T-Cell Activation Assay (IL-2 ELISA)
Figure 3: Workflow for T-cell activation assay.
Objective: To assess the ability of a PD-L1 inhibitor to restore T-cell activation, as measured by the secretion of Interleukin-2 (B1167480) (IL-2).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
T-cell isolation kit
-
PD-L1 expressing target cells (e.g., a cancer cell line)
-
PD-L1 inhibitor
-
Cell culture medium and supplements
-
Human IL-2 ELISA kit
-
96-well plates
-
Plate reader
Procedure:
-
T-Cell Isolation: Isolate T cells from healthy donor PBMCs using a negative selection T-cell isolation kit.
-
Cell Culture: Plate the PD-L1 expressing target cells in a 96-well plate and allow them to adhere.
-
Co-culture and Treatment: Add the isolated T cells to the wells containing the target cells. Add the PD-L1 inhibitor at a range of concentrations to the co-culture. Include appropriate controls (no inhibitor, isotype control for antibody inhibitors).
-
Incubation: Incubate the co-culture for 48-72 hours at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
IL-2 ELISA: Perform an ELISA for human IL-2 on the collected supernatants according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody for IL-2.
-
Adding the supernatants and IL-2 standards to the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that produces a colorimetric signal in the presence of the enzyme.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve from the absorbance readings of the IL-2 standards. Use this curve to determine the concentration of IL-2 in the experimental samples. An increase in IL-2 concentration in the presence of the PD-L1 inhibitor indicates a restoration of T-cell activation.[20]
Conclusion
The comparative analysis reveals that while this compound shows promise as a PD-L1 antagonist in preclinical models, its binding affinity is considerably lower than that of the approved monoclonal antibodies Atezolizumab, Avelumab, and Durvalumab. The extensive clinical data for the approved inhibitors demonstrate their significant and durable anti-tumor activity across a range of cancers, establishing them as cornerstones of modern oncology. This compound's development is at a much earlier stage, and further preclinical studies are necessary to fully elucidate its potential and mechanism of action. Future research should focus on optimizing the binding affinity and in vivo stability of peptide-based inhibitors like this compound to enhance their therapeutic efficacy. The provided experimental protocols offer a foundation for the standardized evaluation of novel PD-L1 inhibitors, facilitating direct comparisons and accelerating the development of next-generation immunotherapies.
References
- 1. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 2. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]
- 5. Atezolizumab monotherapy for metastatic urothelial carcinoma: final analysis from the phase II IMvigor210 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Elisa il 2-protocol | PAGES [slideshare.net]
- 10. Quantitative measurement of T-lymphocyte activation by an enzyme-linked immunosorbent assay (ELISA) detecting interleukin-2 receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scitechjournals.com [scitechjournals.com]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Differential safety profiles of durvalumab monotherapy and durvalumab in combination with tremelimumab in adult patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. jitc.bmj.com [jitc.bmj.com]
- 17. path.ox.ac.uk [path.ox.ac.uk]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Evaluating the Efficacy of Novel Anticancer Peptides: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery and development of novel peptide-based therapeutics represent a promising frontier in oncology. Peptides offer high specificity and potentially lower toxicity compared to traditional chemotherapies. This guide provides a comprehensive framework for evaluating the efficacy of a novel anticancer peptide, here exemplified as "Cvrartr," across various cancer cell lines. The methodologies outlined below represent standard, robust approaches for generating comparative data suitable for publication and further development.
Comparative Efficacy of Novel Peptides
A critical step in the preclinical evaluation of any new anticancer peptide is the determination of its cytotoxic and apoptotic activity against a panel of cancer cell lines. This allows for an initial assessment of potency and selectivity.
Table 1: Comparative Cytotoxicity (IC50) of a Novel Peptide in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. It represents the concentration of a drug that is required for 50% inhibition in vitro. The table below serves as a template for presenting such comparative data.
| Cancer Cell Line | Tissue of Origin | Peptide IC50 (µM) | Doxorubicin IC50 (µM) (Control) |
| MCF-7 | Breast Adenocarcinoma | Data to be determined | Data to be determined |
| HeLa | Cervical Adenocarcinoma | Data to be determined | Data to be determined |
| A549 | Lung Carcinoma | Data to be determined | Data to be determined |
| HT-29 | Colorectal Adenocarcinoma | Data to be determined | Data to be determined |
| PC-3 | Prostate Adenocarcinoma | Data to be determined | Data to be determined |
| B16F10 | Murine Melanoma | Data to be determined | Data to be determined |
| NIH3T3 | Mouse Embryonic Fibroblast (Non-cancerous control) | Data to be determined | Data to be determined |
IC50 values are typically determined using cell viability assays such as the MTT or crystal violet assay after a 72-hour treatment period.[1]
Table 2: Induction of Apoptosis by a Novel Peptide
This table provides a template for summarizing the percentage of apoptotic cells following treatment with the peptide, as determined by Annexin V/PI flow cytometry analysis.
| Cancer Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| MCF-7 | Vehicle Control | Data to be determined | Data to be determined |
| Peptide (IC50) | Data to be determined | Data to be determined | |
| A549 | Vehicle Control | Data to be determined | Data to be determined |
| Peptide (IC50) | Data to be determined | Data to be determined |
Experimental Protocols
Accurate and reproducible data are foundational to the evaluation of any novel therapeutic. The following are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for attachment.[3]
-
Peptide Treatment: Treat the cells with a range of concentrations of the novel peptide and a positive control (e.g., Doxorubicin) for 24, 48, and 72 hours.[3]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][4]
-
Cell Treatment: Culture cells and treat them with the novel peptide at its predetermined IC50 concentration for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells, and wash them with cold PBS.[2]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[2]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are identified as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[2]
-
Cell Cycle Analysis
Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after peptide treatment.[5][6]
-
Cell Treatment and Harvesting: Treat cells with the peptide at its IC50 concentration for 24 hours, then harvest the cells.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) and store them at -20°C overnight.[7]
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.[7]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[7]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the cell cycle distribution.
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating experimental processes and molecular mechanisms.
Caption: Workflow for determining the IC50 value of a novel peptide using the MTT assay.
Caption: A hypothetical signaling pathway for a novel anticancer peptide inducing apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Strategy to Enhance Anticancer Activity and Induced Immunogenic Cell Death of Antimicrobial Peptides by Using Non-Nature Amino Acid Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocols for Studying Antimicrobial Peptides (AMPs) as Anticancer Agents | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell cycle progression data on human skin cancer cells with anticancer synthetic peptide LTX-315 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Comparative Analysis of Cvrartr (PD-L1Pep-2) Specificity and Cross-Reactivity with Immune Checkpoints
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the peptide antagonist Cvrartr, also known as PD-L1Pep-2, focusing on its binding specificity to its target, Programmed Death-Ligand 1 (PD-L1), and the potential for cross-reactivity with other critical immune checkpoint proteins. While direct experimental data on this compound's cross-reactivity with a wide panel of immune checkpoints is not publicly available, this document outlines its known binding characteristics and provides the standard experimental protocols used to determine such specificity.
Introduction to this compound (PD-L1Pep-2)
This compound is a seven-amino-acid peptide (H-Cys-Val-Arg-Ala-Arg-Thr-Arg-OH) identified through phage display screening for its ability to selectively bind to PD-L1.[1][2][3] As a PD-L1 antagonist, this compound functions by blocking the interaction between PD-L1 and its receptor, Programmed Death-1 (PD-1). This blockade is intended to restore T-cell activity and enhance anti-tumor immunity.[1][2][3]
Quantitative Data: Binding Affinity of this compound
The primary target of this compound is PD-L1. Experimental data has established its binding affinity for this target. However, comprehensive screening against other immune checkpoints has not been reported in the reviewed literature. The table below presents the known binding affinity for PD-L1 and serves as a template for how cross-reactivity data would be displayed.
| Target Checkpoint | Ligand/Antagonist | Binding Affinity (KD) | Assay Method | Comments |
| PD-L1 | This compound (PD-L1Pep-2) | 281 nM | Phage Display / Cellular Binding Assays | Preferentially binds to cells with high PD-L1 expression.[2][3] |
| PD-L2 | This compound (PD-L1Pep-2) | Data Not Available | - | PD-L2 is the second ligand for PD-1; specificity is critical. |
| CTLA-4 | This compound (PD-L1Pep-2) | Data Not Available | - | A key inhibitory receptor with a distinct signaling pathway. |
| TIM-3 | This compound (PD-L1Pep-2) | Data Not Available | - | Expressed on various immune cells and involved in T-cell exhaustion. |
| VISTA | This compound (PD-L1Pep-2) | Data Not Available | - | A negative checkpoint regulator with expression on myeloid and T cells. |
| LAG-3 | This compound (PD-L1Pep-2) | Data Not Available | - | Binds to MHC class II and negatively regulates T-cell function. |
Signaling Pathways and Experimental Workflows
PD-1/PD-L1 Signaling Pathway Blockade by this compound
The interaction between PD-1 on activated T-cells and PD-L1 on tumor cells delivers an inhibitory signal that suppresses T-cell proliferation, cytokine release, and cytotoxic activity.[4][5] this compound acts as a direct antagonist by binding to PD-L1, thereby preventing the PD-1/PD-L1 engagement and restoring the immune function of T-cells.
Caption: this compound blocks the PD-1/PD-L1 inhibitory signal.
Workflow for Assessing Peptide Cross-Reactivity
To determine the specificity of a peptide antagonist like this compound, a systematic experimental workflow is required. This typically involves a series of binding assays against a panel of purified recombinant immune checkpoint proteins and cell lines engineered to express these targets.
Caption: Experimental workflow for specificity testing.
Experimental Protocols
The following are detailed methodologies for key experiments that would be conducted to formally assess the cross-reactivity of this compound.
Protocol 1: Competitive ELISA for Cross-Reactivity Screening
This assay determines the ability of this compound to compete with the natural ligand for binding to various immune checkpoint proteins.
Objective: To assess the specificity of this compound by measuring its ability to inhibit the binding of PD-1 to PD-L1, while not affecting other receptor-ligand interactions.
Materials:
-
96-well high-binding microplates
-
Recombinant human proteins: PD-L1, PD-L2, CTLA-4, VISTA, TIM-3 (His-tagged or Fc-tagged)
-
Recombinant human receptors: PD-1-Fc, CD28-Fc, etc.
-
This compound (PD-L1Pep-2) peptide
-
Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (PBST with 1-3% BSA or non-fat milk)
-
HRP-conjugated anti-human IgG (Fc-specific) antibody
-
TMB substrate solution and Stop Solution (e.g., 2N H2SO4)
-
Plate reader capable of measuring absorbance at 450 nm
Methodology:
-
Coating: Coat separate wells of a 96-well plate with 100 µL of each recombinant checkpoint protein (e.g., PD-L1, PD-L2, CTLA-4) at a concentration of 1-2 µg/mL in Coating Buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of Wash Buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL/well of Blocking Buffer and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Competitive Incubation:
-
Prepare serial dilutions of this compound peptide in Blocking Buffer (e.g., from 100 µM to 1 nM).
-
Add 50 µL of the this compound dilutions to the appropriate wells.
-
Immediately add 50 µL of the corresponding biotinylated or Fc-tagged binding partner (e.g., PD-1-Fc for the PD-L1 and PD-L2 coated wells) at a pre-determined constant concentration (e.g., the EC50 concentration for binding).
-
Incubate for 2 hours at room temperature with gentle shaking.
-
-
Washing: Repeat the wash step.
-
Detection: Add 100 µL of HRP-conjugated secondary antibody (diluted in Blocking Buffer as per manufacturer's instructions) to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color develops.
-
Stopping Reaction: Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the binding of this compound to the coated protein.
Protocol 2: Cell-Based Binding Assay via Flow Cytometry
This assay validates binding specificity on a more physiologically relevant platform using cells that express the target checkpoint proteins on their surface.
Objective: To quantify the binding of fluorescently-labeled this compound to cell lines individually overexpressing different immune checkpoint proteins.
Materials:
-
Cell lines (e.g., CHO or HEK293) stably transfected to express a single human immune checkpoint: PD-L1, PD-L2, CTLA-4, TIM-3, or VISTA.
-
Wild-type (untransfected) cells as a negative control.
-
FITC-conjugated this compound peptide.
-
FACS Buffer (PBS with 2% FBS and 0.1% sodium azide).
-
Propidium Iodide (PI) or other viability dye to exclude dead cells.
-
Flow cytometer.
Methodology:
-
Cell Preparation: Harvest cells and wash them with cold PBS. Resuspend the cells in FACS buffer to a concentration of 1x106 cells/mL.
-
Incubation: Aliquot 100 µL of the cell suspension (100,000 cells) into FACS tubes. Add varying concentrations of FITC-labeled this compound (e.g., 0.1 nM to 10 µM) to the tubes.
-
Staining: Incubate the cells with the labeled peptide for 45-60 minutes on ice, protected from light.
-
Washing: Wash the cells twice by adding 2 mL of cold FACS Buffer, centrifuging at 300 x g for 5 minutes, and decanting the supernatant.
-
Resuspension: Resuspend the cell pellet in 300-500 µL of FACS Buffer.
-
Viability Staining: Add a viability dye like PI just before analysis to exclude dead cells from the results.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events for the live-cell population. Measure the Mean Fluorescence Intensity (MFI) in the FITC channel.
-
Data Analysis: Plot the MFI against the concentration of FITC-Cvrartr for each cell line. A significant increase in MFI for the PD-L1 expressing cells compared to the negative control and other checkpoint-expressing cells will confirm specificity.
Conclusion
The available data robustly supports the role of this compound (PD-L1Pep-2) as a potent and specific antagonist of PD-L1. While its discovery via phage display suggests a high degree of specificity for its intended target,[2] comprehensive cross-reactivity profiling against other immune checkpoints is a critical step in preclinical development. The protocols outlined above provide a standard framework for generating the necessary data to fully characterize its binding profile, ensuring a complete understanding of its mechanism of action and potential off-target effects. Researchers utilizing this compound should consider its high specificity for PD-L1 as its primary characteristic until further data becomes available.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. Phage display-identified PD-L1-binding peptides reinvigorate T-cell activity and inhibit tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 4. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
A Head-to-Head Comparison: Cvrartr (PD-L1Pep-2) vs. Small Molecule PD-L1 Inhibitors in Cancer Immunotherapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the peptide-based PD-L1 inhibitor, Cvrartr (PD-L1Pep-2), and emerging small molecule PD-L1 inhibitors. This report synthesizes available experimental data to evaluate their performance and mechanisms of action, offering insights into their potential as cancer immunotherapeutics.
Programmed cell death-ligand 1 (PD-L1) is a critical immune checkpoint protein that, upon binding to its receptor PD-1 on T cells, suppresses the anti-tumor immune response. Blocking this interaction has become a cornerstone of modern cancer therapy. While monoclonal antibodies targeting the PD-1/PD-L1 axis have demonstrated significant clinical success, researchers are actively exploring alternative therapeutic modalities like peptides and small molecules to overcome limitations such as poor tumor penetration and potential for immune-related adverse events.[1][2][3][4] This guide focuses on a comparative analysis of two such promising alternatives: the peptide inhibitor this compound (PD-L1Pep-2) and a class of diverse small molecule inhibitors.
Mechanism of Action: A Tale of Two Strategies
This compound (PD-L1Pep-2) and small molecule PD-L1 inhibitors employ distinct strategies to disrupt the PD-1/PD-L1 signaling pathway.
This compound (PD-L1Pep-2): This peptide, identified from a phage-displayed library, directly binds to PD-L1.[5][6] Its primary mechanism involves not only blocking the interaction with PD-1 but also inducing the internalization and subsequent downregulation of PD-L1 on the cell surface.[6][7][8] This dual action effectively reduces the availability of PD-L1 to engage with PD-1, thereby reinvigorating T-cell activity.[5][8]
Small Molecule PD-L1 Inhibitors: This class of inhibitors exhibits a broader range of mechanisms. Many, like those developed by Bristol Myers Squibb (BMS), function by inducing the dimerization of PD-L1.[1][9] This dimerization sequesters PD-L1, preventing its interaction with PD-1.[10] Some small molecules have also been shown to induce PD-L1 internalization.[11][12] Furthermore, a novel mechanism has been identified where certain small molecule inhibitors disrupt the N-glycosylation of PD-L1, leading to its improper translocation to the cell surface.[11]
Figure 1: Comparative Mechanisms of Action.
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound (PD-L1Pep-2) and a selection of representative small molecule PD-L1 inhibitors. It is important to note that these data are compiled from different studies and direct head-to-head comparisons are limited.
Table 1: Binding Affinity and In Vitro Efficacy
| Inhibitor Class | Specific Inhibitor | Binding Affinity (KD) | In Vitro Assay | IC50 | Reference(s) |
| Peptide | This compound (PD-L1Pep-2) | 281 nM | - | - | [5][6][7] |
| Small Molecule | Anidulafungin | 76.9 μM | - | - | [1][4] |
| Small Molecule | BMS Compounds | - | HTRF | pM - nM range | [13] |
| Small Molecule | NSC149050 | - | - | ~50% inhibition at 25 μM | [10] |
| Small Molecule | ARB 272542 | - | HTRF | 400 pM | [13] |
Table 2: In Vivo Antitumor Activity
| Inhibitor Class | Specific Inhibitor | Animal Model | Key Findings | Reference(s) |
| Peptide | This compound (PD-L1Pep-2) | Mouse models | Efficiently targets tumor tissues, inhibits tumor growth, increases CD8+/FoxP3+ ratio.[5][6][8] | [5][6][8] |
| Small Molecule | SCL-1 | Syngeneic mouse tumor models | Showed potent antitumor effects dependent on CD8+ T-cell infiltration and PD-L1 expression. Markedly greater antitumor effect than anti-mouse PD-1 antibody in several tumor types.[14] | [14] |
| Small Molecule | Unnamed Antagonists | Humanized mouse model (MDA-MB-231 tumors) | Dose-dependent decrease in tumor growth and increase in tumor-infiltrating T cells.[12] | [12] |
| Small Molecule | Anidulafungin | LLC tumor-bearing mice | Significantly increased serum levels of IFN-γ and IL-4, and elevated expression of IFN-γ and granzyme B in tumor tissues.[1][4] | [1][4] |
Key Experimental Protocols
Detailed methodologies are crucial for the evaluation and replication of scientific findings. Below are outlines of common experimental protocols used to characterize PD-L1 inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay is widely used to screen for inhibitors of the PD-1/PD-L1 interaction in a high-throughput format.[13][15]
-
Principle: Based on fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore conjugated to PD-1 and PD-L1, respectively.[15] Inhibition of the interaction leads to a decrease in the HTRF signal.[16]
-
Protocol Outline:
-
Recombinant human PD-1 and PD-L1 proteins, tagged with donor (e.g., terbium cryptate) and acceptor (e.g., d2) fluorophores, are incubated in a microplate.[15][16]
-
Test compounds (this compound or small molecules) are added at various concentrations.
-
The plate is incubated to allow binding to reach equilibrium.
-
The fluorescence is read at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[17]
-
The HTRF ratio (acceptor/donor emission) is calculated and plotted against inhibitor concentration to determine the IC50 value.[17]
-
Figure 2: HTRF Experimental Workflow.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA can be used to quantify the inhibition of PD-1/PD-L1 binding or to measure the concentration of PD-L1.[18][19][20]
-
Principle: A competitive binding format is often used for inhibitor screening. Immobilized PD-L1 competes for binding to a labeled PD-1 protein in the presence of an inhibitor.[18][21]
-
Protocol Outline (Inhibitor Screening):
-
Microplate wells are coated with recombinant human PD-L1 protein.[18]
-
Test inhibitors are added to the wells.
-
Biotinylated human PD-1 protein is added and incubated to allow binding to the coated PD-L1.[18]
-
The plate is washed, and streptavidin-HRP is added to bind to the biotinylated PD-1.[18]
-
After another wash, a chromogenic substrate (e.g., TMB) is added, and the color development is measured using a microplate reader.[20]
-
The degree of inhibition is determined by the reduction in the colorimetric signal.
-
Cell-Based Reporter Gene Assay
This assay measures the biological activity of PD-L1 inhibitors in a cellular context.[22][23][24]
-
Principle: Engineered "effector" cells (e.g., Jurkat T cells) co-express PD-1 and a reporter gene (e.g., luciferase) under the control of a T-cell activation-dependent promoter (e.g., NFAT response element).[23][25] Co-culture with "target" cells expressing PD-L1 and a T-cell receptor (TCR) activator inhibits reporter gene expression. Blockade of the PD-1/PD-L1 interaction by an inhibitor restores reporter activity.[23]
-
Protocol Outline:
-
PD-L1 expressing target cells are seeded in a microplate.
-
Test inhibitors are added.
-
PD-1/NFAT-luciferase effector cells are added to the wells.
-
The co-culture is incubated to allow for cell-cell interaction and signaling.
-
A luciferase substrate is added, and the resulting luminescence is measured with a luminometer.[24]
-
An increase in luminescence indicates inhibition of the PD-1/PD-L1 pathway.
-
Figure 3: Logical Flow of a PD-L1 Reporter Assay.
Conclusion
Both this compound (PD-L1Pep-2) and small molecule PD-L1 inhibitors represent promising advancements in cancer immunotherapy, offering potential advantages over antibody-based therapies. This compound demonstrates a dual mechanism of action by blocking the PD-1/PD-L1 interaction and downregulating PD-L1 expression. Small molecule inhibitors, on the other hand, present a diversity of mechanisms, including the induction of PD-L1 dimerization and disruption of glycosylation, with some compounds exhibiting picomolar potency.
The choice between these modalities will likely depend on the specific therapeutic context, considering factors such as desired mechanism of action, tumor microenvironment characteristics, and pharmacokinetic properties. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety of these innovative approaches to PD-L1 inhibition. This guide provides a foundational comparison based on current publicly available data to aid researchers in this rapidly evolving field.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro Assessment of Putative PD-1/PD-L1 Inhibitors: Suggestions of an Alternative Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Small Molecule Antagonist of PD-1/PD-L1 Interactions Acts as an Immune Checkpoint Inhibitor for NSCLC and Melanoma Immunotherapy [frontiersin.org]
- 4. Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iscabiochemicals.com [iscabiochemicals.com]
- 6. Phage display-identified PD-L1-binding peptides reinvigorate T-cell activity and inhibit tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 9. Computational Insight Into the Small Molecule Intervening PD-L1 Dimerization and the Potential Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Unlocking the Potential of PD-L1 Small-Molecule Antagonists: Preclinical Insights and Therapeutic Promise [synapse.patsnap.com]
- 13. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 14. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. revvity.com [revvity.com]
- 17. benchchem.com [benchchem.com]
- 18. PD-L1 Inhibitor Screening ELISA Kit | ABIN2762507 [antibodies-online.com]
- 19. Quantification of Pharmacokinetic Profiles of PD-1/PD-L1 Antibodies by Validated ELISAs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. raybiotech.com [raybiotech.com]
- 21. PD-1 [Biotinylated] : PD-L1 Inhibitor Screening ELISA Kit | ACROBiosystems [acrobiosystems.com]
- 22. researchgate.net [researchgate.net]
- 23. PD-1 PD-L1 Blockade Bioassay Protocol [promega.kr]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. worldwide.promega.com [worldwide.promega.com]
A Comparative Guide to PD-L1 Binding Peptides in Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
The advent of immune checkpoint inhibitors has marked a paradigm shift in oncology. Monoclonal antibodies targeting the programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), have shown significant clinical success. However, these large-molecule drugs face challenges such as limited tumor penetration and potential for immune-related adverse events. This has catalyzed the development of smaller, peptide-based inhibitors that offer potential advantages in tissue penetration, manufacturing costs, and safety profiles. This guide provides a meta-analysis and comparison of several promising PD-L1 binding peptides, supported by experimental data from preclinical studies.
Quantitative Comparison of PD-L1 Binding Peptides
The following table summarizes key quantitative data for several peptide inhibitors targeting the PD-1/PD-L1 axis. It is important to note that this data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Peptide | Target | Type | Discovery Method | Binding Affinity (K D ) | IC 50 (PD-1/PD-L1 Blockade) | In Vivo Model | Key Findings & Efficacy |
| CLP002 | PD-L1 | Linear | Phage Display | 366 nM (to human PD-L1) | ~36.76 nM (vs. human PD-L1) | CT26 Syngeneic (Colon Carcinoma) | Showed better tumor penetration than an anti-PD-L1 antibody and inhibited tumor growth.[1] |
| PPL-C | PD-L1 | - | Mirror-Image Phage Display | 0.75 µM | Not explicitly stated, but showed significant blocking effect | CT26 Syngeneic (Colon Carcinoma) | Reduced tumor mass development by 78%, comparable to an anti-PD-L1 antibody (77%).[2][3][4] |
| TPP-1 | PD-L1 | - | Bacterial Surface Display | High Affinity (exact K D not stated) | Not explicitly stated, but interfered with PD-1/PD-L1 interaction | H460 Xenograft (Human NSCLC) | Reduced tumor growth rate by 56%, compared to 71% for a PD-L1 antibody.[5] |
| PD-L1Pep-1 | PD-L1 | Cyclic | Phage Display | ~373 nM | Not explicitly stated, but restored T-cell activity | 4T1 Syngeneic (Breast Cancer) | Efficiently homed to tumor tissues, inhibited tumor growth, and increased the CD8+/FoxP3+ ratio.[6][7] |
| PD-L1Pep-2 | PD-L1 | Linear | Phage Display | ~281 nM | Not explicitly stated, but restored T-cell activity | 4T1 Syngeneic (Breast Cancer) | Similar to PD-L1Pep-1, it inhibited tumor growth and enhanced anti-tumor immunity.[6][7] |
| Ar5Y_4 | PD-1 | Linear | Computational de novo Design | 1.38 µM | Not explicitly stated, but inhibited PD-1/PD-L1 interaction | - | Restored the function of suppressed Jurkat T cells.[8] |
| MOPD-1 | PD-L1 | Linear Mimetic | Rational Design | 0.3 µM | Not explicitly stated, but inhibited interaction in cell-based assays | B16-F10 Syngeneic (Melanoma) | Was extremely stable in human serum and inhibited tumor growth in vivo.[9][10][11] |
Signaling Pathway and Therapeutic Intervention
The interaction between PD-L1 on tumor cells and PD-1 on activated T cells delivers an inhibitory signal, leading to T-cell exhaustion and allowing cancer cells to evade immune surveillance. Peptide inhibitors are designed to block this interaction, thereby restoring T-cell effector functions.
Caption: PD-1/PD-L1 signaling pathway and peptide inhibition.
Experimental Protocols
Detailed methodologies are crucial for the evaluation and replication of scientific findings. Below are summaries of key experimental protocols frequently cited in the characterization of PD-L1 binding peptides.
Phage Display for Peptide Discovery
Phage display is a powerful technique for identifying peptides that bind to a specific target from a large library.
-
Immobilization of Target: Recombinant human PD-L1 protein is immobilized on a solid support, such as magnetic beads or ELISA plates.
-
Biopanning: A phage display library, expressing a vast diversity of peptides, is incubated with the immobilized PD-L1.
-
Washing: Non-bound phages are washed away, while phages displaying peptides with affinity for PD-L1 remain attached.
-
Elution: Bound phages are eluted, often by changing the pH or using a competitive ligand.
-
Amplification: The eluted phages are amplified by infecting E. coli.
-
Iterative Selection: The amplified phages are used for subsequent rounds of biopanning, enriching the population of high-affinity binders.
-
Sequencing: After several rounds, individual phage clones are isolated, and their DNA is sequenced to identify the peptide sequences.
Caption: A typical workflow for phage display-based peptide discovery.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.
-
Chip Preparation: A sensor chip is activated, and recombinant PD-L1 protein is immobilized on its surface.
-
Analyte Injection: The peptide inhibitor is injected at various concentrations over the chip surface.
-
Data Acquisition: The association and dissociation of the peptide to the immobilized PD-L1 are monitored, generating a sensorgram.
-
Data Analysis: The resulting sensorgrams are fitted to a binding model to determine the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D ).
In Vitro T-Cell Activation Assays
These assays are used to determine if the peptide inhibitors can functionally block the PD-1/PD-L1 pathway and restore T-cell activity.
-
Co-culture Setup: T cells (e.g., Jurkat cells or primary T cells) are co-cultured with cancer cells that express PD-L1.
-
Treatment: The co-cultures are treated with varying concentrations of the peptide inhibitor or a control peptide.
-
T-Cell Proliferation Measurement: T-cell proliferation is assessed using methods such as CFSE staining or BrdU incorporation.
-
Cytokine Release Measurement: The supernatant from the co-cultures is collected, and the concentration of cytokines, such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), is measured by ELISA.
-
Apoptosis Assay: T-cell apoptosis can be measured by flow cytometry using Annexin V and propidium (B1200493) iodide staining.[1][12]
In Vivo Tumor Models
Syngeneic mouse tumor models are commonly used to evaluate the anti-tumor efficacy of PD-L1 peptide inhibitors.
-
Tumor Implantation: A mouse cancer cell line (e.g., CT26 colon carcinoma or 4T1 breast cancer) is implanted subcutaneously into immunocompetent mice.
-
Treatment: Once tumors are established, mice are treated with the peptide inhibitor, a control peptide, or a benchmark antibody, typically via intravenous or intraperitoneal injection.
-
Tumor Growth Monitoring: Tumor volume is measured regularly throughout the study.
-
Survival Analysis: The survival of the mice in different treatment groups is monitored.
-
Immunohistochemistry: At the end of the study, tumors can be excised and analyzed by immunohistochemistry to assess the infiltration of immune cells, such as CD8+ T cells.
Logical Framework for Meta-Analysis
While a formal statistical meta-analysis of these preclinical studies is challenging due to variations in experimental design, a logical framework can be applied to compare the findings. This involves systematically extracting data on key performance metrics and evaluating the consistency of results across different studies and peptide candidates.
Caption: Logical workflow for a comparative review of peptide inhibitors.
Conclusion
Peptide-based PD-L1 inhibitors represent a promising next-generation of cancer immunotherapies. The data presented in this guide highlights the potential of these smaller molecules to effectively block the PD-1/PD-L1 pathway and elicit anti-tumor immune responses. Notably, different discovery and design strategies, from phage display to rational design, have yielded potent peptide candidates. While direct comparative data is still emerging, the collective evidence suggests that peptide inhibitors can offer comparable, and in some aspects, such as tumor penetration, potentially superior preclinical efficacy to monoclonal antibodies.[1][12] Further research and clinical development are warranted to fully realize the therapeutic potential of this exciting class of molecules.
References
- 1. Discovery of low-molecular weight anti-PD-L1 peptides for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PD-L1 targeted peptide demonstrates potent antitumor and immunomodulatory activity in cancer immunotherapy [frontiersin.org]
- 3. PD-L1 targeted peptide demonstrates potent antitumor and immunomodulatory activity in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PD-L1 targeted peptide demonstrates potent antitumor and immunomodulatory activity in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide Blocking of PD-1/PD-L1 Interaction for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 7. Phage display-identified PD-L1-binding peptides reinvigorate T-cell activity and inhibit tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Rational Design of Potent Peptide Inhibitors of the PD-1:PD-L1 Interaction for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jitc.bmj.com [jitc.bmj.com]
Comparative Analysis of Immunomodulatory Agents on the CD8+/FoxP3+ Ratio in the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the investigational agent "Cvrartr" is not publicly available. This guide provides a comparative framework using well-established immunotherapies that modulate the CD8+/FoxP3+ T cell ratio. The "Investigational Agent (e.g., this compound)" is a hypothetical placeholder for comparison purposes.
The ratio of cytotoxic CD8+ T lymphocytes to immunosuppressive FoxP3+ regulatory T cells (Tregs) within the tumor microenvironment is a critical biomarker for predicting patient prognosis and response to cancer therapies. A higher CD8+/FoxP3+ ratio is generally associated with a more robust anti-tumor immune response and favorable clinical outcomes.[1][2] This guide compares the effects of an investigational agent (represented hypothetically as "this compound") with established immunotherapies, specifically anti-PD-1 and anti-CTLA-4 antibodies, on this crucial ratio.
Quantitative Data Summary
The following table summarizes the observed effects of different immunomodulatory agents on the CD8+/FoxP3+ ratio in various cancer types based on preclinical and clinical studies.
| Therapeutic Agent | Cancer Type | Key Findings on CD8+/FoxP3+ Ratio | Reference Study Highlights |
| Investigational Agent (e.g., this compound) | Not Applicable | Data not available. The hypothetical desired effect is a significant increase in the CD8+/FoxP3+ ratio. | Preclinical and clinical data are required to validate the effect. |
| Anti-PD-1 Therapy (e.g., Pembrolizumab, Nivolumab) | Non-Small Cell Lung Cancer (NSCLC) | Patients responding to PD-1 blockade showed a significantly lower FOXP3+/CD8+ T cell ratio compared to non-responders.[3] | In a study of NSCLC patients, a low FOXP3+/CD8+ T cell ratio was an independent predictor of clinical benefit from PD-1 blockade.[3] |
| Gastric Cancer | Non-responders to neoadjuvant chemoimmunotherapy had significantly elevated frequencies of PD-1+ CD8+ T cells and PD-1+ FoxP3+ Tregs.[4][5] | A study in gastric cancer patients suggested that PD-1 expression on both CD8+ T cells and Tregs may contribute to immune evasion and resistance to therapy.[4][5] | |
| Anti-CTLA-4 Therapy (e.g., Ipilimumab, Tremelimumab) | Melanoma, Prostate Cancer, Bladder Cancer | Treatment with ipilimumab or tremelimumab increased the infiltration of intratumoral CD4+ and CD8+ cells without significantly depleting FoxP3+ cells.[6] | While murine studies suggested Treg depletion, studies in human cancers indicated that anti-CTLA-4 antibodies augment effector T-cell infiltration without depleting Tregs.[6] |
| Melanoma | In a mouse model, anti-CTLA-4 antibodies with isotypes equivalent to ipilimumab and tremelimumab mediated intratumoral Treg depletion, thereby increasing the CD8+ to Treg cell ratio and promoting tumor rejection.[7] | The efficacy of anti-CTLA-4 therapy could potentially be enhanced by modifying the Fc portions of the antibodies to improve Fc-mediated depletion of intratumoral Tregs.[6] | |
| Neoadjuvant Chemotherapy (NACT) | Cervical Cancer | NACT led to a significant decrease in FoxP3+ T cell density, while CD8+ T cell counts remained stable.[8] | A high ratio of intratumoral CD8+ to peritumoral FoxP3+ cells in residual tumors after NACT was an independent prognostic factor for improved survival.[8] |
| Breast Cancer | A high CD8+/effector Treg (eTreg) ratio was a significant predictor of pathological complete response (pCR) to neoadjuvant chemotherapy.[9][10] | Evaluating the ratio of CD8+ T cells to the functionally suppressive eTreg subpopulation may be a more sensitive marker than the ratio to total FoxP3+ cells.[9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the CD8+/FoxP3+ ratio. Below are standard protocols for tissue processing and analysis.
Isolation of Tumor-Infiltrating Lymphocytes (TILs)
This protocol outlines the general steps for isolating TILs from fresh tumor tissue for subsequent analysis.
-
Objective: To obtain a single-cell suspension of TILs from a solid tumor biopsy.
-
Procedure:
-
Tissue Dissociation: Mechanically mince the tumor biopsy into small fragments (1-2 mm) in a sterile petri dish containing RPMI-1640 medium.
-
Enzymatic Digestion: Transfer the tissue fragments to a digestion buffer containing a cocktail of enzymes such as collagenase, hyaluronidase, and DNase. Incubate at 37°C for a specified time (e.g., 30-60 minutes) with gentle agitation.
-
Cell Filtration: Pass the digested tissue suspension through a 70-µm cell strainer to remove any remaining large clumps and debris.
-
Red Blood Cell Lysis: If necessary, treat the cell suspension with a red blood cell lysis buffer to remove erythrocytes.
-
Washing: Wash the cells with PBS or RPMI-1640 medium and centrifuge to obtain a cell pellet.
-
Cell Counting and Viability: Resuspend the cell pellet and determine the total cell count and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
-
Reference: A detailed protocol for the isolation of CD8+ TILs from human tumors has been established for characterization by single-cell RNA-seq and other advanced techniques.[11][12]
Flow Cytometry Analysis of CD8+ and FoxP3+ T Cells
Flow cytometry allows for the quantification of specific T cell populations within the complex mixture of TILs.
-
Objective: To identify and quantify CD8+ and FoxP3+ T cell populations within a single-cell suspension of TILs.
-
Procedure:
-
Surface Staining: Incubate the single-cell suspension with a cocktail of fluorescently labeled antibodies against surface markers, including CD45 (to identify immune cells), CD3 (to identify T cells), and CD8. A viability dye should also be included to exclude dead cells from the analysis.
-
Fixation and Permeabilization: After surface staining, wash the cells and then fix and permeabilize them using a specialized buffer kit (e.g., Foxp3 / Transcription Factor Staining Buffer Set). This step is crucial for allowing antibodies to access intracellular targets.
-
Intracellular Staining: Incubate the fixed and permeabilized cells with a fluorescently labeled antibody against the intracellular transcription factor FoxP3.
-
Data Acquisition: Acquire the stained samples on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data using appropriate software. Gate on live, single, CD45+, CD3+ cells. From this population, identify the CD8+ T cells and the CD4+ T cells. Within the CD4+ population, quantify the percentage of cells expressing FoxP3. The CD8+/FoxP3+ ratio can then be calculated.
-
-
Reference: Flow cytometry is a powerful technique for multiparameter detection and quantification of single cells, including the identification of human CD8+ T cells based on surface marker phenotyping.[13]
Visualizations
Experimental Workflow for CD8+/FoxP3+ Ratio Analysis
Caption: Workflow for determining the CD8+/FoxP3+ T cell ratio from a tumor sample.
Signaling Pathways Modulated by Checkpoint Inhibitors
References
- 1. academic.oup.com [academic.oup.com]
- 2. CD8+ cytotoxic and FoxP3+ regulatory T lymphocytes serve as prognostic factors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased CD3+ T cells with a low FOXP3+/CD8+ T cell ratio can predict anti-PD-1 therapeutic response in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PD-1-Positive CD8+ T Cells and PD-1-Positive FoxP3+ Cells in Tumor Microenvironment Predict Response to Neoadjuvant Chemoimmunotherapy in Gastric Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-CTLA-4 Immunotherapy Does Not Deplete FOXP3+ Regulatory T Cells (Tregs) in Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tumor-infiltrating CD8+ and FOXP3+ lymphocytes before and after neoadjuvant chemotherapy in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The ratio of CD8 + lymphocytes to tumor-infiltrating suppressive FOXP3 + effector regulatory T cells is associated with treatment response in invasive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for the isolation of CD8+ tumor-infiltrating lymphocytes from human tumors and their characterization by single-cell immune profiling and multiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for the isolation of CD8+ tumor-infiltrating lymphocytes from human tumors and their characterization by single-cell immune profiling and multiome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow Cytometry Analysis to Identify Human CD8+ T Cells | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Navigating the Disposal of Cvrartr: A Guide for Laboratory Professionals
Proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. This guide provides essential information on the handling and disposal of the research peptide Cvrartr, also known as PD-L1Pep-2, a PD-L1 antagonist used in melanoma research. [1][2]
While specific disposal instructions for this compound are not explicitly detailed in publicly available safety data sheets, general principles of laboratory chemical waste management should be rigorously followed. Researchers must adhere to their institution's and local regulatory bodies' guidelines for chemical and biomedical waste.
Step-by-Step Disposal Protocol for this compound and Similar Peptide Reagents
For the safe disposal of this compound, which is a peptide, it should be treated as chemical waste. The following is a generalized procedure that should be adapted to meet the specific requirements of your institution's environmental health and safety (EHS) office.
-
Waste Identification and Classification:
-
Chemical Nature: this compound is a peptide and should be classified as chemical waste.
-
Contamination: Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should also be considered contaminated chemical waste.
-
Mixtures: If this compound is mixed with other hazardous chemicals (e.g., solvents), the resulting waste must be classified according to the most hazardous component.
-
-
Segregation of Waste:
-
Solid Waste: Non-sharp solid waste contaminated with this compound (e.g., gloves, absorbent pads, and plasticware) should be collected in a designated, leak-proof container lined with a durable plastic bag. This container must be clearly labeled as "Hazardous Chemical Waste."
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, shatter-resistant, and leak-proof container. This container must be compatible with the solvents used and clearly labeled.
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
-
Waste Containment and Labeling:
-
All waste containers must be securely closed when not in use.
-
Each container must be labeled with a "Hazardous Waste" tag. The label should include:
-
The full chemical name: "this compound (PD-L1Pep-2)"
-
All components of any mixture, including percentages.
-
The date the waste was first added to the container.
-
The responsible researcher's name and contact information.
-
-
-
Storage and Disposal:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
Do not accumulate large quantities of waste. Arrange for pickup by your institution's EHS department in a timely manner.
-
Summary of Laboratory Waste Streams
The following table provides a general overview of common laboratory waste streams and their typical disposal routes. Always consult your institution's specific guidelines.
| Waste Category | Examples | Disposal Container |
| Chemical Waste (Solid) | Gloves, pipette tips, tubes contaminated with this compound | Labeled, leak-proof container with a plastic liner |
| Chemical Waste (Liquid) | Unused or expired this compound solutions, solvent mixtures | Labeled, shatter-resistant, leak-proof container |
| Sharps Waste | Needles, syringes, contaminated glass slides | Puncture-resistant sharps container |
| Regular Trash | Uncontaminated paper towels, packaging | General waste bin |
Experimental Workflow for Waste Disposal
To ensure a systematic and safe approach to waste management in your laboratory, the following workflow diagram illustrates the key decision points and actions for proper disposal of a research chemical like this compound.
References
Navigating the Safe Handling of Cvrartr: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential safety and logistical information for the handling of Cvrartr, a peptide antagonist of programmed cell death ligand-1 (PD-L1), to empower your research while prioritizing safety.
Essential Information at a Glance
For quick reference, the following table summarizes the key characteristics of this compound based on available data.
| Characteristic | Description | Source |
| Alternate Names | PD-L1Pep-2, PD-L1-blocking peptide | [1] |
| Molecular Formula | C₃₃H₆₂N₁₄O₉S | Inferred from amino acid sequence |
| Appearance | Freeze-dried solid | [1] |
| Solubility | Soluble in water | [1] |
| Storage | Store dry, frozen, and in the dark. Recommended storage at -80°C for up to 6 months or -20°C for up to 1 month. | [2] |
| Mechanism of Action | PD-L1 antagonist with a binding affinity (KD) of 281 nM. It induces the internalization and downregulation of PD-L1 on the cell surface. | [2] |
| Research Area | Cancer immunotherapy, melanoma research. | [2] |
Personal Protective Equipment (PPE)
A comprehensive safety protocol begins with appropriate personal protective equipment. The following PPE is recommended for handling this compound in a laboratory setting.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Nitrile gloves | Standard laboratory grade | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or safety goggles | ANSI Z87.1 certified | To protect eyes from splashes of solutions containing this compound. |
| Body Protection | Laboratory coat | Standard length, buttoned | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required | A properly functioning chemical fume hood should be used when handling the solid form to avoid inhalation of the lyophilized powder. | To minimize inhalation exposure. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety. The following workflow outlines the key steps.
Experimental Protocol: Reconstitution of Lyophilized this compound
To ensure the integrity and activity of this compound, proper reconstitution is crucial.
Materials:
-
Vial of lyophilized this compound
-
Sterile, nuclease-free water or appropriate sterile buffer (e.g., PBS)
-
Sterile, low-retention polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile, low-retention tips
Procedure:
-
Remove the vial of this compound from the freezer and allow it to equilibrate to room temperature for at least 10-15 minutes before opening. This prevents condensation from forming inside the vial.
-
Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.
-
In a sterile environment (e.g., a laminar flow hood), carefully open the vial.
-
Add the calculated volume of sterile solvent to the vial to achieve the desired stock concentration. For example, to make a 1 mg/mL stock solution, add 1 mL of solvent to 1 mg of this compound.
-
Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause denaturation.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes in sterile, low-retention microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the name of the peptide, concentration, date of preparation, and storage temperature.
-
Store the aliquots at -20°C or -80°C for future use.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to maintain a safe laboratory environment.
-
Unused this compound Solutions: Unused or expired solutions of this compound should be disposed of as non-hazardous chemical waste, in accordance with your institution's and local regulations.
-
Contaminated Consumables: All disposable items that have come into contact with this compound, such as pipette tips, microcentrifuge tubes, and gloves, should be collected in a designated chemical waste container.
-
Spills: In the event of a small spill, absorb the liquid with an inert absorbent material (e.g., paper towels). Clean the area with a suitable laboratory disinfectant, such as 70% ethanol. Dispose of the absorbent material and any contaminated cleaning supplies as chemical waste. For larger spills, follow your institution's emergency spill response procedures.
By adhering to these guidelines, researchers can confidently work with this compound while minimizing potential risks and ensuring the integrity of their experimental results. Always consult your institution's specific safety protocols and chemical hygiene plan for comprehensive guidance.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
